Glidobactin G
Description
from Polyangium brachysporum; structure given in first source
Properties
Molecular Formula |
C27H44N4O7 |
|---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
(2E,4E)-N-[(2R,3R)-3-hydroxy-1-[[(3Z,5R,8S,10S)-10-hydroxy-5-(hydroxymethyl)-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]dodeca-2,4-dienamide |
InChI |
InChI=1S/C27H44N4O7/c1-3-4-5-6-7-8-9-10-11-12-24(36)31-25(19(2)33)27(38)30-22-17-21(34)15-16-28-23(35)14-13-20(18-32)29-26(22)37/h9-14,19-22,25,32-34H,3-8,15-18H2,1-2H3,(H,28,35)(H,29,37)(H,30,38)(H,31,36)/b10-9+,12-11+,14-13-/t19-,20-,21+,22+,25-/m1/s1 |
InChI Key |
IHONJNBUCZLUOS-PPTJONKGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Glidobactin G as a Proteasome Inhibitor: An In-depth Technical Guide
Disclaimer: Scientific literature extensively covers the mechanism of action for the glidobactin class of natural products, particularly Glidobactin A and C. However, specific research detailing the inhibitory activity and quantitative data for Glidobactin G, a minor component of the glidobactin complex, is not publicly available. This guide extrapolates the mechanism of action of this compound based on the well-established principles of the glidobactin family. The provided data and protocols are representative of the class and serve as a robust framework for the scientific investigation of this compound.
Executive Summary
Glidobactins are a family of potent, naturally occurring proteasome inhibitors with significant potential in anticancer drug development.[1][2] They belong to the syrbactin class of irreversible inhibitors that covalently target the catalytic core of the 20S proteasome, a central regulator of cellular protein homeostasis.[3][4] This guide provides a detailed overview of the molecular mechanism of action, subunit specificity, and cellular consequences of proteasome inhibition by glidobactins, with a specific focus on the presumed activity of this compound. It includes quantitative inhibitory data for closely related analogs, detailed experimental protocols for characterization, and visualizations of the key pathways and workflows.
The Ubiquitin-Proteasome System (UPS)
The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, controlling the levels of proteins involved in critical processes such as cell cycle progression, signal transduction, and apoptosis. The 26S proteasome is the central protease of this system, composed of a 20S catalytic core particle and a 19S regulatory particle. The 20S core is a barrel-shaped complex containing three distinct types of catalytic sites on its β-subunits: caspase-like (β1), trypsin-like (β2), and chymotrypsin-like (β5).[3] Due to their high metabolic and proliferative rates, cancer cells are particularly dependent on proteasome function, making it a validated therapeutic target.[3]
Core Mechanism of Action: Irreversible Covalent Inhibition
The defining mechanism of the glidobactin family is the covalent and irreversible inhibition of the 20S proteasome.[3][5] This action is mediated by a key structural motif common to all glidobactins, including this compound.
The Pharmacophore
The activity of glidobactins stems from a 12-membered macrolactam ring that contains a reactive α,β-unsaturated carbonyl group.[3] This electrophilic moiety functions as a Michael acceptor, crucial for the covalent modification of the proteasome's active site.[4] Chemical modification studies have shown that reduction of the double bond in this system completely eliminates biological activity, confirming its essential role.[6]
Covalent Bonding to the Active Site
Glidobactins target the N-terminal threonine (Thr1) residue within the catalytic β-subunits of the proteasome. The hydroxyl group (Oγ) of this threonine residue acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl system in the glidobactin molecule.[2] This results in a stable, irreversible ether bond via a Michael-type 1,4-addition reaction, effectively and permanently blocking the catalytic activity of the subunit.[2][4]
Subunit Specificity
Crystal structure analyses and biochemical assays of glidobactins like Glidobactin A and cepafungin I reveal a strong preference for the chymotrypsin-like (β5) subunit .[2] Many glidobactins, such as Glidobactin C, also exhibit potent inhibitory activity against the trypsin-like (β2) subunit .[3] The caspase-like (β1) subunit is generally not affected by this class of inhibitors. The specific potency and dual-inhibition profile are influenced by the structure of the fatty acid side chain, which affects the inhibitor's fit within the proteasome's binding pockets.[7]
Downstream Cellular Consequences
Inhibition of the proteasome by this compound disrupts protein homeostasis, leading to a cascade of cellular events that culminate in apoptosis, particularly in cancer cells.
-
Accumulation of Polyubiquitinated Proteins: The most direct consequence is the buildup of proteins tagged for degradation with ubiquitin chains.[3]
-
Stabilization of Key Regulatory Proteins: Proteasome inhibition prevents the degradation of critical cell cycle regulators and tumor suppressors, such as p53.[3]
-
Induction of Apoptosis: The accumulation of pro-apoptotic proteins and the activation of stress pathways, including the Unfolded Protein Response (UPR), trigger programmed cell death.[3]
-
Inhibition of Pro-Survival Signaling: The NF-κB signaling pathway, which promotes cell survival and is often hyperactive in cancer, is suppressed by proteasome inhibitors that prevent the degradation of its inhibitor, IκB.
Quantitative Data (Representative Analogs)
Specific IC₅₀ values for this compound are not available. The following tables summarize data for closely related glidobactin-like natural products (GLNPs) to provide a comparative overview of the expected potency.
| Compound | Target Enzyme/Subunit | IC₅₀ (nM) | Source |
| Glidobactin A | Yeast Proteasome (ChTL, β5) | 19 | [2] |
| Cepafungin I | Yeast Proteasome (ChTL, β5) | 4 | [2] |
| Compound 3 | Yeast Proteasome (ChTL, β5) | 27 | [2] |
| Compound 4 | Yeast Proteasome (ChTL, β5) | 73 | [2] |
| Compound 5 | Yeast Proteasome (ChTL, β5) | 107 | [2] |
| Glidobactin C | Human Constitutive Proteasome (ChTL, β5) | 2.9 ± 2.2 | [8] |
| Glidobactin C | Human Constitutive Proteasome (T-L, β2) | 2.4 ± 2.8 | [8] |
| Glidobactin C | Human Immunoproteasome (ChTL, β5i) | 7.1 ± 5.3 | [8] |
| Glidobactin C | Human Immunoproteasome (T-L, β2i) | 2.5 ± 2.0 | [8] |
Table 1: In vitro inhibitory activity of various glidobactins against proteasome subunits.
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Source |
| Glidobactin A | MM1.S | Multiple Myeloma (Dexamethasone-Sensitive) | 0.004 | [9] |
| Glidobactin A | MM1.RL | Multiple Myeloma (Dexamethasone-Resistant) | 0.005 | [9] |
Table 2: Cytotoxic activity of Glidobactin A in human cancer cell lines.
Experimental Protocols
Characterizing the activity of a novel proteasome inhibitor like this compound involves a series of biochemical and cell-based assays.
In Vitro Proteasome Activity Assay
This biochemical assay measures the direct inhibition of purified 20S proteasome catalytic subunits using specific fluorogenic peptide substrates.
-
Materials:
-
Purified human 20S proteasome
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorogenic substrates:
-
β5 (ChTL): Suc-LLVY-AMC
-
β2 (T-L): Z-LLE-AMC
-
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Methodology:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control) to each well.
-
Add purified 20S proteasome (final concentration ~0.5 nM) to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the specific fluorogenic substrate (e.g., final concentration 50 µM for Suc-LLVY-AMC).
-
Immediately measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time.
-
Calculate the rate of reaction and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effect of this compound on cancer cell lines by measuring metabolic activity.
-
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well clear microplates
-
Microplate reader (absorbance at ~570 nm)
-
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for formazan (B1609692) crystal formation.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC₅₀ value.[8][9]
-
Western Blot for Polyubiquitinated Proteins
This assay provides direct evidence of proteasome inhibition within cells by detecting the accumulation of its substrates.
-
Materials:
-
Cancer cell line
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibody: anti-Ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Methodology:
-
Treat cultured cells with various concentrations of this compound (or a vehicle control) for a set time (e.g., 6-24 hours).
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Clear the lysate by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary anti-Ubiquitin antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Apply the chemiluminescent substrate and visualize the protein bands. An increase in high-molecular-weight smears indicates the accumulation of polyubiquitinated proteins.[4]
-
Conclusion
This compound, as a member of the glidobactin family, is a potent natural product proteasome inhibitor. Its mechanism of action is predicated on the irreversible, covalent modification of the N-terminal threonine in the β5 and likely the β2 catalytic subunits of the 20S proteasome. This targeted inhibition disrupts cellular protein degradation, leading to the accumulation of regulatory proteins and the induction of apoptosis in cancer cells. While direct experimental data for this compound is scarce, the extensive research on its analogs provides a clear and compelling picture of its biochemical function and therapeutic potential. The protocols and data presented herein offer a comprehensive foundation for further investigation into this promising class of anticancer agents.
References
- 1. Glidobactins A, B and C, new antitumor antibiotics. I. Production, isolation, chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical modification of the antitumor antibiotic glidobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Biosynthesis of the Glidobactin Family of Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glidobactin family of natural products, including glidobactin A, B, and C, represents a class of potent antitumor and antifungal antibiotics.[1] These compounds are acylated cyclic tripeptides that exert their biological activity through the inhibition of the eukaryotic 20S proteasome, a critical cellular machinery for protein degradation. This mechanism of action makes the glidobactins and their analogs promising candidates for the development of novel anticancer therapeutics.[2] The core structure of these molecules features a 12-membered macrolactam ring, which is biosynthetically assembled by a sophisticated interplay of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery.[3][4] This technical guide provides a comprehensive overview of the glidobactin biosynthesis pathway, detailing the genetic basis, enzymatic functions, and experimental methodologies used to elucidate this complex process.
The Glidobactin Biosynthetic Gene Cluster (BGC)
The genetic blueprint for glidobactin biosynthesis is encoded within a dedicated gene cluster, designated as the glb cluster. First identified in Burkholderia DSM7029 (also known as [Polyangium] brachysporum K481-B101), homologous clusters have since been found in other bacteria, including the insect pathogen Photorhabdus luminescens.[1][5] The glb BGC from Burkholderia consists of eight genes, glbA through glbH, each with a proposed role in the biosynthesis, regulation, and transport of glidobactins.
Table 1: Genes of the Glidobactin Biosynthetic Gene Cluster and Their Proposed Functions [1][2][5]
| Gene | Proposed Function |
| glbA | Transcriptional regulator |
| glbB | Lysine (B10760008) 4-hydroxylase |
| glbC | Hybrid Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) |
| glbD | Transporter (efflux pump) |
| glbE | MbtH-like protein, involved in NRPS stability and function |
| glbF | Non-Ribosomal Peptide Synthetase (NRPS) |
| glbG | Fatty acid desaturase/isomerase |
| glbH | Unknown function, potentially involved in precursor supply or modification |
The Biosynthetic Pathway: A Step-by-Step Elucidation
The biosynthesis of the glidobactin core structure is a fascinating example of a molecular assembly line, orchestrated by the large multi-domain enzymes GlbF and GlbC. The pathway can be dissected into several key stages: initiation, elongation, modification, and cyclization.
Initiation and Acylation: The Role of GlbF
The biosynthesis is initiated by the NRPS enzyme GlbF, a three-domain protein (Condensation-Adenylation-Thiolation, C-A-T). The Adenylation (A) domain of GlbF specifically recognizes and activates L-threonine, the first amino acid of the peptide core.[6] This activation occurs via the formation of an L-threonyl-AMP intermediate, which is then loaded onto the Thiolation (T) domain (also known as a peptidyl carrier protein, PCP) as a thioester.
A key feature of glidobactin biosynthesis is the N-acylation of the initial L-threonine residue with a fatty acid side chain. This reaction is catalyzed by the starter Condensation (C) domain of GlbF, which utilizes fatty acyl-CoA donors.[6][7] The MbtH-like protein, GlbE, has been shown to be essential for the soluble expression and activity of GlbF.[6] The enzyme GlbG is proposed to be involved in the formation of the characteristic 2(E),4(E)-dienoyl fatty acid moiety that acylates the L-threonine.[8]
Peptide Elongation and Modification on the GlbC Assembly Line
The acylated L-threonine is then passed to the multi-modular hybrid NRPS-PKS enzyme, GlbC. This large enzyme is responsible for the sequential addition of the next two building blocks and a final polyketide extension.
-
Module 1 of GlbC: The first module of GlbC incorporates the second amino acid, which is a modified lysine. The A-domain of this module activates L-lysine. A crucial modification, the hydroxylation of L-lysine at the C4 position to form erythro-4-hydroxy-L-lysine, is carried out by the enzyme GlbB, a lysine 4-hydroxylase.[4] Gene knockout studies have shown that disruption of glbB completely abolishes the production of glidobactin A.[4]
-
Module 2 of GlbC: The second module of GlbC incorporates the third amino acid, L-alanine.
-
PKS Module of GlbC: The final module of GlbC is a PKS module. This module adds a two-carbon unit derived from malonyl-CoA, which is subsequently modified by a ketoreductase (KR) and a dehydratase (DH) domain to form a 4-amino-2-pentenoyl moiety. This unsaturated moiety is critical for the proteasome inhibitory activity of glidobactins.[5]
Cyclization and Release
The final step in the biosynthesis of the glidobactin core is the release of the assembled lipotripeptide from the GlbC enzyme. This is catalyzed by a C-terminal Thioesterase (TE) domain, which facilitates an intramolecular cyclization reaction to form the 12-membered macrolactam ring.[2]
Visualization of the Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of the glidobactin core structure.
Quantitative Data
Precise kinetic parameters for all enzymes in the glidobactin pathway are not yet fully elucidated. However, studies on individual enzymes and heterologous expression systems have provided valuable quantitative insights.
Table 2: Quantitative Data on Glidobactin Biosynthesis
| Parameter | Value | Enzyme/System | Reference |
| GlbB Total Turnover Number (TTN) for L-lysine hydroxylation | 5900 | GlbB | [4] |
| GlbB Substrate Specificity | Hydroxylates L-lysine, L-leucine, and L-methionine | GlbB | [4] |
| Glidobactin A Yield Improvement | ~10-fold increase | E. coli with promoter exchange | [2][9] |
| GlbF:GlbE Stoichiometry for active complex | ~1.7:1 | GlbF/GlbE co-expression | [6] |
| GlbF Heterologous Expression Yield | ~10 mg/L | E. coli co-expressing GlbE | [6] |
Experimental Protocols
Elucidating the glidobactin biosynthetic pathway has involved a combination of molecular genetics, biochemistry, and analytical chemistry techniques. Below are summaries of key experimental protocols.
Protocol 1: Heterologous Expression of the Glidobactin Gene Cluster in E. coli
This protocol describes the general steps for expressing the glb gene cluster in a heterologous host to produce glidobactins.
-
Gene Cluster Cloning: The entire glb gene cluster is cloned from the genomic DNA of the producing organism (e.g., Burkholderia DSM7029) into an appropriate expression vector or bacterial artificial chromosome (BAC).
-
Host Strain Selection: A suitable E. coli host strain is chosen. Strains like E. coli Nissle 1917 have been successfully used.[2] It is often necessary to co-express a phosphopantetheinyl transferase (PPTase) to ensure the proper post-translational modification of the NRPS and PKS enzymes.
-
Transformation and Culture: The expression construct is transformed into the E. coli host. A single colony is used to inoculate a starter culture, which is then used to inoculate a larger production culture in a suitable medium (e.g., LB or a defined production medium).
-
Induction and Fermentation: Gene expression is induced (e.g., with IPTG for a lac promoter or arabinose for a PBAD promoter). The culture is incubated at an optimized temperature (e.g., 18-25°C) for an extended period (e.g., 48-72 hours) to allow for the production of the secondary metabolite.
-
Extraction and Analysis: The culture is harvested, and the glidobactins are extracted from the culture supernatant and/or cell pellet using an organic solvent (e.g., ethyl acetate (B1210297) or butanol). The presence of glidobactins is then confirmed and quantified using HPLC-MS.
Caption: General workflow for heterologous expression of glidobactins.
Protocol 2: In Vitro Assay of GlbB (Lysine 4-Hydroxylase) Activity
This protocol outlines the in vitro characterization of the GlbB enzyme.
-
Protein Expression and Purification: The glbB gene is cloned into an expression vector with an affinity tag (e.g., His-tag). The protein is overexpressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA).
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl, pH 7.5) containing the purified GlbB enzyme, the substrate L-lysine, and the necessary cofactors: FeSO4, α-ketoglutarate, and ascorbic acid.
-
Enzyme Reaction: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Quenching and Analysis: The reaction is stopped, typically by the addition of a strong acid or organic solvent. The reaction mixture is then analyzed by LC-MS to detect the formation of the hydroxylated product, 4-hydroxy-L-lysine, by observing the expected mass shift.
Protocol 3: Extraction and Purification of Glidobactins from Fermentation Broth
This protocol provides a general procedure for the isolation of glidobactins.
-
Separation of Biomass: The fermentation broth is centrifuged to separate the supernatant from the cell mass.
-
Solvent Extraction: The supernatant is extracted with an equal volume of an organic solvent such as ethyl acetate or n-butanol. The organic phase, containing the glidobactins, is collected.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to one or more rounds of column chromatography. This may include silica (B1680970) gel chromatography followed by size-exclusion chromatography (e.g., Sephadex LH-20).
-
Final Purification by HPLC: The final purification of individual glidobactin analogs is typically achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: A typical workflow for the extraction and purification of glidobactins.
Conclusion and Future Perspectives
The elucidation of the glidobactin biosynthetic pathway has provided a remarkable insight into the enzymatic machinery required to produce these complex and medically promising natural products. The characterization of the glb gene cluster and the functions of the encoded enzymes have laid the groundwork for future research in several key areas. The heterologous expression of the glb cluster offers a scalable platform for the production of glidobactins and their analogs. Further metabolic engineering efforts, such as optimizing precursor supply and overexpressing key biosynthetic genes, could lead to significant improvements in yield. Moreover, the modular nature of the NRPS and PKS enzymes provides exciting opportunities for biosynthetic engineering. By swapping domains or modules, or by altering the substrate specificity of the adenylation domains, it may be possible to generate novel glidobactin derivatives with improved therapeutic properties, such as enhanced potency, selectivity, or pharmacokinetic profiles. A deeper biochemical understanding of the NRPS-PKS interactions and the catalytic mechanisms of each domain will be crucial for the successful rational design of new bioactive compounds based on the glidobactin scaffold.
References
- 1. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Identification of a Lysine 4-Hydroxylase from the Glidobactin Biosynthesis and Evaluation of Its Biocatalytic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Acylation During Glidobactin Biosynthesis by the Tridomain Nonribosomal Peptide Synthetase Module GlbF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acylation during glidobactin biosynthesis by the tridomain nonribosomal peptide synthetase module GlbF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid combinatorial assembly method for gene cluster characterisation illuminates glidobactin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterologous production of glidobactins/luminmycins in Escherichia coli Nissle containing the glidobactin biosynthetic gene cluster from Burkholderia DSM7029 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Architecture of Glidobactin G: A Technical Guide to its Structure and Stereochemistry
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the structural elucidation and stereochemical determination of Glidobactin G, a member of the potent glidobactin family of antitumor antibiotics. This document outlines the core structural features, details the experimental methodologies for characterization, and presents key data in a structured format.
The glidobactin family of natural products, isolated from the gliding bacterium Polyangium brachysporum, has garnered significant attention for its potent antifungal and antitumor activities. These lipopeptide antibiotics are known proteasome inhibitors, a mechanism of action that has propelled them into the spotlight for oncology research. While Glidobactins A, B, and C are well-documented, this compound represents a minor but important component of this antibiotic complex.
The definitive structure of this compound was reported by Oka and colleagues in their 1988 publication in The Journal of Antibiotics, titled "Glidobactins D, E, F, G and H; minor components of the antitumor antibiotic glidobactin". This work laid the foundation for understanding the subtle structural variations within this important class of molecules.
Core Structure and Distinguishing Features
Like its congeners, this compound possesses a common cyclized tripeptide nucleus. This core is composed of L-threonine, 4(S)-amino-2(E)-pentenoic acid, and the non-proteinogenic amino acid erythro-4-hydroxy-L-lysine. The structural diversity among the glidobactins arises from variations in the unsaturated fatty acid moiety acylated to the peptide core.
Based on the initial reports and subsequent studies on the glidobactin biosynthetic gene cluster, it is hypothesized that this compound incorporates a serine residue in its peptide backbone, a key distinction from other members of the family. However, detailed structural data from the primary literature is essential for definitive confirmation.
Physicochemical Properties of Glidobactins
A summary of the key physicochemical properties of the glidobactin family is presented below, highlighting the variations that influence their biological activity.
| Feature | Glidobactin A | Glidobactin B | Glidobactin C | This compound |
| Molecular Formula | C₂₇H₄₄N₄O₆ | C₂₉H₄₆N₄O₆ | C₂₉H₄₈N₄O₆ | C₂₇H₄₄N₄O₇ |
| Molecular Weight | 520.7 g/mol | 546.7 g/mol | 548.7 g/mol | 536.7 g/mol |
| Fatty Acid Side Chain | (2E,4E)-dodecadienoic acid | (2E,4E,8E)-tetradeca-trienoic acid | (2E,4E)-tetradecadienoic acid | Not definitively reported |
Experimental Protocols for Structure Elucidation
The structural determination of the glidobactin family relies on a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), alongside chemical degradation studies.
Isolation and Purification
-
Fermentation: Polyangium brachysporum sp. nov. No. K481-B101 is cultured in a suitable medium to produce the glidobactin complex.
-
Extraction: The culture broth is centrifuged, and the supernatant containing the glidobactins is extracted with an organic solvent such as ethyl acetate.
-
Chromatography: The crude extract is subjected to multiple rounds of chromatography, including silica (B1680970) gel and size-exclusion chromatography (e.g., Sephadex LH-20), to separate the different glidobactin analogues.
-
High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using reverse-phase HPLC.
Spectroscopic Analysis
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of this compound. Tandem MS (MS/MS) experiments are crucial for sequencing the peptide core and identifying the fatty acid side chain through characteristic fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are performed to elucidate the detailed chemical structure and stereochemistry.
-
¹H NMR: Provides information on the proton environments, including chemical shifts, coupling constants (J-values), and multiplicities, which helps in identifying the amino acid residues and the fatty acid chain.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Establishes proton-proton correlations within the same spin system, aiding in the assignment of individual amino acid spin systems.
-
HMQC/HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, facilitating the assignment of the carbon skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (2-3 bonds), which is critical for connecting the different structural fragments, including linking the fatty acid chain to the peptide core.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
The logical workflow for the structure elucidation of a glidobactin compound is depicted in the following diagram:
Unlocking Nature's Arsenal: A Technical Guide to the Glidobactin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactins are a class of potent proteasome inhibitors with significant promise in the development of novel anticancer therapeutics. These complex natural products are synthesized by a dedicated enzymatic assembly line encoded by the glidobactin biosynthetic gene cluster (BGC) , designated glbA through glbH. First identified in the soil bacterium Burkholderia sp. DSM7029, this BGC orchestrates the intricate biosynthesis of a unique acylated tripeptide structure. This technical guide provides an in-depth exploration of the glb BGC, offering a comprehensive resource for researchers seeking to understand, manipulate, and harness its potential for drug discovery and development. We will delve into the genetic architecture of the cluster, the functional roles of its constituent genes, detailed experimental protocols for its study, and quantitative data to inform future research endeavors.
The Glidobactin Biosynthetic Gene Cluster (glbA-glbH)
The glb BGC is a contiguous stretch of eight genes responsible for the complete biosynthesis of glidobactin. The coordinated action of the enzymes encoded by these genes facilitates the assembly of the characteristic glidobactin scaffold from precursor molecules.
Genetic Organization and Gene Functions
The functions of the individual genes within the glb cluster have been elucidated through a combination of bioinformatic analysis, gene knockout studies, and heterologous expression experiments.[1][2][3] The table below summarizes the proposed function of each gene in the cluster.
| Gene | Proposed Function |
| glbA | Transcriptional regulator, likely controlling the expression of the other glb genes. |
| glbB | Lysine 4-hydroxylase, responsible for the stereospecific hydroxylation of L-lysine, a key non-proteinogenic amino acid in the glidobactin core.[2][4] |
| glbC | A hybrid Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) enzyme. This multidomain protein is central to the assembly of the peptide backbone and the incorporation of the polyketide-derived moiety.[1][3] |
| glbD | Putative transporter protein, likely involved in the export of glidobactin out of the cell.[2] |
| glbE | MbtH-like protein, thought to be an accessory protein essential for the proper folding and function of the NRPS machinery.[3] |
| glbF | A Non-Ribosomal Peptide Synthetase (NRPS) responsible for the activation and modification of the starter unit, an acyl chain, and its attachment to the first amino acid of the peptide core.[3] |
| glbG | Putative dehydrogenase, likely involved in the desaturation of the fatty acid side chain.[3] |
| glbH | Putative FAD-dependent monooxygenase, which may also play a role in the modification of the glidobactin structure.[2] |
The Glidobactin Biosynthetic Pathway
The biosynthesis of glidobactin is a fascinating example of a microbial assembly line. The process is initiated by the loading of a fatty acid onto the GlbF NRPS. Concurrently, GlbB hydroxylates L-lysine, which is then activated and loaded onto the first module of the GlbC hybrid NRPS-PKS. The growing peptide chain is then sequentially elongated and modified by the various domains of GlbC and GlbF, incorporating other amino acid precursors. Finally, the completed molecule is released from the enzymatic complex through a cyclization reaction, yielding the mature glidobactin.
Quantitative Data on Glidobactin Production
Several studies have explored methods to enhance the production of glidobactins, providing valuable quantitative data for researchers in this field. The following table summarizes key findings from gene knockout and promoter engineering experiments.
| Experimental Approach | Key Finding | Reference |
| Gene Knockout in Burkholderia sp. | Disruption of glbB, glbC, glbD, or glbF completely abolished glidobactin production. | [3] |
| Disruption of glbA, glbG, or glbH resulted in a significant decrease in glidobactin titer. | [3] | |
| Promoter Engineering in E. coli | Replacement of the native promoter with a strong, inducible promoter led to a tenfold increase in glidobactin A yield in a heterologous E. coli host. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and characterize the glb BGC. These protocols are compiled from various sources and may require optimization for specific laboratory conditions.
Heterologous Expression of the glb BGC in E. coli
This protocol describes the general steps for expressing the entire glb gene cluster in a suitable E. coli host strain.
Methodology:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from Burkholderia sp. DSM7029 using a standard bacterial genomic DNA extraction kit.
-
PCR Amplification: Amplify the entire glbA-glbH gene cluster (approximately 35 kb) using a high-fidelity DNA polymerase and primers designed to anneal to the regions flanking the cluster. Due to the large size, this may require a long-range PCR protocol or amplification of overlapping fragments.
-
Vector Construction: Clone the amplified glb cluster into a suitable expression vector, such as a BAC (Bacterial Artificial Chromosome) or a high-copy plasmid with a strong, inducible promoter (e.g., T7 promoter in a pET vector). Gibson assembly or other seamless cloning methods are recommended for large fragments.
-
Transformation: Transform the expression construct into a suitable E. coli expression host, such as E. coli BL21(DE3).
-
Culturing and Induction: Grow the transformed E. coli in a rich medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding a suitable inducer (e.g., 0.1-1 mM IPTG) and continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Extraction and Analysis: Centrifuge the culture to pellet the cells. Extract the supernatant with an organic solvent such as ethyl acetate. Dry the organic phase and resuspend the crude extract in a suitable solvent (e.g., methanol). Analyze the extract for the presence of glidobactins using LC-MS/MS.
Combinatorial Assembly of the glb Gene Cluster
This advanced technique allows for the rapid identification of the minimal set of genes required for glidobactin biosynthesis and the generation of strains producing novel analogs.[3]
Methodology:
-
Primer Design: Design a series of forward and reverse primers to amplify different combinations of the glb genes. The primers should include overlapping sequences to facilitate assembly.
-
PCR Amplification: Perform PCR using genomic DNA from Burkholderia sp. DSM7029 to generate a library of DNA fragments representing various subsets of the glb gene cluster.
-
Combinatorial Assembly: In a single reaction tube, combine a selection of the PCR fragments with a linearized expression vector. Use a seamless cloning method like Gibson Assembly or USER cloning to assemble the fragments into a library of expression plasmids.
-
Transformation and Screening: Transform the plasmid library into an E. coli expression host. Plate the transformed cells on selective agar (B569324) to obtain individual colonies, each containing a different combination of glb genes.
-
Analysis: Culture individual colonies and analyze the culture supernatants for the production of glidobactin and its analogs using LC-MS/MS. This high-throughput screening approach allows for the rapid identification of the essential genes for biosynthesis and the discovery of novel compounds.
Gene Knockout in Burkholderia sp. using Homologous Recombination
This protocol provides a general framework for creating targeted gene deletions in the native glidobactin producer.
Methodology:
-
Construct Design: Design a suicide vector containing two regions of homology (typically 500-1000 bp) flanking the target glb gene. Between the homology arms, insert a selectable marker (e.g., an antibiotic resistance gene).
-
Cloning: Clone the homology arms and the selectable marker into a suicide vector that cannot replicate in Burkholderia.
-
Conjugation: Transfer the suicide vector from a donor E. coli strain (e.g., S17-1) to the recipient Burkholderia sp. DSM7029 via biparental or triparental mating.
-
Selection of Single Crossovers: Plate the conjugation mixture on a selective medium that allows the growth of Burkholderia that have integrated the suicide vector into their genome via a single homologous recombination event.
-
Selection of Double Crossovers: Culture the single crossover mutants in a non-selective medium to allow for a second recombination event to occur, which will result in the excision of the vector and the replacement of the target gene with the selectable marker. Plate the culture on a medium that selects for the loss of the suicide vector (e.g., containing sucrose (B13894) if the vector carries the sacB gene for counter-selection).
-
Verification: Verify the gene knockout by PCR using primers that anneal outside the homology regions and by sequencing.
Conclusion
The glidobactin biosynthetic gene cluster represents a rich source of biocatalytic tools and a promising avenue for the discovery and development of novel anticancer agents. This technical guide provides a foundational resource for researchers in the field, summarizing our current understanding of the glb BGC and offering detailed experimental protocols to facilitate further investigation. By leveraging the knowledge and methodologies outlined herein, the scientific community can continue to unravel the complexities of glidobactin biosynthesis and unlock its full therapeutic potential.
References
The Critical Role of GlbB Lysine 4-Hydroxylase in the Biosynthesis of Glidobactin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glidobactin, a potent proteasome inhibitor with significant antitumor potential, belongs to the syrbactin family of natural products. Its unique structure, featuring a 12-membered macrolactam core, is crucial for its biological activity. The biosynthesis of this complex molecule is orchestrated by a dedicated gene cluster, within which the glbB gene plays an indispensable role. This technical guide provides a comprehensive overview of the function of GlbB, a non-heme iron (II) and α-ketoglutarate-dependent lysine (B10760008) 4-hydroxylase, in the Glidobactin biosynthetic pathway. We will delve into its enzymatic activity, substrate specificity, and the profound impact of its function on the production of Glidobactin. This document consolidates key quantitative data, details essential experimental protocols, and provides visual representations of the underlying biochemical processes to serve as a valuable resource for the scientific community.
Introduction
The glidobactins are a class of hybrid peptide-polyketide natural products that have garnered significant interest due to their potent inhibitory activity against the eukaryotic 20S proteasome. This activity makes them promising candidates for the development of novel anticancer therapeutics. The biosynthesis of glidobactin is governed by the glb gene cluster, which comprises eight genes (glbA-H) in the producing organism, a soil bacterium belonging to the Burkholderiales order[1]. A key structural feature of glidobactin is the presence of a (2S,4R)-4-hydroxylysine residue, which is incorporated into the macrolactam ring. The formation of this non-proteinogenic amino acid is a critical step in the overall biosynthetic pathway.
Biochemical and genetic studies have unequivocally identified GlbB as the enzyme responsible for the C4 hydroxylation of L-lysine. GlbB belongs to the iron and α-ketoglutarate-dependent (Fe/αKG) superfamily of enzymes, which are known to catalyze a wide range of oxidative reactions. This guide will explore the pivotal role of GlbB, presenting the current understanding of its function, supported by experimental data and methodologies.
The Glidobactin Biosynthetic Pathway and the Central Role of GlbB
The biosynthesis of glidobactin is a multi-step process involving a non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. The proposed pathway begins with the formation of the fatty acid side chain, followed by the assembly of the tripeptide core. GlbB's role is upstream of the NRPS assembly line, where it provides the essential precursor, (2S,4R)-4-hydroxylysine.
Gene disruption studies have provided definitive evidence for the essentiality of GlbB. A glbB disruption mutant was found to be completely incapable of producing glidobactin, unlike a glbH deletion mutant which only showed a reduction in glidobactin production[1]. This demonstrates that GlbB is the primary, if not sole, enzyme responsible for the crucial lysine hydroxylation step. The absence of 4-hydroxylysine (B1204564) prevents the subsequent incorporation of this residue by the NRPS module, thereby halting the entire biosynthetic cascade.
Quantitative Analysis of GlbB Enzymatic Activity
The enzymatic activity of GlbB has been characterized, revealing its efficiency and substrate specificity. As a member of the Fe/αKG dependent dioxygenase family, its catalytic activity is strictly dependent on the presence of Fe(II) as a cofactor and α-ketoglutarate as a co-substrate[1]. Ascorbic acid is also required in vitro to maintain the iron in its reduced ferrous state.
Enzyme Kinetics
Steady-state kinetic parameters for the hydroxylation of L-lysine by GlbB have been determined. These parameters provide insight into the enzyme's affinity for its substrate and its catalytic efficiency.
| Substrate | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) |
| L-Lysine | 0.8 ± 0.1 | 0.12 ± 0.01 | 150 |
Table 1: Steady-state kinetic parameters of GlbB with L-lysine as the substrate.
Substrate Specificity and Total Turnover Number (TTN)
GlbB exhibits narrow substrate specificity, with a strong preference for L-lysine. While it can catalyze the hydroxylation of other amino acids to a lesser extent, the efficiency is significantly lower. The total turnover number (TTN), which represents the total number of substrate molecules converted to product per molecule of enzyme before it becomes inactivated, further highlights this preference.
| Substrate | Product | Total Turnover Number (TTN) |
| L-Lysine | (2S,4R)-4-hydroxy-L-lysine | 5900 |
| L-Leucine | 4-hydroxy-L-leucine | Moderate |
| L-Methionine | L-methionine sulfoxide | 330 |
Table 2: Substrate specificity and total turnover numbers of GlbB.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of GlbB.
Heterologous Expression and Purification of GlbB
-
Gene Synthesis and Cloning: The glbB gene is codon-optimized for expression in Escherichia coli and synthesized commercially. The gene is then cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.
-
Protein Expression: The resulting plasmid is transformed into an E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin). The starter culture is grown overnight at 37°C. This is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at 16°C for 16-20 hours.
-
Cell Lysis and Protein Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (B142953) (DTT), and protease inhibitors). The cells are lysed by sonication on ice. The cell lysate is clarified by centrifugation. The supernatant containing the soluble His6-tagged GlbB is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (lysis buffer containing 20 mM imidazole). The protein is eluted with an elution buffer (lysis buffer containing 250 mM imidazole). The purified protein is then dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.
In Vitro Enzyme Assay
-
Reaction Mixture: A typical reaction mixture (e.g., 500 µL) contains 50 mM Tris-HCl pH 7.5, 5 mM L-lysine, 10 mM α-ketoglutarate, 2.5 mM ascorbic acid, and 0.5 mM FeSO4.
-
Enzyme Reaction: The reaction is initiated by the addition of purified GlbB to a final concentration of 1-5 µM. The reaction is incubated at 30°C for a specified time (e.g., 1-4 hours).
-
Reaction Quenching: The reaction is quenched by the addition of an equal volume of methanol.
-
Analysis: The reaction mixture is centrifuged to precipitate the enzyme, and the supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of 4-hydroxylysine.
LC-MS Analysis
-
Instrumentation: An Agilent 1260 Infinity HPLC system coupled to a Bruker micrOTOF-Q II mass spectrometer is a suitable setup.
-
Chromatographic Separation: A C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm) is used for separation. A gradient elution is employed with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The formation of 4-hydroxylysine is monitored by extracting the ion chromatogram for its corresponding m/z value ([M+H]+ = 163.1077).
NMR Analysis for Product Characterization
-
Sample Preparation: For structural confirmation, the enzymatic reaction is scaled up. The product, 4-hydroxylysine, is purified from the reaction mixture using ion-exchange chromatography. The purified product is lyophilized and dissolved in D2O.
-
NMR Spectroscopy: 1H NMR and 13C NMR spectra are acquired on a Bruker Avance 500 MHz spectrometer. The chemical shifts and coupling constants are compared with those of authentic standards or previously reported data to confirm the structure and stereochemistry of the product.
Conclusion
GlbB lysine 4-hydroxylase is a critical enzyme in the biosynthesis of the potent proteasome inhibitor, Glidobactin. Its function as a highly specific and efficient catalyst for the C4 hydroxylation of L-lysine is essential for the formation of the glidobactin backbone. The absolute dependence of glidobactin production on a functional GlbB underscores its importance and makes it a potential target for biosynthetic engineering efforts aimed at producing novel glidobactin analogs. The detailed experimental protocols provided in this guide offer a practical resource for researchers seeking to study GlbB and other related enzymes in the Fe/αKG dependent dioxygenase superfamily. A thorough understanding of the role and mechanism of GlbB is fundamental for harnessing the full therapeutic potential of glidobactins and for the rational design of new proteasome inhibitors.
References
The Core Machinery of Glidobactin Assembly: A Technical Guide to the Functions of GlbC and GlbF NRPS-PKS Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glidobactins are a class of potent proteasome inhibitors with significant therapeutic potential, particularly in oncology. Their biosynthesis is orchestrated by a sophisticated enzymatic assembly line, at the heart of which are the nonribosomal peptide synthetase (NRPS) and hybrid NRPS-polyketide synthase (PKS) enzymes. This technical guide provides an in-depth exploration of the core enzymatic players, GlbF and GlbC, responsible for the assembly of the glidobactin backbone. We will dissect their domain architecture, catalytic functions, and the intricate interplay required for the synthesis of this complex natural product. This guide consolidates current knowledge, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key biosynthetic and experimental processes to facilitate further research and engineering efforts in the field of natural product biosynthesis and drug development.
Introduction: The Glidobactin Biosynthetic Pathway
The glidobactin biosynthetic gene cluster ( glb ) encodes a suite of enzymes responsible for the production of the glidobactin family of natural products. The core structure of glidobactin is a 12-membered macrolactam ring, the assembly of which is initiated and primarily carried out by the NRPS enzyme GlbF and the hybrid NRPS-PKS enzyme GlbC.[1] Bioinformatic analysis of the glb gene cluster has been instrumental in predicting the functions of the key enzymes involved in this pathway.[2] The overall biosynthetic logic involves the sequential condensation of amino acid and polyketide building blocks, followed by cyclization to yield the macrolactam core.
GlbF: The Initiating NRPS Module
GlbF is a tridomain NRPS enzyme that serves as the initiation module in the glidobactin assembly line.[3] Its primary role is to select the first amino acid building block, L-threonine, activate it, and prime it for subsequent elongation by acylating its free amino group with a fatty acid chain.
Domain Architecture and Function
GlbF possesses the canonical C-A-T domain architecture of an initiation NRPS module:
-
C (Condensation) Domain: The N-terminal C-domain of GlbF is a "starter" C-domain that catalyzes the N-acylation of the activated L-threonine.[3]
-
A (Adenylation) Domain: The A-domain is responsible for the specific recognition and activation of L-threonine via the formation of an aminoacyl-AMP intermediate.
-
T (Thiolation) Domain: Also known as the peptidyl carrier protein (PCP), the T-domain covalently tethers the activated L-threonine as a thioester via a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group.
The Crucial Role of the MbtH-like Protein, GlbE
A key aspect of GlbF's function is its dependence on the MbtH-like protein, GlbE. In vitro studies have demonstrated that the co-expression of GlbE is essential for the soluble and active expression of GlbF.[3] This highlights a common theme in NRPS biosynthesis where these small, accessory proteins play a critical chaperone-like role in ensuring the proper folding and function of their partner NRPS enzymes.
Catalytic Activity and Substrate Specificity
The primary catalytic function of GlbF is the N-acylation of the T-domain-tethered L-threonine. This reaction utilizes fatty acyl-CoA donors as the acyl group source.[3] This direct use of acyl-CoAs for N-acylation is a common strategy for initiating the biosynthesis of lipopeptide natural products.[3]
Table 1: Substrate Specificity of GlbF
| Substrate Class | Specific Substrates Utilized | Source |
| Amino Acid | L-Threonine | [3] |
| Acyl Donor | Fatty Acyl-CoAs (e.g., 2(E),4(E)-diene fatty acyl-CoAs) | [3] |
GlbC: The Hybrid NRPS-PKS Elongation Module
Following the initiation step by GlbF, the growing peptide chain is passed to GlbC, a large, multidomain hybrid NRPS-PKS enzyme. GlbC is responsible for the subsequent elongation of the glidobactin backbone, incorporating both amino acid and polyketide extender units.
Predicted Domain Architecture and Function
Based on bioinformatic analysis, GlbC is predicted to contain multiple NRPS and PKS modules.[2] The typical domain organization of such a hybrid enzyme would be:
-
NRPS Modules (C-A-T): Responsible for the incorporation of further amino acid residues into the growing chain. Each module would select, activate, and tether a specific amino acid.
-
PKS Module (KS-AT-DH-KR-ACP): This module would be responsible for the incorporation of a polyketide extender unit, typically derived from malonyl-CoA or a derivative. The domains within the PKS module would catalyze the following reactions:
-
KS (Ketosynthase): Catalyzes the decarboxylative condensation of the polyketide extender unit with the growing chain.
-
AT (Acyltransferase): Selects and loads the appropriate extender unit (e.g., malonyl-CoA) onto the ACP domain.
-
DH (Dehydratase) and KR (Ketoreductase): Optional domains that modify the β-keto group of the newly added extender unit.
-
ACP (Acyl Carrier Protein): Covalently tethers the growing polyketide chain.
-
-
TE (Thioesterase) Domain: A C-terminal thioesterase domain is predicted to be present in GlbC, which would catalyze the final step of the assembly line: the macrocyclization and release of the completed glidobactin backbone.
Catalytic Activity and Substrate Specificity
As of the current literature, a detailed in vitro biochemical characterization of GlbC has not been reported. However, based on the structure of glidobactin, the NRPS modules of GlbC are predicted to incorporate (4S)-4-hydroxy-L-lysine and L-alanine. The PKS module is responsible for the final extension with a two-carbon unit derived from malonyl-CoA, which is then modified to form the α,β-unsaturated carbonyl group crucial for the bioactivity of glidobactins.
Table 2: Predicted Substrate Specificity of GlbC Modules
| Module | Predicted Substrate |
| NRPS Module 1 | (4S)-4-hydroxy-L-lysine |
| NRPS Module 2 | L-Alanine |
| PKS Module | Malonyl-CoA |
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of GlbF and a representative protocol for a hybrid NRPS-PKS enzyme like GlbC are provided below.
Heterologous Expression and Purification of GlbF and GlbE
This protocol is based on the methods described by Imker et al. (2010).[3]
-
Gene Cloning: The genes encoding GlbF and GlbE are amplified from the genomic DNA of the glidobactin-producing strain.
-
Vector Construction: The glbF and glbE genes are cloned into a suitable co-expression vector, such as a pET-Duet vector, to allow for the simultaneous expression of both proteins in E. coli. A His-tag can be incorporated onto either GlbF or GlbE for affinity purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase, and protein expression is induced with IPTG. Cultures are then incubated at a lower temperature (e.g., 16-18°C) overnight to enhance soluble protein expression.
-
Cell Lysis and Affinity Chromatography: Cells are harvested, resuspended in lysis buffer, and lysed by sonication. The soluble lysate is clarified by centrifugation and applied to a Ni-NTA affinity column. The column is washed, and the His-tagged protein complex (GlbF-GlbE) is eluted with an imidazole (B134444) gradient.
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to ensure homogeneity.
In Vitro Assay for GlbF N-Acylation Activity
-
Reaction Components:
-
Purified GlbF-GlbE complex
-
L-Threonine
-
ATP
-
MgCl₂
-
Fatty acyl-CoA (e.g., dodecadienoyl-CoA)
-
Phosphopantetheinyl transferase (Sfp) to ensure holo-T domain
-
CoA
-
Reaction Buffer (e.g., HEPES or Tris-HCl, pH 7.5)
-
-
Reaction Setup: The reaction is initiated by adding the fatty acyl-CoA to a pre-incubated mixture of the other components.
-
Reaction Incubation: The reaction is incubated at a controlled temperature (e.g., 25-30°C) for a specific time.
-
Quenching and Analysis: The reaction is quenched, and the product, N-acyl-L-threonine, can be detected and quantified by methods such as HPLC or LC-MS.
Representative In Vitro Reconstitution of a Hybrid NRPS-PKS Module (for GlbC)
As no specific in vitro data for GlbC is available, this protocol is a representative method for characterizing a similar hybrid enzyme.
-
Protein Expression and Purification: Similar to GlbF, the large GlbC enzyme would be heterologously expressed, likely requiring co-expression with a phosphopantetheinyl transferase to ensure post-translational modification of the ACP and T domains. Purification would involve affinity and size-exclusion chromatography.
-
Substrate Loading: The purified holo-GlbC would be incubated with its cognate amino acid substrates ((4S)-4-hydroxy-L-lysine and L-alanine), ATP, and MgCl₂ to load the NRPS modules.
-
Elongation and Cyclization: The loaded enzyme would then be incubated with the polyketide extender unit, malonyl-CoA, and a suitable acyl-CoA ligase system if the extender unit is not commercially available.
-
Product Detection: The final cyclized product, the glidobactin core, would be extracted from the reaction mixture and analyzed by HPLC and mass spectrometry.
Visualizing the Glidobactin Assembly and Experimental Workflow
Glidobactin Assembly Pathway
Caption: Glidobactin assembly line initiated by GlbF and elongated by GlbC.
Experimental Workflow for GlbF Characterization
Caption: Workflow for heterologous expression and in vitro assay of GlbF.
Conclusion and Future Directions
GlbF and GlbC represent the core biosynthetic machinery for the assembly of the glidobactin macrolactam. While the function of the initiating module, GlbF, has been biochemically characterized, revealing its dependence on GlbE and its role in N-acylation, the intricate details of the elongation and cyclization steps catalyzed by the hybrid NRPS-PKS enzyme, GlbC, remain to be fully elucidated through in vitro studies. Future research should focus on the heterologous expression and biochemical characterization of GlbC to unravel the precise sequence of events, substrate specificities of its individual domains, and the mechanism of macrocyclization. A thorough understanding of these enzymatic processes will not only provide deeper insights into the biosynthesis of this important class of natural products but also pave the way for the bioengineering of novel glidobactin analogs with enhanced therapeutic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of Amino Acid-Derived α-Pyrones by an NRPS-NRPKS Hybrid Megasynthetase in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acylation during glidobactin biosynthesis by the tridomain nonribosomal peptide synthetase module GlbF - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Function of Glidobactin G and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glidobactins are a family of potent, naturally occurring proteasome inhibitors belonging to the larger syrbactin class of cyclic peptides.[1] These compounds, isolated from various bacterial species, have garnered significant interest in the field of drug discovery, particularly for their potential as anticancer agents.[2][3] Their mechanism of action involves the irreversible inhibition of the 20S proteasome, a critical cellular machinery responsible for protein degradation.[4][5] This guide provides a detailed overview of the structure and function of Glidobactin G and its closely related analogs, with a focus on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their characterization. While specific biological data for this compound is limited due to its nature as a minor component, this guide will leverage data from its well-studied analogs, Glidobactin A and C, to provide a comprehensive understanding of this promising class of molecules.
Core Structure and Analogs
The fundamental structure of the glidobactins is a 12-membered macrolactam ring.[5] This core is typically composed of L-threonine, 4(S)-amino-2(E)-pentenoic acid, and the non-proteinogenic amino acid erythro-4-hydroxy-L-lysine.[5] The structural diversity within the glidobactin family primarily arises from variations in the fatty acid side chain attached to the peptide core.[5]
This compound
The chemical structure of this compound is characterized by the molecular formula C27H44N4O7. While its existence as a minor component of the glidobactin complex has been noted, specific biological activity data for this particular analog is not extensively available in the current literature.[6]
Well-Characterized Analogs: Glidobactin A and C
Glidobactin A and C are among the most studied analogs. The key distinction between them lies in their fatty acid side chains:
-
Glidobactin A possesses a (2E,4E)-dodecadienoic acid side chain.[5]
-
Glidobactin C features a (2E,4E)-tetradeca-2,4-dienamide side chain.[5]
These structural variations influence their potency and selectivity as proteasome inhibitors.
Mechanism of Action: Irreversible Proteasome Inhibition
Glidobactins exert their biological activity through the potent and irreversible inhibition of the 20S proteasome.[4] The key functional group responsible for this activity is the α,β-unsaturated carbonyl moiety within the 12-membered macrolactam ring.[5]
The inhibition occurs via a Michael-type 1,4-addition reaction, where the hydroxyl group of the N-terminal threonine residue in the active site of the proteasome's catalytic β-subunits forms a covalent bond with the glidobactin molecule.[7] This irreversible binding leads to a sustained blockade of proteasome activity.[7] Notably, some glidobactins, like Glidobactin C, exhibit a unique co-inhibition profile, targeting both the chymotrypsin-like (β5) and trypsin-like (β2) subunits of the proteasome.[4]
Downstream Cellular Consequences
The inhibition of the proteasome by glidobactin analogs triggers a cascade of downstream cellular events, ultimately leading to apoptosis, particularly in rapidly dividing cancer cells which are highly dependent on proteasome function.[8] Key downstream effects include:
-
Accumulation of Poly-ubiquitinated Proteins: The blockage of proteasomal degradation leads to the buildup of proteins marked for destruction by ubiquitin.[4]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded and unfolded proteins triggers the unfolded protein response (UPR), a cellular stress response pathway that can initiate apoptosis if the stress is prolonged or severe.
-
Stabilization of Tumor Suppressor Proteins: The degradation of key regulatory proteins, including tumor suppressors like p53, is inhibited, leading to their accumulation and the activation of apoptotic pathways.[2]
-
Induction of Autophagy: As a cellular response to proteasomic stress, autophagy, a process of cellular self-digestion, can be induced.[2]
-
Activation of Pro-survival Pathways: In a complex cellular response, pro-survival pathways such as Akt/PKB may also be activated.[2]
dot
Caption: Downstream signaling effects of Glidobactin-mediated proteasome inhibition.
Quantitative Data Summary
While specific quantitative data for this compound remains elusive, the following tables summarize the inhibitory activities of its well-characterized analogs, Glidobactin A and C, against various proteasome subunits and cancer cell lines. This data provides a valuable benchmark for understanding the potency of the glidobactin scaffold.
Table 1: In Vitro Inhibitory Activity of Glidobactin Analogs against Proteasome Subunits
| Compound | Target Subunit | IC50 (nM) | Assay Condition |
| Glidobactin C | Constitutive Proteasome (Chymotrypsin-like, β5) | 2.9 ± 2.2 | In vitro |
| Glidobactin C | Constitutive Proteasome (Trypsin-like, β2) | 2.4 ± 2.8 | In vitro |
| Glidobactin C | Immunoproteasome (Chymotrypsin-like, β5i) | 7.1 ± 5.3 | In vitro |
| Glidobactin C | Immunoproteasome (Trypsin-like, β2i) | 2.5 ± 2.0 | In vitro |
| Glidobactin A | Chymotrypsin-like (in SK-N-SH cells) | 15 | Cell-based assay[2] |
Table 2: Cytotoxic Activity of Glidobactin A in Multiple Myeloma Cell Lines
| Compound | Cell Line | IC50 (µM) | Note |
| Glidobactin A | MM1.S | 0.004 | Dexamethasone-Sensitive[2] |
| Glidobactin A | MM1.RL | 0.005 | Dexamethasone-Resistant[2] |
Experimental Protocols
The following are representative protocols for the synthesis, purification, and biological evaluation of glidobactin analogs. These methodologies are based on established procedures for this class of compounds.
Protocol 1: Representative Synthesis of a Glidobactin Analog
This protocol outlines a general chemoenzymatic approach for the synthesis of the glidobactin core structure.
dot
Caption: A generalized workflow for the chemical synthesis of Glidobactin analogs.
1. Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor:
- The linear peptide backbone is assembled on a solid support resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc-based SPPS chemistry.
- Protected amino acid building blocks, including the non-proteinogenic amino acids, are sequentially coupled.
2. Acylation with the Fatty Acid Side Chain:
- The desired fatty acid is activated (e.g., as an N-hydroxysuccinimide ester) and coupled to the N-terminus of the resin-bound peptide.
3. Cleavage from the Resin:
- The linear peptide is cleaved from the solid support using a mild acidic cocktail (e.g., trifluoroacetic acid in dichloromethane).
4. Macrolactamization:
- The linear peptide is cyclized under high-dilution conditions using a suitable coupling reagent (e.g., HATU, HBTU) to promote intramolecular cyclization and form the 12-membered macrolactam ring.
5. Deprotection and Purification:
- Any remaining protecting groups are removed.
- The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final glidobactin analog.
Protocol 2: In Vitro Proteasome Activity Assay
This protocol describes a method to measure the inhibitory activity of a glidobactin analog against specific proteasome subunits using a fluorogenic substrate.[7]
Materials:
-
Purified 20S proteasome (human or yeast)
-
Glidobactin analog stock solution (in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the glidobactin analog in Assay Buffer.
-
In a 96-well plate, add the diluted glidobactin analog or DMSO (vehicle control).
-
Add Assay Buffer containing the purified 20S proteasome (final concentration ~0.5 nM) to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate solution.
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effect of a glidobactin analog on a cancer cell line.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Glidobactin analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the glidobactin analog. Include a vehicle control (DMSO).
-
Incubate the plate for a desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Syrbactin class proteasome inhibitor-induced apoptosis and autophagy occurs in association with p53 accumulation and Akt/PKB activation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glidobactins D, E, F, G and H; minor components of the antitumor antibiotic glidobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Glidobactin G: A Covalent Inhibitor of the Proteasome β5 Subunit - A Technical Guide
Introduction
Glidobactin G belongs to the glidobactin family, a class of potent natural product inhibitors of the 20S proteasome.[1] The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition is a validated therapeutic strategy, particularly in oncology.[2] Glidobactins exert their activity through covalent and irreversible binding to the active sites of the proteasome's catalytic subunits.[2][3]
Due to the limited availability of specific quantitative data and detailed experimental protocols for this compound in publicly accessible literature, this technical guide will utilize the comprehensive data available for its close and well-characterized analog, Glidobactin C. The information presented here on the mechanism of action, quantitative inhibitory potency, and experimental methodologies for Glidobactin C is considered highly representative of the functional characteristics of this compound and the broader glidobactin class of molecules.
Mechanism of Covalent Inhibition
The core structure of the glidobactin family features a 12-membered macrolactam ring containing a reactive α,β-unsaturated carbonyl group.[4][5] This electrophilic moiety is the key to their inhibitory activity. The inhibition mechanism involves a covalent bond formation with the N-terminal threonine residue of the proteasome's active sites.[3][5] Specifically, the hydroxyl group of the threonine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl in a Michael-type 1,4-addition reaction.[3] This results in the formation of a stable, irreversible covalent adduct, effectively blocking the catalytic activity of the proteasome subunit.[3] Glidobactin C exhibits a unique co-inhibition profile, potently targeting both the chymotrypsin-like (β5) and trypsin-like (β2) subunits of the constitutive proteasome and the immunoproteasome.[4][5]
Quantitative Data: Inhibitory Potency
The inhibitory activity of glidobactins is typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for Glidobactin C against the catalytic subunits of the constitutive proteasome (cCP) and the immunoproteasome (iCP).
Table 1: Inhibitory Activity (IC50) of Glidobactin C against Constitutive Proteasome (cCP) Subunits
| Inhibitor | β1 (Caspase-like) | β2 (Trypsin-like) | β5 (Chymotrypsin-like) | Cell Line/Source |
| Glidobactin C | >1000 nM | 2.4 ± 2.8 nM | 2.9 ± 2.2 nM | Human cCP [in vitro] |
Table 2: Inhibitory Activity (IC50) of Glidobactin C against Immunoproteasome (iCP) Subunits
| Inhibitor | β1i (LMP2) | β2i (MECL1) | β5i (LMP7) | Cell Line/Source |
| Glidobactin C | >1000 nM | 2.5 ± 2.0 nM | 7.1 ± 5.3 nM | Human iCP [in vitro] |
Table 3: Cytotoxicity of Glidobactin A (a close analog)
| Cell Line | Cell Type | IC50 (µM) |
| MM1.S | Multiple Myeloma | 0.004 |
| MM1.RL | Dexamethasone-resistant Multiple Myeloma | 0.005 |
| SK-N-SH | Neuroblastoma | 0.015 (proteasome inhibition) |
Downstream Signaling Pathways of Proteasome Inhibition
Inhibition of the proteasome by glidobactins leads to the accumulation of poly-ubiquitinated proteins, which are the natural substrates of the proteasome.[4] This disruption of protein homeostasis triggers several downstream signaling pathways, ultimately leading to apoptosis (programmed cell death).[6] Key affected pathways include the stabilization of the tumor suppressor protein p53 and the induction of the unfolded protein response (UPR) due to endoplasmic reticulum (ER) stress.[7]
Experimental Protocols
Proteasome Subunit-Specific Inhibition Assay
This biochemical assay measures the ability of an inhibitor to block the activity of specific proteasome catalytic subunits using fluorogenic peptide substrates.[4]
Materials:
-
Purified 20S human proteasome (constitutive or immunoproteasome)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Fluorogenic Substrates:
-
For β5 (Chymotrypsin-like): Suc-LLVY-AMC
-
For β2 (Trypsin-like): Boc-LRR-AMC
-
For β1 (Caspase-like): Z-LLE-AMC
-
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorometer
Methodology:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the purified 20S proteasome to each well containing either the inhibitor dilution or a vehicle control (DMSO).
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the specific fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at regular intervals using a fluorometer with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]
Cell Viability (MTT) Assay
This colorimetric assay determines the cytotoxic effect of this compound on cultured cells by measuring their metabolic activity.[8][9]
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
-
Microplate spectrophotometer
Methodology:
-
Seed cells in a 96-well plate at an appropriate density for a 48-72 hour incubation period and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the medium containing the different concentrations of this compound to the wells. Include a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[5][8]
Western Blot for Ubiquitinated Proteins
This protocol is used to visualize the accumulation of polyubiquitinated proteins in cells following treatment with this compound, a hallmark of proteasome inhibition.[5][10]
Materials:
-
Cell line of interest
-
This compound
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Treat cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 4-24 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration of the supernatant.[5]
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in high molecular weight smeared bands indicates the accumulation of polyubiquitinated proteins.[10]
References
- 1. Glidobactins D, E, F, G and H; minor components of the antitumor antibiotic glidobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Unveiling the Potential of Glidobactin G: A Technical Guide to its Antitumor and Antifungal Properties
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive exploration of the antitumor and antifungal properties of the glidobactin family of natural products, with a specific focus on contextualizing the potential of Glidobactin G. Glidobactins are potent proteasome inhibitors isolated from the gliding bacterium Polyangium brachysporum. While extensive research has been conducted on the major components, Glidobactin A, B, and C, specific quantitative data for the minor component, this compound, remains limited in publicly available literature.[1] This guide synthesizes the current understanding of the glidobactin class to infer the likely bioactivities and mechanisms of this compound, providing a valuable resource for researchers in oncology and mycology.
Core Concepts: The Glidobactin Family
Glidobactins are a class of cyclic lipopeptides characterized by a common tripeptide nucleus and a variable fatty acid side chain.[2][3] This structural variation among the different glidobactin analogues has been shown to significantly influence their biological activity.[4] The primary mechanism of action for their antitumor effects is the irreversible inhibition of the 20S proteasome, a critical cellular complex for protein degradation.[5][6] By disrupting proteasome function, glidobactins induce cell cycle arrest and apoptosis in cancer cells. Furthermore, glidobactins have demonstrated a broad spectrum of antifungal activity.[2]
Quantitative Data on Glidobactin Bioactivity
While specific IC50 values for this compound are not available in the reviewed literature, the following tables summarize the reported antitumor and antifungal activities of other well-characterized glidobactins. This data provides a benchmark for the potential potency of the glidobactin scaffold.
Table 1: Antitumor Activity of Glidobactins
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Glidobactin A | P388 leukemia | in vivo | - | [2] |
| Glidobactin A | MM1.S (Multiple Myeloma) | Cytotoxicity | 0.004 | |
| Glidobactin A | MM1.RL (Multiple Myeloma, Dexamethasone-resistant) | Cytotoxicity | 0.005 | |
| Glidobactin A | SK-N-SH (Neuroblastoma) | Proteasome Inhibition (Chymotrypsin-like) | 15 | |
| Glidobactin C | Breast Cancer Cell Lines | Cytotoxicity | Single-digit nM range |
Table 2: Antifungal Activity of Glidobactins
| Compound | Fungal Species | Activity | Reference |
| Glidobactins A, B, C | Various fungi and yeasts | Broad inhibitory activity | [2] |
Mechanism of Action: Proteasome Inhibition
The primary molecular target of the glidobactin family is the 26S proteasome. Glidobactins act as irreversible inhibitors by covalently binding to the N-terminal threonine residue of the proteasome's catalytic β-subunits. This action primarily targets the chymotrypsin-like (β5) and, to a lesser extent, the trypsin-like (β2) activities of the proteasome. The caspase-like (β1) activity is generally unaffected. This inhibition leads to the accumulation of poly-ubiquitinated proteins, triggering endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.
Caption: Proteasome inhibition by this compound leads to apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of glidobactins. These protocols are generalized from studies on the more abundant glidobactin analogues and can be adapted for the investigation of this compound.
Isolation and Purification of Glidobactins
This protocol describes the general procedure for obtaining glidobactins from the fermentation broth of Polyangium brachysporum.
-
Fermentation: Culture Polyangium brachysporum in a suitable production medium. To potentially enhance the yield of minor components, the medium can be modified with the addition of specific fatty acid precursors.
-
Extraction:
-
Harvest the culture broth and separate the supernatant from the mycelium by centrifugation.
-
Extract the supernatant with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to a series of chromatographic steps. This typically includes:
-
Silica gel chromatography.
-
Reversed-phase column chromatography (e.g., using Diaion HP-20).
-
High-Performance Liquid Chromatography (HPLC) for final purification of individual glidobactin components.
-
-
-
Characterization: Elucidate the structure of the purified compounds using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) in the culture medium.
-
Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Caption: Workflow for determining the cytotoxicity of this compound.
In Vitro Proteasome Inhibition Assay
This assay measures the ability of a compound to inhibit the catalytic activity of the proteasome.
-
Reagents:
-
Purified 20S proteasome.
-
Fluorogenic peptide substrates specific for each catalytic subunit (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Assay buffer.
-
Test compound (this compound).
-
-
Procedure:
-
In a 96-well black plate, add the purified 20S proteasome to each well.
-
Add serial dilutions of the test compound or vehicle control to the wells and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Measurement:
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage.
-
Plot the percentage of proteasome activity against the inhibitor concentration to determine the IC50 value.
-
Conclusion and Future Directions
This compound, as a member of the glidobactin family of potent proteasome inhibitors, holds significant promise as a lead compound for the development of novel antitumor and antifungal agents. While direct experimental data for this compound is currently lacking, the well-established bioactivities of its analogues provide a strong rationale for its investigation. The protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on the isolation, characterization, and biological evaluation of this compound. Future studies should focus on elucidating the specific antitumor and antifungal spectrum of this compound, determining its IC50 values against a panel of cancer cell lines and fungal pathogens, and exploring its potential for synergistic combinations with existing therapies. Such research is crucial to unlocking the full therapeutic potential of this promising natural product.
References
- 1. Glidobactins D, E, F, G and H; minor components of the antitumor antibiotic glidobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glidobactins A, B and C, new antitumor antibiotics. I. Production, isolation, chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glidobactins A, B and C, new antitumor antibiotics. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical modification of the antitumor antibiotic glidobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glidobactins are a family of potent antitumor and antifungal natural products that have garnered significant interest in the scientific community due to their novel mechanism of action as proteasome inhibitors. This technical guide provides an in-depth exploration of the natural origins of Glidobactin G and its related compounds, detailing their producing organisms, biosynthetic pathways, and methods for their production and isolation.
Producing Organisms and Fermentation
This compound and its analogs are synthesized by a range of soil-dwelling bacteria. The primary producers identified to date belong to the genera Schlegelella, Burkholderia, and Photorhabdus.
Key Producing Strains
-
Schlegelella brevitalea (formerly Polyangium brachysporum) : Strain K481-B101 (also cataloged as ATCC 53080 and DSM 7029) was the first identified producer of glidobactins A, B, and C.[1][2][3] This gliding bacterium remains a key source for the production of these compounds.
-
Burkholderia species : The biosynthetic gene cluster for glidobactin production has been identified in various Burkholderia species.[1] Strain DSM7029 is a notable producer within this genus.
-
Photorhabdus luminescens : This entomopathogenic bacterium harbors a silent biosynthetic gene cluster that, when activated, can produce a diverse array of glidobactin-like natural products (GLNPs).[4]
Fermentation Protocols for Glidobactin Production
Successful production of glidobactins relies on optimized fermentation conditions. The following protocols are based on methods developed for Schlegelella brevitalea and can be adapted for other producing strains.
Seed Culture: [2]
-
Medium Preparation: Prepare a seed medium containing 2.0% glucose, 1.0% soluble starch, 0.5% Pharmamedia, 0.5% yeast extract, and 0.2% CaCO₃. Adjust the pH to 7.2 before sterilization.[2]
-
Inoculation: Inoculate 100 ml of the sterile seed medium in a 500-ml Erlenmeyer flask with a loopful of a slant culture of the producing strain.
-
Incubation: Incubate the flask at 30°C for 3 days on a rotary shaker at 200 rpm.[2]
Production Culture: [2]
-
Medium Preparation: Prepare a production medium containing 4.0% glucose, 2.0% soluble starch, 1.0% Pharmamedia, 1.0% yeast extract, 0.2% CaCO₃, and 0.05% Adekanol LG-109 (as an antifoaming agent). Adjust the pH to 7.2.
-
Inoculation: Transfer 5 ml of the seed culture to a 500-ml Erlenmeyer flask containing 100 ml of the production medium.
-
Incubation: Incubate the production culture at 30°C for 5 days on a rotary shaker at 200 rpm.[2] For enhanced production of specific analogs like Glidobactin C, oleic acid-rich oils can be added to the medium.[2]
Quantitative Data on Glidobactin Production
The yields of individual glidobactin compounds can vary significantly depending on the producing strain and fermentation conditions. The following tables summarize available quantitative data.
Table 1: Production of Glidobactin A from Schlegelella brevitalea
| Fermentation Method | Titer (µg/ml) | Reference |
| Shake Flask (Optimized) | ~100 | [5] |
| 40-L Batch Fermentor (Optimized) | ~200 | [5] |
| 40-L Fed-Batch Fermentor (Stepped Glucose Feeding) | 1860 | [5] |
Table 2: Relative Production of Glidobactin-Like Natural Products (GLNPs) from an Engineered Photorhabdus luminescens Strain
| Compound | Relative Production (%) |
| Glidobactin A | 100 |
| GLNP 2 | 50 |
| GLNP 3 | 25 |
| GLNP 4 | 12.5 |
| ... (and 27 other analogs) | <10 |
Note: This table is a representation of the relative abundance of 31 GLNPs, with Glidobactin A set as the benchmark at 100%. Specific quantitative yields were not provided in the source material.
Table 3: Molecular Properties of Glidobactin Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Fatty Acid Side Chain | Reference |
| Glidobactin A | C₂₇H₄₄N₄O₆ | 520.7 | (2E,4E)-dodecadienoic acid | [6][7] |
| Glidobactin B | C₂₉H₄₆N₄O₆ | 546.7 | (2E,4E,8Z)-tetradecatrienoic acid | [6] |
| Glidobactin C | C₂₉H₄₈N₄O₆ | 548.7 | (2E,4E)-tetradecadienoic acid | [6] |
| Glidobactin D | C₂₇H₄₂N₄O₆ | 518.7 | (2E,4E,X)-dodecatrienoic acid | [8] |
| Glidobactin E | C₂₉H₄₄N₄O₆ | 544.7 | (2E,4E,X,Y)-tetradecatetraenoic acid | [8] |
| Glidobactin F | C₂₉H₄₆N₄O₆ | 546.7 | (2E,4E,X)-tetradecatrienoic acid | [8] |
| This compound | C₂₉H₄₈N₄O₆ | 548.7 | (2E,4E)-tetradecadienoic acid | [8] |
| Glidobactin H | C₂₉H₅₀N₄O₆ | 550.7 | (X)-tetradecenoic acid | [8] |
Isolation and Purification Protocols
The recovery of glidobactins from fermentation broth involves a multi-step extraction and chromatographic purification process.
Extraction: [2]
-
Cell Separation: Centrifuge the cultured broth (e.g., 10 liters) at 3,000 rpm for 10 minutes to separate the mycelium from the supernatant.
-
Supernatant Extraction: Extract the supernatant twice with an equal volume of n-butanol.
-
Mycelial Extraction: Extract the mycelial cake with 80% aqueous acetone (B3395972). Concentrate the acetone extract in vacuo to remove the acetone and then extract the aqueous residue twice with n-butanol.
-
Pooling and Concentration: Combine all n-butanol extracts, wash with water, and concentrate to yield a crude brown oil.
Chromatographic Purification: [2]
-
Silica (B1680970) Gel Chromatography: Apply the crude extract to a silica gel column (e.g., Wako-gel C-200) and elute with a stepwise gradient of chloroform (B151607) and methanol (B129727).
-
Sephadex LH-20 Chromatography: Further purify the active fractions on a Sephadex LH-20 column using methanol as the eluent.
-
Preparative HPLC: Achieve final purification by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) on a C18 column with an acetonitrile-water mobile phase.
Biosynthesis of Glidobactins
The biosynthesis of the glidobactin core structure is orchestrated by a mixed Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line encoded by the glb biosynthetic gene cluster.[9]
The glb Biosynthetic Gene Cluster
The glb gene cluster, first identified in a Burkholderia species, consists of eight genes (glbA-H) responsible for the production of glidobactins. A homologous, albeit smaller, cluster is also found in Photorhabdus laumondii.[9]
Table 4: Genes of the glb Cluster and Their Putative Functions
| Gene | Encoded Protein | Putative Function | Reference |
| glbA | Transcriptional Regulator | Regulates the expression of the glb gene cluster. | [1] |
| glbB | Lysine 4-hydroxylase | Hydroxylates L-lysine to form erythro-4-hydroxy-L-lysine. | [1] |
| glbC | Hybrid NRPS-PKS | Core enzyme responsible for the elongation of the peptide-polyketide backbone. | [1] |
| glbD | Transporter | Exports the synthesized glidobactins out of the cell. | [1] |
| glbE | MbtH-like protein | Accessory protein required for the proper function of the NRPS modules. | [1] |
| glbF | NRPS | Initiates the biosynthesis by activating and loading L-threonine. | [1] |
| glbG | Acyl-CoA Dehydrogenase | Involved in the biosynthesis of the fatty acid side chain. | [1] |
| glbH | Unknown | Function not fully elucidated, may be involved in hydroxylation. | [1] |
Proposed Biosynthetic Pathway
The biosynthesis of glidobactins is a multi-step enzymatic process. The following diagram illustrates the proposed pathway for the formation of the glidobactin core structure.
Caption: Proposed biosynthetic pathway of the glidobactin core structure.
Experimental Workflows for Biosynthetic Studies
Understanding the biosynthesis of glidobactins has been advanced through various experimental techniques, including heterologous expression and gene knockout studies.
Caption: Workflow for the study of the glidobactin biosynthetic gene cluster.
Regulation of Glidobactin Biosynthesis
The production of glidobactins is tightly regulated. The glbA gene within the biosynthetic gene cluster is predicted to encode a transcriptional regulator, suggesting a pathway-specific control mechanism.[1] However, the specific signaling molecules or environmental cues that activate GlbA and initiate the transcription of the glb cluster are not yet fully understood. Further research into the regulatory network governing glidobactin biosynthesis could unlock strategies for enhancing their production.
Conclusion
This compound and its related compounds represent a promising class of natural products with significant therapeutic potential. Their production by diverse soil bacteria, coupled with a growing understanding of their biosynthesis, opens avenues for bioengineering and the generation of novel analogs with improved pharmacological properties. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the study and application of these remarkable molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A rapid combinatorial assembly method for gene cluster characterisation illuminates glidobactin biosynthesis | Scilit [scilit.com]
- 4. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Transcriptional Architecture of Bacterial Biosynthetic Gene Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
Unraveling the Nuances: A Structural Comparison of Glidobactin G and Glidobactin A
For researchers, scientists, and drug development professionals, understanding the subtle structural variations within a family of natural products is paramount for harnessing their therapeutic potential. This in-depth technical guide provides a comprehensive structural comparison of Glidobactin G and Glidobactin A, two closely related lipopeptide antibiotics with promising biological activities.
The glidobactins are a family of potent proteasome inhibitors isolated from various bacteria, including Polyangium brachysporum. Their core structure consists of a 12-membered cyclized tripeptide nucleus, which is acylated with a fatty acid side chain. The diversity within the glidobactin family arises from variations in this lipid moiety. This guide will delve into the specific structural differences between this compound and Glidobactin A, presenting quantitative data, detailing experimental methodologies for their characterization, and visualizing their structures and biosynthetic origins.
Core Structural Differences and Quantitative Data
The primary distinction between this compound and Glidobactin A lies in the presence of an additional oxygen atom in this compound. This is reflected in their molecular formulas and weights. While both compounds share the same carbon and nitrogen framework, this compound possesses an extra hydroxyl group.
| Feature | This compound | Glidobactin A |
| Molecular Formula | C27H44N4O7 | C27H44N4O6[1] |
| Molecular Weight | 536.66 g/mol | 520.68 g/mol [1] |
| Structural Difference | Contains an additional hydroxyl group on the fatty acid side chain. | Lacks the additional hydroxyl group. |
The core tripeptide nucleus of both molecules is composed of L-threonine, 4(S)-amino-2(E)-pentenoic acid, and the non-proteinogenic amino acid erythro-4-hydroxy-L-lysine. The fatty acid side chain in Glidobactin A is (2E,4E)-dodecadienoic acid. In this compound, this fatty acid is hydroxylated, though the precise position of this hydroxylation is not explicitly detailed in readily available literature.
Experimental Protocols for Isolation and Structural Elucidation
The isolation and structural characterization of glidobactins, including minor components like this compound, involve a multi-step process:
1. Fermentation and Extraction:
-
The producing microorganism, such as Polyangium brachysporum, is cultured in a suitable nutrient-rich medium to promote the biosynthesis of glidobactins.
-
The culture broth is then harvested, and the supernatant containing the secreted glidobactins is separated from the microbial cells.
-
Solvent-solvent extraction, typically using ethyl acetate, is employed to extract the lipophilic glidobactin molecules from the aqueous supernatant.
2. Chromatographic Purification:
-
The crude extract is subjected to a series of chromatographic techniques to separate the different glidobactin analogues.
-
This often involves initial fractionation using column chromatography with a silica (B1680970) gel stationary phase.
-
Further purification to isolate individual components like this compound and A is achieved through preparative High-Performance Liquid Chromatography (HPLC).
3. Structural Elucidation:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the precise molecular weight and elemental composition of the purified compounds, which is crucial for distinguishing between closely related analogues like this compound and A. Tandem MS (MS/MS) experiments provide fragmentation patterns that help in sequencing the peptide core and identifying the structure of the fatty acid side chain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are pivotal for elucidating the complete chemical structure. These techniques provide detailed information about the connectivity of atoms, the stereochemistry of the amino acid residues, and the geometry of the double bonds in the fatty acid moiety. Comparative NMR analysis of this compound and A would reveal chemical shift differences, particularly in the signals corresponding to the hydroxylated fatty acid chain of this compound.
Visualizing the Structures and Biosynthesis
To better understand the relationship between these two molecules, the following diagrams illustrate their chemical structures and the general biosynthetic pathway.
Caption: Chemical structures of Glidobactin A and the proposed structure of this compound.
The biosynthesis of glidobactins is orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. The following workflow outlines the key steps in their formation.
Caption: Generalized biosynthetic workflow for Glidobactin A and the putative formation of this compound.
Biological Activity and Signaling Pathways
Glidobactins, as a class of compounds, are known to exhibit potent antitumor and antifungal activities. Their primary mechanism of action is the irreversible inhibition of the proteasome, a key cellular machinery responsible for protein degradation. By inhibiting the proteasome, glidobactins can induce apoptosis in cancer cells.
Currently, there is a lack of specific comparative studies on the biological activities of this compound versus Glidobactin A. However, the presence of an additional hydroxyl group in this compound could potentially influence its pharmacological properties, such as:
-
Solubility and Bioavailability: The hydroxyl group may increase the hydrophilicity of the molecule, which could affect its solubility and ability to cross cell membranes.
-
Binding Affinity: The hydroxyl group could form additional hydrogen bonds with the active site of the proteasome, potentially altering its binding affinity and inhibitory potency.
-
Metabolic Stability: The site of hydroxylation could be susceptible to further metabolic transformations, which might influence the compound's half-life in biological systems.
Further research is required to elucidate the precise impact of this structural modification on the biological activity profile of this compound and to explore any differential effects on cellular signaling pathways compared to Glidobactin A.
References
The Architecture of Inhibition: A Technical Guide to the Chemical Synthesis of the Glidobactin Macrocyclic Core
For Researchers, Scientists, and Drug Development Professionals
The glidobactins, a class of potent natural product inhibitors of the 20S proteasome, represent a compelling scaffold for the development of next-generation anticancer therapeutics. Their unique 12-membered macrocyclic core, featuring non-proteinogenic amino acids, presents a significant synthetic challenge. This technical guide provides an in-depth analysis of the key chemical strategies developed to construct this intricate architecture, offering a comparative overview of a foundational total synthesis and a modern, highly efficient chemoenzymatic approach.
Introduction to the Glidobactin Scaffold
Glidobactin A and its close relatives, the cepafungins, are macrolactams that have garnered significant interest for their potent antitumor activity. This biological activity is primarily attributed to their ability to covalently and irreversibly inhibit multiple catalytic subunits of the 20S proteasome, a mechanism analogous to clinically approved drugs. The shared core structure, a 12-membered diamide (B1670390) ring, is constructed from two key non-proteinogenic amino acids: (4S)-amino-2(E)-pentenoic acid and (3S,4S)-4-hydroxylysine.
The primary hurdles in the total synthesis of the glidobactin core are twofold:
-
Stereoselective synthesis of the building blocks: The densely functionalized (3S,4S)-4-hydroxylysine, in particular, requires a lengthy and carefully controlled synthetic sequence in traditional chemical synthesis.
-
Efficient macrocyclization: The formation of the 12-membered ring is an entropically disfavored process, often plagued by low yields and competing side reactions such as intermolecular polymerization and intramolecular lactonization.
This guide will dissect two landmark approaches that have successfully navigated these challenges: the classic total synthesis of Glidobactin A by Schmidt, Kleefeldt, and Mangold (1992) and the more recent chemoenzymatic synthesis of the related Cepafungin I by Renata and coworkers (2020).
Retrosynthetic Analysis
A general retrosynthetic strategy for the glidobactin core involves the disconnection of the two amide bonds of the macrocycle. This reveals a linear peptide precursor composed of the key amino acid fragments. A crucial decision in the synthetic design is the point of macrocyclization, which significantly impacts the efficiency of the ring-closing step.
Comparative Analysis of Synthetic Strategies
The synthesis of the glidobactin core has evolved significantly, moving from lengthy, purely chemical routes to more efficient chemoenzymatic strategies. Below is a summary of the two key approaches.
| Parameter | Classical Total Synthesis (Schmidt, 1992) | Chemoenzymatic Synthesis (Renata, 2020) |
| Target Molecule | Glidobactin A | Cepafungin I |
| Starting Material for Hydroxylysine | L-Malic Acid | L-Lysine |
| Key Hydroxylation Step | Multi-step chemical synthesis | Single-step enzymatic C-H oxidation |
| Longest Linear Sequence | 21 steps (for hydroxylated core) | 9 steps |
| Overall Yield | Not explicitly reported, but likely <1% | ~7.9% |
| Macrocyclization Reagent | Pentafluorophenyl (PFP) ester activation | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) |
| Macrocyclization Yield | 26-39% | ~60% (NMR Yield) |
| Scalability | Challenging | Demonstrated gram-scale synthesis of intermediates |
Synthetic Strategies and Key Experiments
Strategy 1: Classical Total Synthesis of Glidobactin A (Schmidt, Kleefeldt, and Mangold, 1992)
This early synthesis established a viable, albeit lengthy, route to the natural product and provided critical insights into the challenges of the macrocyclization step. The forward synthesis involves the independent preparation of the two key amino acid fragments, followed by their coupling and subsequent macrocyclization.[1]
The synthesis of the crucial hydroxylysine derivative began from L-malic acid, requiring numerous steps to install the correct stereochemistry.[1] The most challenging step was the ring closure. The Schmidt group investigated several methods and found that activating the carboxylic acid of the linear precursor as a pentafluorophenyl (PFP) ester was moderately successful. This reaction must be performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.
Strategy 2: Chemoenzymatic Synthesis of Cepafungin I Core (Renata, 2020)
A modern and highly efficient approach to the glidobactin/cepafungin core was developed by Renata and coworkers, leveraging a key enzymatic C-H oxidation step.[2] This strategy significantly shortens the synthesis and improves the overall yield.
The key innovation is the use of the non-heme iron- and α-ketoglutarate-dependent dioxygenase GlbB, which catalyzes the direct and stereoselective hydroxylation of L-lysine at the C4 position. This enzymatic step, performed on a gram scale using the clarified lysate of E. coli overexpressing the enzyme, bypasses the lengthy chemical synthesis of the hydroxylysine derivative. The resulting (3S,4S)-4-hydroxylysine is then carried forward through a series of chemical transformations, culminating in a highly efficient DMTMM-mediated macrocyclization.
Experimental Protocols (Chemoenzymatic Synthesis)
The following protocols are based on the procedures reported by Renata and coworkers for the synthesis of Cepafungin I.[2]
Protocol 1: Gram-Scale Enzymatic Hydroxylation of L-Lysine
This protocol describes the preparation of (3S,4S)-4-hydroxylysine using the clarified lysate of E. coli overexpressing the GlbB enzyme.
Materials:
-
L-lysine
-
α-ketoglutaric acid
-
Ammonium (B1175870) iron(II) sulfate (B86663) hexahydrate
-
L-ascorbic acid
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
E. coli cells overexpressing GlbB and GroES/GroEL chaperones
Procedure:
-
E. coli cells are cultured and induced to express the GlbB and chaperone proteins. The cells are harvested by centrifugation.
-
The cell pellet is resuspended in potassium phosphate buffer and lysed by sonication on ice.
-
The cell debris is removed by centrifugation to obtain the clarified cell lysate.
-
In a large reaction vessel, L-lysine (e.g., ~7 g, 40 mM final concentration) is dissolved in the clarified lysate.
-
A solution of α-ketoglutaric acid, ammonium iron(II) sulfate, and L-ascorbic acid in buffer is added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by LC-MS for the conversion of L-lysine to 4-hydroxylysine.
-
Upon completion, the reaction mixture is quenched, and the product is isolated and purified.
Protocol 2: Synthesis of the Linear Peptide Precursor
This protocol describes the chemical steps to elaborate the enzymatically produced 4-hydroxylysine into the linear precursor for macrocyclization. This involves protection of the amino and hydroxyl groups, followed by peptide coupling reactions.
(Note: The specific protecting group strategy and coupling conditions can vary. The following is a representative, generalized procedure based on the Renata synthesis.)
Procedure:
-
The amino groups of 4-hydroxylysine are protected, for example, as their tert-butyloxycarbonyl (Boc) derivatives.
-
The protected 4-hydroxylysine undergoes a series of reactions to form a key lactone intermediate.
-
The second amino acid fragment, a protected derivative of (4S)-amino-2(E)-pentenoic acid, is synthesized separately.
-
The two fragments are coupled using standard peptide coupling reagents (e.g., HATU, DIPEA) in an appropriate solvent like DMF.
-
Subsequent deprotection steps are carried out to yield the linear precursor ready for macrocyclization.
Protocol 3: DMTMM-Mediated Macrocyclization
This protocol describes the crucial ring-closing step to form the 12-membered macrocycle using DMTMM.
Materials:
-
Linear peptide precursor
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
-
Anhydrous, high-purity solvent (e.g., THF/DMF mixture)
-
Non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA)
Procedure:
-
The linear peptide precursor is dissolved in a large volume of anhydrous solvent to achieve high dilution conditions (typically ~1 mM).
-
DIPEA (e.g., 2-4 equivalents) is added to the solution.
-
DMTMM (e.g., 1.5 equivalents) is added to the reaction mixture in one portion.
-
The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is worked up by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude macrocycle is purified by flash column chromatography or preparative HPLC to yield the pure Glidobactin core.
Conclusion
The synthesis of the Glidobactin macrocyclic core has seen remarkable progress, evolving from a formidable 21-step chemical synthesis to a highly efficient 9-step chemoenzymatic route. The classical synthesis by Schmidt and coworkers, while lengthy, was a landmark achievement that established the feasibility of constructing this complex architecture and highlighted the critical nature of the macrocyclization step. The modern chemoenzymatic approach developed by Renata's group provides a highly efficient, scalable, and modular route to this important pharmacophore. The strategic use of a C-H oxidizing enzyme dramatically reduces the step count and increases the overall yield, making the Glidobactin core and its analogs more accessible for medicinal chemistry exploration and the development of new proteasome inhibitors. This guide provides the foundational knowledge and practical insights necessary to embark on the synthesis of this important class of natural products.
References
The Pivotal Role of the α,β-Unsaturated Carbonyl Moiety in the Biological Activity of Glidobactin G
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glidobactin G, a member of the glidobactin-like natural products (GLNPs), represents a class of potent proteasome inhibitors with significant potential in anticancer drug development. The biological activity of these compounds is intrinsically linked to the presence of a highly reactive α,β-unsaturated carbonyl group embedded within a 12-membered macrolactam ring. This reactive moiety is the linchpin of their mechanism of action, enabling irreversible covalent inhibition of the 20S proteasome. This technical guide provides a comprehensive overview of the biological activity of the α,β-unsaturated carbonyl in this compound, detailing its mechanism of action, summarizing key quantitative data from closely related analogs, outlining experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows.
Introduction
The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis in eukaryotic cells, responsible for the degradation of damaged, misfolded, or regulatory proteins. The 26S proteasome, the central enzymatic complex of the UPS, is a validated and compelling target for anticancer therapies. Glidobactins, a family of natural products, have emerged as potent proteasome inhibitors. Their core structure, featuring a 12-membered macrolactam ring with an α,β-unsaturated carbonyl group, is crucial for their biological activity. This electrophilic warhead allows for a targeted and irreversible attack on the active sites of the proteasome, leading to the disruption of cellular protein degradation and the induction of apoptosis in cancer cells. While this compound is a recognized member of this family, it is often found as a minor component, leading to a scarcity of specific quantitative data. Therefore, this guide will leverage data from the well-characterized analogs, Glidobactin A and Glidobactin C, to illustrate the potent biological activity conferred by the shared α,β-unsaturated carbonyl functionality.
Mechanism of Action: The Michael Addition Attack
The primary mechanism by which glidobactins exert their biological activity is through the irreversible inhibition of the 20S proteasome. The key event is a Michael-type 1,4-addition reaction between the α,β-unsaturated carbonyl group of the glidobactin and the N-terminal threonine residue of the proteasome's catalytic β-subunits. This forms a stable, covalent ether bond, effectively and permanently disabling the enzyme's proteolytic activity.[1][2]
Glidobactins exhibit a unique co-inhibition profile, targeting both the chymotrypsin-like (β5) and the trypsin-like (β2) subunits of the proteasome.[3] This dual inhibition is a distinguishing feature compared to other classes of proteasome inhibitors. The irreversible nature of this covalent bond leads to sustained proteasome inhibition within the cell, as restoration of function requires the de novo synthesis of proteasome complexes.[4]
Quantitative Biological Activity Data
Due to the limited availability of specific quantitative data for this compound, the following tables summarize the inhibitory potency and cytotoxicity of the closely related and well-characterized analogs, Glidobactin A and Glidobactin C. These compounds share the same core structure and the critical α,β-unsaturated carbonyl moiety, making their biological activities highly comparable and representative of the glidobactin class.
Table 1: Proteasome Inhibitory Activity of Glidobactin Analogs (IC50 Values)
| Compound | Target Proteasome Subunit | IC50 (nM) | Source |
| Glidobactin A | Chymotrypsin-like (CT-L) | 19 | [1] |
| Glidobactin C | Constitutive Proteasome (Chymotrypsin-like) | 2.9 ± 2.2 | [4] |
| Glidobactin C | Constitutive Proteasome (Trypsin-like) | 2.4 ± 2.8 | [4] |
| Glidobactin C | Immunoproteasome (Chymotrypsin-like) | 7.1 ± 5.3 | [4] |
| Glidobactin C | Immunoproteasome (Trypsin-like) | 2.5 ± 2.0 | [4] |
Table 2: Cytotoxicity of Glidobactin Analogs (IC50 Values)
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Glidobactin A | MM1.S | Multiple Myeloma | 0.004 | [5] |
| Glidobactin A | MM1.RL (dexamethasone-resistant) | Multiple Myeloma | 0.005 | [5] |
| Glidobactin A | SK-N-SH | Neuroblastoma | 0.015 (proteasome inhibition) | [5] |
| Glidobactin C | Breast Cancer Cell Lines | Breast Cancer | "Single-digit nanomolar potency" | [5] |
Signaling Pathways Affected by Glidobactin-Mediated Proteasome Inhibition
The inhibition of the proteasome by glidobactins triggers a cascade of downstream cellular events, ultimately leading to apoptosis. The accumulation of poly-ubiquitinated proteins is a primary consequence, leading to cellular stress.[3] A key event is the stabilization and accumulation of the tumor suppressor protein p53, which is normally targeted for proteasomal degradation.[3] Activated p53 can then transcriptionally activate pro-apoptotic genes, initiating the apoptotic cascade.
Furthermore, proteasome inhibition can affect other critical signaling pathways, such as the NF-κB pathway.[6] By preventing the degradation of IκB, an inhibitor of NF-κB, glidobactins can suppress the pro-survival signaling mediated by NF-κB.
Detailed Experimental Protocols
Characterizing the biological activity of this compound and its α,β-unsaturated carbonyl moiety involves a series of biochemical and cell-based assays. The following are detailed protocols for key experiments, adapted from methodologies used for Glidobactin C.
Proteasome Inhibition Assay (Fluorogenic Substrate Assay)
This assay quantifies the ability of this compound to inhibit the specific catalytic activities of the proteasome.
Materials:
-
Purified 20S proteasome (human or yeast)
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the purified 20S proteasome to each well.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the specific fluorogenic substrate to each well.
-
Immediately measure the increase in fluorescence over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC).
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing the biological activity of this compound.
Conclusion
The α,β-unsaturated carbonyl moiety is the cornerstone of the biological activity of this compound and the broader glidobactin family. Its ability to act as a Michael acceptor facilitates the irreversible covalent modification of the proteasome, leading to potent and sustained inhibition of this critical cellular machine. This targeted disruption of protein homeostasis culminates in the induction of apoptosis in cancer cells, highlighting the therapeutic potential of this class of natural products. While specific quantitative data for this compound remains elusive, the extensive research on its close analogs provides a robust framework for understanding its mechanism of action and for guiding future drug development efforts. The detailed protocols and visualized workflows presented in this guide offer a practical resource for researchers dedicated to exploring the full therapeutic potential of glidobactins.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Proteasome Inhibition Assay Using Glidobactin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, playing a vital role in cellular homeostasis. Its dysregulation is implicated in various diseases, including cancer, making the proteasome a key therapeutic target.[1] Glidobactin G, a member of the glidobactin family of natural products, is a potent and irreversible inhibitor of the 20S proteasome.[2][3] This document provides detailed protocols for an in vitro proteasome inhibition assay using this compound, methods for data analysis, and a summary of its mechanism of action.
Glidobactins, including this compound, possess a unique 12-membered macrolactam ring with an α,β-unsaturated carbonyl group.[1][2][4] This reactive group covalently binds to the N-terminal threonine residue of the active sites of the β2 (trypsin-like) and β5 (chymotrypsin-like) subunits of the proteasome, leading to irreversible inhibition.[1][4][5] This dual inhibitory profile makes this compound a valuable tool for studying the specific roles of these catalytic subunits.
Data Presentation: Inhibitory Potency of Glidobactin Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Glidobactin analogs against various proteasome subunits. This data is provided to offer a comparative context for the expected potency of this compound.
| Compound | Target Subunit(s) | Proteasome Type | IC50 (nM) | Reference |
| Glidobactin C | β5 (Chymotrypsin-like) & β2 (Trypsin-like) | Constitutive & Immunoproteasome | Single-digit nanomolar | [6] |
| Glidobactin A | Chymotrypsin-like | Yeast Constitutive Proteasome | 19 | [2] |
| Cepafungin I (Glidobactin analog) | Chymotrypsin-like | Yeast Constitutive Proteasome | 4 | [2] |
| TIR-199 (Syrbactin analog) | β2 and β5 | Human Proteasome | Dose-dependent inhibition | [7] |
Mandatory Visualizations
Signaling Pathway of Proteasome Inhibition by this compound
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow for In Vitro Proteasome Inhibition Assay
Caption: Workflow for the in vitro proteasome activity assay.
Experimental Protocols
In Vitro Proteasome Inhibition Assay Using a Fluorogenic Substrate
This protocol details the measurement of the chymotrypsin-like (β5) and trypsin-like (β2) activities of the 20S proteasome in the presence of this compound using specific fluorogenic peptide substrates.
Materials:
-
Purified 20S human proteasome (constitutive or immunoproteasome)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT[1]
-
Fluorogenic Substrates:
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~460 nm[1][8]
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C.
-
-
Preparation of Serial Dilutions:
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations for IC50 determination.
-
Also, prepare a vehicle control containing the same final concentration of DMSO as the inhibitor dilutions.
-
-
Assay Setup:
-
In a 96-well black microplate, add 2 µL of each diluted this compound solution or DMSO vehicle control to respective wells.[1]
-
Add 88 µL of Assay Buffer containing the purified 20S proteasome (final concentration ~0.5 nM) to each well.[1]
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding to the proteasome.[1]
-
-
Enzymatic Reaction and Measurement:
-
Prepare a 10X stock solution of the desired fluorogenic substrate in Assay Buffer.
-
Initiate the enzymatic reaction by adding 10 µL of the 10X substrate solution to each well. The final concentration should be approximately 50 µM for Suc-LLVY-AMC or 100 µM for Z-LLE-AMC.[1]
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: ~360-380 nm, Emission: ~460 nm) every 2 minutes for a duration of 30-60 minutes.[1]
-
Data Analysis:
-
Calculate the Rate of Reaction:
-
For each well, plot the fluorescence intensity against time.
-
Determine the rate of reaction (slope) from the linear portion of the curve.
-
-
Calculate Percentage of Inhibition:
-
The percentage of inhibition for each this compound concentration is calculated using the following formula: % Inhibition = [1 - (Rate of inhibitor-treated sample / Rate of vehicle control)] x 100
-
-
Determine the IC50 Value:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using a suitable nonlinear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Conclusion
This compound is a powerful and specific irreversible inhibitor of the β2 and β5 subunits of the proteasome.[1] The provided protocols offer a robust framework for researchers to investigate the inhibitory effects of this compound on proteasome activity in vitro. These assays are crucial for understanding its mechanism of action and for the development of novel therapeutics targeting the ubiquitin-proteasome system.
References
- 1. benchchem.com [benchchem.com]
- 2. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Syrbactin Structural Analog TIR-199 Blocks Proteasome Activity and Induces Tumor Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Cell-Based Assay for Determining Glidobactin G Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactin G, a member of the glidobactin family of natural products, is a potent proteasome inhibitor with significant potential in anticancer drug development.[1][2][3] Glidobactins exert their cytotoxic effects by irreversibly inhibiting the 20S proteasome, a critical cellular complex responsible for protein degradation.[4] This inhibition disrupts cellular homeostasis, leading to the accumulation of ubiquitinated proteins and the induction of programmed cell death (apoptosis).[4][5] This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard cell-based assay and outlines methods for further mechanistic studies.
Mechanism of Action: Proteasome Inhibition Leading to Apoptosis
This compound and its analogs act as irreversible inhibitors of the proteasome, primarily targeting the chymotrypsin-like (β5) and trypsin-like (β2) subunits of the 20S catalytic core.[5] The inhibition is achieved through a covalent Michael-type addition reaction.[5] This blockage of proteasomal activity leads to a cellular accumulation of poly-ubiquitinated proteins that would normally be degraded.[5] The resulting cellular stress triggers a cascade of events culminating in apoptosis. Key signaling pathways involved include the stabilization and accumulation of the tumor suppressor protein p53 and the activation of the caspase cascade, including the executioner caspases 3 and 7.[6][7][8]
Data Presentation
While specific IC50 values for this compound are not widely available in public literature, the data for the closely related analogs, Glidobactin A and C, indicate potent nanomolar activity against various cancer cell lines. This information can be used as a reference to estimate the expected cytotoxic potency of this compound.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Glidobactin A | MM1.S | Multiple Myeloma | 0.004 |
| Glidobactin A | MM1.RL | Dexamethasone-resistant Multiple Myeloma | 0.005 |
| Glidobactin A | SK-N-SH | Neuroblastoma | 0.015 (proteasome inhibition) |
| Luminmycin D (a glidobactin/luminmycin derivative) | MIA PaCa-2 | Pancreatic Cancer | 0.11 |
Table 1: In vitro cytotoxicity and proteasome inhibition data for Glidobactin analogs.[4][9][10]
Experimental Protocols
A multi-assay approach is recommended to comprehensively evaluate the cytotoxic and pro-apoptotic activity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell line of choice (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.[4]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of cytotoxicity.[7]
Materials:
-
LDH cytotoxicity assay kit
-
Cells and this compound as described for the MTT assay
Protocol:
-
Follow the cell seeding and compound treatment steps as described in the MTT assay protocol.
-
Sample Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (typically 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (cells lysed with a provided lysis buffer).
Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of key executioner caspases, providing a direct indication of apoptosis induction.
Materials:
-
Caspase-3/7 assay kit (e.g., luminescent or fluorescent)
-
Cells and this compound as described for the MTT assay
-
Opaque-walled 96-well plates (for luminescence/fluorescence)
Protocol:
-
Seed cells in an opaque-walled 96-well plate and treat with this compound as described previously.
-
Reagent Addition: After incubation, add the caspase-3/7 reagent directly to the wells according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Normalize the signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Mandatory Visualizations
Caption: Experimental workflow for determining this compound cytotoxicity.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. benchchem.com [benchchem.com]
- 4. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 5. broadpharm.com [broadpharm.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH Cytotoxicity Assay [bio-protocol.org]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Fermentation and Production of Glidobactin G
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fermentation, extraction, and purification of Glidobactin G, a potent antitumor antibiotic. The methodologies outlined are based on established research and are intended to serve as a guide for laboratory-scale production.
Introduction
Glidobactins are a family of lipopeptide antibiotics first isolated from the gliding bacterium Polyangium brachysporum (now reclassified as Schlegelella brevitalea).[1] this compound, along with its analogs, exhibits significant cytotoxic activity, making it a compound of interest for anticancer drug development.[1] The biosynthesis of Glidobactins is orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymatic machinery encoded by the glb gene cluster.[2][3] This document details the methods for producing and isolating this compound for research and development purposes. Heterologous expression of the glb gene cluster in hosts like Escherichia coli has also been successfully demonstrated, offering an alternative production route.[4]
Data Presentation
Table 1: Fermentation Media Composition
| Component | Seed Culture Medium | Production Medium |
| Glucose | 4.0% | 4.0% |
| Soluble Starch | - | 2.0% |
| Pharmamedia | 1.0% | 1.0% |
| Yeast Extract | 1.0% | 1.0% |
| CaCO₃ | 0.2% | 0.2% |
| Adekanol LG-109 | - | 0.05% |
| pH | 7.2 | 7.2 |
Table 2: Fermentation and Culture Parameters
| Parameter | Seed Culture | Production Culture |
| Producing Strain | Polyangium brachysporum sp. nov. K481-B101 | Polyangium brachysporum sp. nov. K481-B101 |
| Vessel | 500-ml Erlenmeyer flask | 500-ml Erlenmeyer flask or bioreactor |
| Medium Volume | 100 ml | 100 ml (flask) |
| Inoculum | - | 5 ml of seed culture |
| Temperature | 30°C | 30°C |
| Agitation | 200 rpm (rotary shaker) | 200 rpm (rotary shaker) |
| Incubation Time | 3 days | 5 days |
Experimental Workflow
Caption: Experimental workflow for this compound production.
Experimental Protocols
Fermentation Protocol
This protocol describes the two-stage fermentation process for the production of this compound using Polyangium brachysporum.
a. Seed Culture Preparation
-
Prepare the seed culture medium as detailed in Table 1.
-
Dispense 100 ml of the medium into 500-ml Erlenmeyer flasks and sterilize by autoclaving.
-
Inoculate the flasks with a stock culture of P. brachysporum.
-
Incubate the flasks at 30°C for 3 days on a rotary shaker at 200 rpm.
b. Production Culture
-
Prepare the production medium as specified in Table 1.
-
Dispense 100 ml of the production medium into 500-ml Erlenmeyer flasks or prepare a larger volume for a bioreactor and sterilize.
-
Inoculate the production medium with 5 ml of the seed culture.
-
Incubate the production culture at 30°C for 5 days on a rotary shaker at 200 rpm. For bioreactor cultivation, maintain the pH at 7.2 and ensure adequate aeration.
Extraction and Purification Protocol
This protocol details the multi-step process for isolating and purifying this compound from the fermentation broth.
a. Extraction
-
Harvest the production culture broth (e.g., 10 liters) and centrifuge at 3,000 rpm for 10 minutes to separate the supernatant and the mycelial cake.
-
Extract the supernatant twice with an equal volume of n-butanol.
-
Extract the mycelial cake with 80% aqueous acetone (B3395972).
-
Concentrate the acetone extract in vacuo to remove the acetone.
-
Extract the remaining aqueous solution twice with n-butanol.
-
Combine all n-butanol extracts, wash with water, and concentrate to a brown oil, which is the crude extract.
b. Chromatographic Purification
-
Silica Gel Chromatography:
-
Apply the crude extract to a silica gel column (e.g., Wako-gel C-200).
-
Elute the column with a stepwise gradient of chloroform (B151607) and methanol (B129727).
-
Collect the active fractions as determined by an appropriate assay (e.g., antimicrobial activity or HPLC analysis).
-
-
Sephadex LH-20 Chromatography:
-
Pool and concentrate the active fractions from the silica gel chromatography.
-
Apply the concentrated sample to a Sephadex LH-20 column.
-
Elute the column with methanol and collect the active fractions.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Perform the final purification step using preparative reverse-phase HPLC on a C18 column.
-
Use a mobile phase of acetonitrile-water to elute this compound.
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC-MS.
-
Analytical Method: HPLC-MS for Quantification
This method can be used for the quantitative analysis of this compound in fermentation broth or at various stages of purification.[5]
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the organic solvent to dryness.
-
Re-dissolve the extract in methanol for analysis.
-
-
HPLC-MS Conditions:
-
HPLC System: Agilent 1260 or equivalent.[5]
-
Column: Eclipse Plus C18 (3.5 µm, 2.1 x 30 mm).[5]
-
Mobile Phase A: Water + 0.1% Formic Acid.[5]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]
-
Gradient: 3-60% Solvent B over 8 minutes.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Mass Spectrometer: Agilent 6530 Accurate-Mass Q-TOF LC/MS or equivalent.[5]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[5]
-
-
Quantification:
-
Generate a standard curve using purified this compound.
-
Quantify this compound in the samples by comparing the peak area from the extracted ion chromatogram to the standard curve.[5]
-
Biosynthesis of Glidobactin
The biosynthesis of Glidobactin is a complex process involving a series of enzymes encoded by the glb gene cluster.[2][6] The core structure is assembled on a hybrid NRPS-PKS assembly line.
Caption: Biosynthetic pathway of this compound.
The key steps in the biosynthesis are:
-
Hydroxylation of L-lysine: The enzyme GlbB, a lysine 4-hydroxylase, converts L-lysine to erythro-4-hydroxy-L-lysine.[3][7]
-
Fatty Acid Desaturation: GlbG is involved in the formation of the unsaturated fatty acid side chain, 2(E),4(E)-dodecadienoic acid, from dodecanoic acid.[8]
-
Acylation of L-threonine: The NRPS module GlbF activates L-threonine and attaches the unsaturated fatty acid side chain.[3][7]
-
Peptide Assembly: The hybrid NRPS-PKS enzyme, GlbC, orchestrates the condensation of the acylated L-threonine, the modified lysine, and other precursor units.[3][7]
-
Cyclization and Release: A thioesterase (TE) domain catalyzes the intramolecular cyclization and releases the final Glidobactin product.[4]
Other genes in the glb cluster have putative functions such as regulation (glbA), transport (glbD), and as an MbtH-like protein (glbE), which may be essential for the proper functioning of the NRPS machinery.[3][6] The exact roles of some genes, like glbH, are still under investigation.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of genes involved in the biosynthesis of the cytotoxic compound glidobactin from a soil bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous production of glidobactins/luminmycins in Escherichia coli Nissle containing the glidobactin biosynthetic gene cluster from Burkholderia DSM7029 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A rapid combinatorial assembly method for gene cluster characterisation illuminates glidobactin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: HPLC Purification of Glidobactin G from Culture Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactins are a family of potent antitumor lipopeptide antibiotics produced by various bacteria, including Polyangium brachysporum. Glidobactin G, a minor component of the glidobactin complex, has garnered interest for its potential therapeutic applications. Its isolation and purification from fermentation broth are critical for further research and development. This document provides a detailed protocol for the extraction and purification of this compound, culminating in a final high-performance liquid chromatography (HPLC) step. The methodologies are based on established protocols for related glidobactins and may require optimization for specific experimental conditions.
Data Presentation
The following table summarizes the key parameters for the HPLC purification of this compound. These values are provided as a starting point and may be optimized for specific instruments and column chemistries.
| Parameter | Value |
| HPLC System | Preparative HPLC System |
| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 4.0 mL/min |
| Detection | 210 nm |
| Injection Volume | 500 µL (of concentrated extract) |
| Expected Retention Time | Variable, dependent on exact conditions |
Experimental Protocols
The purification of this compound is a multi-step process involving fermentation, extraction, and several chromatographic stages.
I. Fermentation
The production of this compound is achieved through submerged fermentation of the producing microorganism.
-
Media Preparation : Prepare a suitable fermentation medium. A common medium includes a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential salts. Sterilize the medium by autoclaving.[1]
-
Inoculation and Culture Conditions : Inoculate the sterile medium with a fresh culture of the producing strain. Incubate the culture under optimal conditions for Glidobactin production (e.g., 30°C for 5 days with shaking).[2]
-
Monitoring Production : Monitor the production of Glidobactins over time using analytical techniques such as HPLC coupled with mass spectrometry (LC-MS).[1]
II. Extraction
This protocol describes the initial extraction of Glidobactins from the fermentation broth.
-
Separation of Biomass : Following fermentation, separate the bacterial cells from the culture broth by centrifugation (e.g., 3,000 rpm for 10 minutes). The supernatant contains the secreted Glidobactins.[1][2]
-
Solvent Extraction : Extract the cell-free supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297) or n-butanol. Repeat the extraction multiple times to ensure complete recovery. Pool the organic extracts.[1][2][3]
-
Concentration : Concentrate the pooled organic extracts under reduced pressure to obtain a crude extract.[1][2]
III. Chromatographic Purification
The crude extract is subjected to a series of chromatographic steps to isolate this compound.
-
Solid-Phase Extraction (SPE) :
-
Condition a reversed-phase SPE cartridge (e.g., C18) with methanol (B129727) followed by water.[1]
-
Load the crude extract onto the cartridge.
-
Wash the cartridge with a low concentration of organic solvent (e.g., 10% methanol in water) to remove polar impurities.[1]
-
Elute the Glidobactins with a higher concentration of organic solvent (e.g., methanol or acetonitrile).[1]
-
Concentrate the eluate to dryness.[1]
-
-
Flash Chromatography :
-
The dried extract from the SPE step can be further fractionated using flash chromatography on a silica (B1680970) gel column.[1]
-
A typical solvent system is a stepwise gradient of chloroform (B151607) and methanol.[2]
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Pool the this compound-containing fractions and concentrate them.
-
-
Sephadex LH-20 Chromatography :
-
Preparative HPLC :
-
The final purification is achieved by preparative reversed-phase HPLC.[2]
-
Dissolve the concentrated fraction in a small volume of the initial mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
Perform the HPLC separation using the parameters outlined in the data table above.
-
Collect fractions corresponding to the peak of interest.
-
Confirm the identity and purity of this compound in the collected fractions using analytical HPLC and LC-MS.
-
Pool the pure fractions and lyophilize to obtain purified this compound.
-
Visualization
Experimental Workflow
The overall workflow for the purification of this compound from culture broth is depicted in the following diagram.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for Glidobactin G in Cancer Cell Line Viability Studies (MTT Assay)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactins are a class of natural products that have garnered significant interest in oncology research due to their potent cytotoxic effects against a variety of cancer cell lines.[1][2][3] This document provides detailed application notes and protocols for the use of Glidobactin G, a member of this family, in cancer cell line viability studies, with a specific focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Glidobactins exert their anticancer effects primarily through the irreversible inhibition of the 20S proteasome, a critical cellular machinery for protein degradation.[4][5] This inhibition disrupts cellular homeostasis, leading to the accumulation of ubiquitinated proteins and ultimately inducing programmed cell death (apoptosis).[2][4]
While specific quantitative data for this compound is not extensively available in publicly accessible literature, data from closely related analogs such as Glidobactin A and Glidobactin C provide a strong indication of the potent nanomolar activity characteristic of this compound class.[2][4][6]
Mechanism of Action: Proteasome Inhibition
Glidobactins, including this compound, are potent proteasome inhibitors.[2][6] They covalently and irreversibly bind to the active site N-terminal threonine residues of the catalytic β-subunits within the 20S proteasome.[1][7] This inhibition primarily targets the chymotrypsin-like (β5) activity of the proteasome, and in some cases, also the trypsin-like (β2) and caspase-like (β1) activities.[2][4] The blockage of proteasome function leads to the accumulation of misfolded and regulatory proteins, which triggers cellular stress responses, cell cycle arrest, and ultimately apoptosis.[2][5]
Data Presentation: Cytotoxicity of Glidobactin Analogs
The following tables summarize the reported cytotoxic activities (IC50 values) of Glidobactin A and the described potency of Glidobactin C against various human cancer cell lines. This data serves as a valuable reference for designing experiments with this compound.
Table 1: IC50 Values of Glidobactin A in Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Glidobactin A | MM1.S | Multiple Myeloma | 0.004[4][8] |
| Glidobactin A | MM1.RL | Dexamethasone-resistant Multiple Myeloma | 0.005[4][8] |
| Glidobactin A | SK-N-SH | Neuroblastoma | 0.015 (proteasome inhibition)[4][8] |
Table 2: Described Potency of Glidobactin C
| Compound | Cell Line | Cell Type | Potency |
| Glidobactin C | Breast Cancer Cell Lines | Breast Cancer | "Single-digit nanomolar potency"[4] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[10]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell line of choice
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)[2]
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A wide range of concentrations should be tested initially to determine the approximate IC50 value.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a blank control (medium only).[2][4]
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[2][4]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]
-
References
- 1. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Syrbactin class proteasome inhibitor-induced apoptosis and autophagy occurs in association with p53 accumulation and Akt/PKB activation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
Glidobactin G as a Chemical Probe for Ubiquitin-Proteasome System Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the targeted degradation of proteins, playing a pivotal role in maintaining protein homeostasis and regulating a myriad of cellular processes.[1] Dysregulation of the UPS is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic intervention.[1][2] Glidobactins are a class of natural product proteasome inhibitors that have emerged as potent tools for studying the UPS.[2][3][4]
This document provides detailed application notes and experimental protocols for the utilization of Glidobactin G and its close analogs as chemical probes in UPS research. While specific detailed experimental data for this compound is limited, the information presented here is based on the well-characterized Glidobactin C, which shares the same core structure and mechanism of action. Researchers should consider this information as a strong starting point for their investigations with this compound, with the understanding that empirical validation is recommended.
Glidobactins exhibit a unique mechanism of action, co-inhibiting the β2 (trypsin-like) and β5 (chymotrypsin-like) subunits of both the constitutive proteasome and the immunoproteasome with high potency.[1][2] Their cell-permeable nature further enhances their utility for in-cell and in-vivo studies.[1][2]
Mechanism of Action
Glidobactins, including this compound, belong to the syrbactin class of irreversible proteasome inhibitors.[1] They possess a 12-membered macrolactam ring containing an α,β-unsaturated carbonyl group.[2] This reactive moiety covalently and irreversibly binds to the N-terminal threonine residue of the active sites of the β2 and β5 proteasome subunits.[1] This covalent modification effectively blocks the chymotrypsin-like (β5) and trypsin-like (β2) proteolytic activities of the proteasome.
Quantitative Data
The inhibitory potency of glidobactins has been quantified against various proteasome subunits and in different cell lines. The following table summarizes key IC50 values for Glidobactin A and C, which are expected to be comparable to this compound.
| Compound | Target | Species | Assay Type | IC50 (nM) |
| Glidobactin C | Constitutive Proteasome β2 subunit | Human | Enzyme Assay | single-digit nM |
| Glidobactin C | Constitutive Proteasome β5 subunit | Human | Enzyme Assay | single-digit nM |
| Glidobactin A | Chymotrypsin-like (ChT-L) | Human | Cell-based Assay | 15 (SK-N-SH cells) |
| Glidobactin A | Multiple Myeloma (MM1.S) | Human | Cell Viability | 4 |
| Glidobactin A | Dexamethasone-Resistant MM (MM1.RL) | Human | Cell Viability | 5 |
Note: IC50 values can vary depending on the specific assay conditions, cell lines, and substrate concentrations used.
Experimental Protocols
In Vitro Proteasome Inhibition Assay
This protocol describes the measurement of proteasome activity in the presence of this compound using a fluorogenic peptide substrate specific for the chymotrypsin-like (β5) or trypsin-like (β2) activity.[1]
Materials:
-
This compound (stock solution in DMSO)
-
Purified 20S proteasome (human or other species)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Fluorogenic Substrate:
-
For β5 (Chymotrypsin-like): Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
-
For β2 (Trypsin-like): Z-LLE-AMC (Z-Leu-Leu-Glu-7-Amino-4-methylcoumarin)
-
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control) to each well.[1]
-
Add 88 µL of Assay Buffer containing the purified 20S proteasome (final concentration ~0.5 nM) to each well.[1]
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.[1]
-
Prepare a 10X stock solution of the fluorogenic substrate in Assay Buffer.
-
Initiate the reaction by adding 10 µL of the 10X substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for AMC) every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol determines the cytotoxic effect of this compound on cultured cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Absorbance plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.[1]
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with DMSO).[1]
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.[1]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium containing MTT.[1]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]
-
Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.[1]
-
Measure the absorbance at 570 nm using a spectrophotometer.[1]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]
Western Blotting for Detection of Poly-ubiquitinated Proteins
This protocol is used to visualize the accumulation of polyubiquitinated proteins in cells following treatment with this compound, which is a hallmark of proteasome inhibition.[1]
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
6-well tissue culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Ubiquitin
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for desired time points (e.g., 4, 8, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Normalize protein amounts, prepare samples with Laemmli buffer, and boil.
-
Separate the proteins by SDS-PAGE on a 4-15% gradient gel.[1]
-
Transfer the proteins to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary anti-Ubiquitin antibody overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again with TBST.[1]
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1]
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.[1]
Signaling Pathways Modulated by Glidobactins
Proteasome inhibition by glidobactins triggers a cascade of downstream cellular events. A primary effect is the accumulation of poly-ubiquitinated proteins, which are the natural substrates of the proteasome.[2] This disruption of protein homeostasis can lead to the accumulation of key regulatory proteins, such as the tumor suppressor p53, which in turn can trigger programmed cell death (apoptosis).[2] Additionally, proteasome inhibition can induce the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, further contributing to apoptosis. In some contexts, activation of pro-survival pathways like the Akt signaling pathway has been observed as a compensatory response to the cellular stress induced by proteasome inhibition.[5]
References
Application of Glidobactin G in Multiple Myeloma Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells within the bone marrow. A cornerstone of MM therapy is the inhibition of the ubiquitin-proteasome system (UPS), which is critical for protein homeostasis and is a key vulnerability in cancer cells. Glidobactin G belongs to the syrbactin class of natural products, which have emerged as potent and irreversible inhibitors of the 26S proteasome.[1] While direct research on this compound in multiple myeloma is limited, extensive data from its close analogs, such as Glidobactin A, C, and D, as well as the syrbactin analog TIR-199, provide a strong rationale for its investigation as a potential therapeutic agent.[1][2]
This document provides a comprehensive overview of the application of this compound in multiple myeloma research, with a focus on its mechanism of action, protocols for in vitro evaluation, and the signaling pathways it modulates. The information presented is largely based on studies of its close structural and functional analogs and is intended to serve as a guide for preclinical evaluation.
Mechanism of Action
This compound, like other members of the syrbactin family, acts as an irreversible inhibitor of the 26S proteasome.[1] The primary molecular target is the N-terminal threonine residue of the proteasome's catalytic β-subunits.[1] This inhibition predominantly affects the chymotrypsin-like (β5) and, to a lesser extent, the trypsin-like (β2) activities of the proteasome, while the caspase-like (β1) activity is generally unaffected.[1]
The covalent and irreversible binding of this compound to the proteasome leads to a cascade of downstream effects within multiple myeloma cells:
-
Accumulation of Poly-ubiquitinated Proteins: Inhibition of proteasomal degradation results in the buildup of misfolded and regulatory proteins tagged with ubiquitin.[3]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded proteins triggers the unfolded protein response (UPR), leading to ER stress.
-
Cell Cycle Arrest: Disruption of the degradation of key cell cycle regulators, such as cyclins, leads to cell cycle arrest.[1]
-
Induction of Apoptosis: The culmination of these cellular stresses activates the intrinsic apoptotic pathway, leading to programmed cell death.[3][4]
Quantitative Data: Potency of Glidobactin Analogs
| Compound | Assay | Cell Line(s) | IC50 Value (µM) | Reference |
| Glidobactin A | Cell Proliferation | MM1.S (Dexamethasone-Sensitive) | 0.004 | [2] |
| Cell Proliferation | MM1.RL (Dexamethasone-Resistant) | 0.005 | [2] | |
| TIR-199 | Proteasome Inhibition (CT-L/β5) | ARD | 0.0146 ± 0.0027 | [5] |
| Proteasome Inhibition (CT-L/β5) | U266 | 0.0546 ± 0.0104 | [5] | |
| Proteasome Inhibition (CT-L/β5) | MM.1R | 0.0268 ± 0.0052 | [5] | |
| Cell Viability | MM1.RL | <0.05 | [6] |
Experimental Protocols
The following are detailed protocols adapted from methodologies used to evaluate syrbactin analogs in multiple myeloma cells.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on multiple myeloma cells and calculate its IC50 value.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed multiple myeloma cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[2]
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 48-72 hours).[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[1][2]
-
Solubilization: Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[1][2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC50 value.[2]
Proteasome Activity Assay
Objective: To quantify the inhibition of proteasome catalytic subunit activity by this compound in whole cells or cell lysates.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Fluorogenic proteasome substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity, β5)
-
Boc-LSTR-AMC (for trypsin-like activity, β2)
-
Z-LLE-AMC (for caspase-like activity, β1)
-
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment: Plate multiple myeloma cells in a 96-well plate and treat with a serial dilution of this compound for a specified time (e.g., 2-6 hours).[1]
-
Cell Lysis (for lysate-based assay): Pellet cells, wash with PBS, and lyse in ice-cold lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Proteasome Activity Measurement: In a 96-well black plate, add an equal amount of protein lysate or an equal number of whole cells. Add the appropriate fluorogenic substrate.[1]
-
Fluorescence Measurement: Incubate at 37°C and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using an excitation wavelength of ~360 nm and an emission wavelength of ~480 nm.[1]
-
Data Analysis: Calculate the rate of AMC release, which is proportional to proteasome activity. Plot the percentage of inhibition relative to the vehicle control against the concentration of this compound to determine the IC50 value for each subunit.[1]
Western Blot for Ubiquitinated Proteins
Objective: To visualize the accumulation of poly-ubiquitinated proteins following treatment with this compound.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
RIPA buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-ubiquitin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat multiple myeloma cells with this compound for various time points. Lyse the cells in RIPA buffer.[1]
-
Protein Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Immunoblotting:
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in high-molecular-weight smeared bands indicates the accumulation of poly-ubiquitinated proteins.[1][3]
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of cells undergoing apoptosis after this compound treatment.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at a concentration around its IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.[2]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[2]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflows
The inhibition of the proteasome by this compound initiates a series of signaling events that culminate in apoptosis. The following diagrams illustrate these pathways and a typical experimental workflow.
Caption: this compound's mechanism of action in multiple myeloma cells.
Caption: A typical experimental workflow for evaluating this compound.
In Vivo Studies
While no in vivo studies specifically using this compound in multiple myeloma have been published, research on the syrbactin analog TIR-199 demonstrates promising anti-tumor efficacy in a multiple myeloma mouse model.[5] Low doses of TIR-199 have been shown to delay myeloma-mediated bone degeneration in a mouse xenograft model.[7][8] These findings suggest that this compound may also exhibit significant in vivo activity and warrant further investigation in preclinical models of multiple myeloma.
Conclusion
This compound, as a member of the syrbactin class of potent and irreversible proteasome inhibitors, holds significant promise for the treatment of multiple myeloma. The extensive data on its analogs strongly supports its mechanism of action through the inhibition of the 26S proteasome, leading to the accumulation of ubiquitinated proteins, ER stress, and ultimately, apoptosis in myeloma cells. The detailed protocols and workflows provided herein offer a solid framework for researchers and drug development professionals to investigate the therapeutic potential of this compound and its analogs in the ongoing effort to develop novel and effective treatments for multiple myeloma.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Apoptosis of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Syrbactin Structural Analog TIR-199 Blocks Proteasome Activity and Induces Tumor Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syrbactin-class dual constitutive- and immuno-proteasome inhibitor TIR-199 impedes myeloma-mediated bone degeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Developing Cell-Based Assays to Measure Glidobactin G Target Engagement
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactin G is a potent natural product belonging to the glidobactin family of proteasome inhibitors.[1] These compounds have garnered significant interest for their potential as anticancer agents due to their ability to induce apoptosis in malignant cells. The primary molecular target of the glidobactin family is the 26S proteasome, a critical cellular machinery responsible for the degradation of most intracellular proteins.[2][3] Glidobactins, including this compound, act as irreversible inhibitors by covalently binding to the N-terminal threonine residue of the proteasome's catalytic β-subunits. This inhibition primarily targets the chymotrypsin-like (β5) and, to a lesser extent, the trypsin-like (β2) activities of the proteasome, while the caspase-like (β1) activity is generally unaffected.[3]
Inhibition of the proteasome disrupts cellular homeostasis, leading to the accumulation of polyubiquitinated proteins and the activation of downstream signaling pathways that culminate in programmed cell death.[4] Key pathways affected include the NF-κB and JNK signaling cascades, as well as the induction of the unfolded protein response (UPR) due to endoplasmic reticulum (ER) stress.[2][4]
Verifying that a compound like this compound engages its intended target within a cellular context is a crucial step in drug development. This document provides detailed application notes and protocols for three key cell-based assays to measure the target engagement of this compound:
-
Proteasome-Glo™ Cell-Based Assay: A functional assay to measure the inhibition of proteasome activity in live cells.
-
Cellular Thermal Shift Assay (CETSA®): A biophysical assay to confirm the direct binding of this compound to the proteasome.
-
Western Blot Analysis of Polyubiquitinated Proteins: An assay to measure the downstream consequences of proteasome inhibition.
Data Presentation
Table 1: Expected Inhibitory Activity of this compound on Proteasome Subunits
| Proteasome Subunit | Catalytic Activity | Expected IC50 (nM) for this compound |
| β5 | Chymotrypsin-like (CT-L) | Low nanomolar |
| β2 | Trypsin-like (T-L) | Mid-to-high nanomolar |
| β1 | Caspase-like (C-L) | > 10,000 |
Table 2: Summary of Cell-Based Assay Readouts for this compound Target Engagement
| Assay | Principle | Primary Readout | Interpretation of Target Engagement |
| Proteasome-Glo™ | Luminescence-based measurement of specific proteasome activities.[5][6] | Decrease in luminescent signal. | Indicates inhibition of proteasome catalytic activity. |
| CETSA® | Ligand-induced thermal stabilization of the target protein.[7][8] | Increased amount of soluble proteasome subunit at elevated temperatures. | Confirms direct binding of this compound to the proteasome. |
| Western Blot | Immunodetection of polyubiquitinated proteins.[3][9] | Accumulation of high molecular weight ubiquitin smears. | Demonstrates the functional consequence of proteasome inhibition. |
Signaling Pathways and Experimental Workflows
Signaling pathways affected by this compound-mediated proteasome inhibition.
Workflow for the Proteasome-Glo™ cell-based assay.
Workflow for the Cellular Thermal Shift Assay (CETSA®).
Workflow for Western blot analysis of polyubiquitinated proteins.
Experimental Protocols
Proteasome-Glo™ Cell-Based Assay
This protocol is adapted from the Promega Proteasome-Glo™ Cell-Based Assays Technical Bulletin.[10] It allows for the measurement of the chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities of the proteasome in living cells.
Materials:
-
Proteasome-Glo™ Cell-Based Assay Kits for CT-L (Suc-LLVY-Glo™), T-L (Z-LRR-Glo™), and C-L (Z-nLPnLD-Glo™) activities (Promega).
-
Cancer cell line of interest (e.g., multiple myeloma cell line RPMI-8226).
-
This compound stock solution (in DMSO).
-
96-well white-walled, clear-bottom tissue culture plates.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with the desired concentrations of this compound (and a DMSO vehicle control) and incubate for a specified period (e.g., 1-2 hours).
-
Reagent Preparation: Equilibrate the Proteasome-Glo™ Buffer and luminogenic substrate to room temperature. Prepare the Proteasome-Glo™ Reagent by adding the substrate to the buffer as per the manufacturer's instructions.[5]
-
Assay Procedure: Add a volume of the prepared Proteasome-Glo™ Reagent equal to the volume of cell culture medium in each well.[6]
-
Incubation: Mix the plate on a plate shaker for 2 minutes and then incubate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.[11]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
This protocol describes the use of CETSA® to confirm the direct binding of this compound to the proteasome in intact cells by measuring its thermal stabilization.[7][12]
Materials:
-
Cancer cell line of interest.
-
This compound stock solution (in DMSO).
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Lysis buffer (e.g., RIPA buffer).
-
Thermal cycler.
-
Western blot reagents and equipment.
-
Primary antibody against a proteasome subunit (e.g., PSMB5 for the β5 subunit).
Methodology:
-
Cell Treatment: Treat cultured cells with a high concentration of this compound (e.g., 10x the IC50 from the functional assay) or a DMSO vehicle control for 1-2 hours at 37°C.[8]
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[12]
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or by adding lysis buffer. Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[12]
-
Sample Preparation: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay and normalize all samples.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the proteasome subunit of interest.
-
Data Analysis: Quantify the band intensities. Plot the normalized band intensity against the temperature for both the this compound-treated and DMSO-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and therefore, target engagement.
Western Blot Analysis of Polyubiquitinated Proteins
This protocol details the detection of accumulated polyubiquitinated proteins, a downstream marker of proteasome inhibition.[9][13]
Materials:
-
Cancer cell line of interest.
-
This compound stock solution (in DMSO).
-
Lysis buffer containing protease and deubiquitinase (DUB) inhibitors (e.g., N-ethylmaleimide, NEM).[9]
-
Western blot reagents and equipment.
-
Primary antibody that recognizes polyubiquitin (B1169507) chains (e.g., clone FK1 or FK2).
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
Methodology:
-
Cell Treatment: Treat cells with various concentrations of this compound for different time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer containing DUB inhibitors to preserve the polyubiquitin chains.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate 20-40 µg of total protein per lane on an SDS-PAGE gel.[9]
-
Membrane Transfer and Blocking: Transfer the proteins to a PVDF membrane and block with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C. Following washes, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Analysis: An increase in a high molecular weight smear in the lanes corresponding to this compound treatment indicates the accumulation of polyubiquitinated proteins. Re-probe the membrane with a loading control antibody to ensure equal protein loading.
References
- 1. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibition: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Cell-Based Proteasome-Glo™ Assays [worldwide.promega.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.sg]
- 11. Cell-Based Proteasome-Glo™ Assays [worldwide.promega.com]
- 12. benchchem.com [benchchem.com]
- 13. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Workflow for Studying Glidobactin G in Live Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental workflow for investigating the biological activity of Glidobactin G, a potent proteasome inhibitor, in living cells. The application notes and protocols outlined herein are designed to guide researchers in assessing its mechanism of action, cellular effects, and potential as a therapeutic agent.
Introduction to this compound
This compound belongs to the glidobactin-like natural products (GLNPs), a class of potent proteasome inhibitors with significant anticancer activity.[1][2] These compounds act as irreversible inhibitors of the 20S proteasome, a critical cellular machine responsible for the degradation of most intracellular proteins.[3][4] By covalently binding to the N-terminal threonine residues of the catalytic β-subunits within the proteasome, this compound disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells.[3][5] Understanding the cellular effects of this compound is crucial for its development as a potential therapeutic agent.
Data Presentation: Inhibitory and Cytotoxic Activity
The following tables summarize the expected inhibitory potency of this compound against proteasome subunits and its cytotoxic effects on various cancer cell lines. The data for the closely related analog, Glidobactin C, is presented as a reference.[3][4]
Table 1: Inhibitory Potency (IC₅₀) of Glidobactin Analogs Against Proteasome Subunits
| Compound | β1 (Caspase-like) | β2 (Trypsin-like) | β5 (Chymotrypsin-like) | Proteasome Type |
| Glidobactin C | Not a primary target | Potent Inhibition | Potent Inhibition | Constitutive & Immunoproteasome |
Note: Specific IC₅₀ values for this compound are not widely available in the public domain, but are expected to be in the single-digit nanomolar range for the β2 and β5 subunits based on data from analogs like Glidobactin C.[3]
Table 2: Cytotoxic Activity (IC₅₀) of Glidobactin Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Glidobactin A | MM1.S | Multiple Myeloma | 0.004 |
| Glidobactin A | MM1.RL | Dexamethasone-resistant Multiple Myeloma | 0.005 |
| Glidobactin A | SK-N-SH | Neuroblastoma | 0.015 (proteasome inhibition) |
| Glidobactin C | Breast Cancer Cell Lines | Breast Cancer | Single-digit nanomolar potency |
Note: The cytotoxicity of this compound is expected to be in a similar nanomolar range across various cancer cell lines.[6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound in live cells.
Live-Cell Proteasome Activity Assay
This protocol utilizes a cell-permeable activity-based probe (ABP) to measure the chymotrypsin-like activity of the proteasome in live cells.[8][9]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell-permeable activity-based probe (e.g., Me4BodipyFL-Ahx3L3VS)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 1 nM to 10 µM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined time (e.g., 2, 4, 6 hours) at 37°C and 5% CO₂.
-
Probe Labeling: Add the cell-permeable activity-based probe to each well at a final concentration of 200-500 nM. Incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the vehicle control to determine the percentage of proteasome inhibition. Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.
Western Blot Analysis of Ubiquitinated Proteins
This protocol is used to detect the accumulation of poly-ubiquitinated proteins following treatment with this compound, a hallmark of proteasome inhibition.[10][11][12][13]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer supplemented with protease and deubiquitinase inhibitors (e.g., NEM)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 nM) for different time points (e.g., 4, 8, 16 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. A smear of high-molecular-weight bands indicates the accumulation of poly-ubiquitinated proteins. Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Cell Viability (MTT) Assay
This protocol measures the cytotoxic effects of this compound on cancer cell lines.[6][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well clear microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Autophagy Induction Analysis
Proteasome inhibition can induce autophagy as a cellular stress response. This can be monitored by observing the conversion of LC3-I to LC3-II via Western blot or by fluorescence microscopy of LC3 puncta.[14][15][16][17]
Western Blot for LC3-I to LC3-II Conversion: Follow the Western blot protocol in section 3.2, but use a primary antibody specific for LC3. An increase in the lipidated LC3-II band indicates the induction of autophagy.
Fluorescence Microscopy for LC3 Puncta:
-
Cell Seeding and Transfection: Seed cells on glass coverslips. If a stable cell line expressing GFP-LC3 is not available, transiently transfect the cells with a GFP-LC3 expression plasmid.
-
Compound Treatment: Treat the cells with this compound for a desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Analysis: Count the number of GFP-LC3 puncta per cell. A significant increase in the number of puncta in treated cells compared to control cells indicates autophagy induction.
Signaling Pathways and Visualizations
Proteasome inhibition by this compound triggers several downstream signaling pathways, primarily leading to cell cycle arrest and apoptosis.[14][18][19][20][21]
Caption: Signaling pathway activated by this compound.
Caption: Experimental workflow for this compound studies.
Conclusion
The experimental workflow detailed in these application notes provides a comprehensive framework for researchers to investigate the cellular effects of this compound. By employing these protocols, scientists can elucidate its mechanism of action, quantify its potency, and assess its potential as a novel anticancer therapeutic. The provided diagrams offer a visual representation of the key signaling pathways and the logical flow of the experimental procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]
- 9. Activity-Based Imaging Probes of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assessment of Proteasome Impairment and Accumulation/Aggregation of Ubiquitinated Proteins in Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Methods in Mammalian Autophagy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Syrbactin class proteasome inhibitor-induced apoptosis and autophagy occurs in association with p53 accumulation and Akt/PKB activation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LYG-202 inhibits the proliferation of human colorectal carcinoma HCT-116 cells through induction of G1/S cell cycle arrest and apoptosis via p53 and p21(WAF1/Cip1) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gain-of-Function p53 Mutation Acts as a Genetic Switch for TGFβ Signaling–Induced Epithelial-to-Mesenchymal Transition in Intestinal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Glidobactin G: Induction of Apoptosis in Cancer Cell Lines - Application Notes and Protocols
For Research Use Only.
Introduction
Glidobactin G belongs to the glidobactin family of natural products, which are potent inhibitors of the proteasome. These compounds are recognized as promising candidates for anticancer drug development due to their significant cytotoxic effects on a variety of human cancer cells.[1][2] The primary mechanism of action for the glidobactin family is the irreversible inhibition of the 20S proteasome, a critical cellular machinery for protein degradation.[3][2] This inhibition disrupts cellular homeostasis, leading to the accumulation of misfolded and regulatory proteins, which ultimately triggers programmed cell death, or apoptosis.[2] While specific in vitro cytotoxicity data for this compound is limited in publicly available literature, data from its close structural analogs, Glidobactin A and C, indicate potent nanomolar activity, suggesting a strong potential for this compound as an anticancer agent.[3][2][4]
This document provides detailed protocols for assessing the in vitro effects of this compound on cancer cell lines, focusing on the induction of apoptosis.
Mechanism of Action
This compound is presumed to share the same mechanism of action as other members of the glidobactin family, primarily acting as an irreversible inhibitor of the 20S proteasome.[2][5] Glidobactins covalently bind to the active site threonine residues of the proteasome's catalytic β-subunits.[6] This inhibition leads to a cascade of cellular events culminating in apoptosis:
-
Accumulation of Polyubiquitinated Proteins: Inhibition of the proteasome prevents the degradation of proteins tagged with ubiquitin, leading to their accumulation.[6][7]
-
ER Stress and Unfolded Protein Response (UPR): The buildup of misfolded proteins in the endoplasmic reticulum triggers the UPR, which can activate apoptotic signaling if the stress is prolonged.
-
Inhibition of NF-κB Signaling: The proteasome is responsible for degrading IκB, the inhibitor of the transcription factor NF-κB. Proteasome inhibition stabilizes IκB, preventing NF-κB from translocating to the nucleus and transcribing anti-apoptotic genes.[8][9]
-
Activation of Caspases: The cellular stress induced by proteasome inhibition leads to the activation of the caspase cascade, a family of proteases that execute the final stages of apoptosis.[10]
Data Presentation
While specific quantitative data for this compound is not widely available, the following tables summarize the inhibitory and cytotoxic activities of its close analogs, Glidobactin A and C, providing a strong indication of the expected potency of this compound.
Table 1: Cytotoxicity of Glidobactin Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Glidobactin A | MM1.S | Multiple Myeloma | 0.004 |
| Glidobactin A | MM1.RL (dexamethasone-resistant) | Multiple Myeloma | 0.005 |
| Glidobactin C | Breast Cancer Cell Lines | Breast Cancer | Single-digit nanomolar potency (qualitative) |
Data sourced from studies on syrbactin class proteasome inhibitors, which include glidobactins.[2][4]
Table 2: In Vitro Inhibitory Activity of Glidobactin C against Proteasome Subunits
| Proteasome Subunit | IC50 (nM) |
| Constitutive Proteasome (ChT-L) | 2.9 ± 2.2 |
| Constitutive Proteasome (T-L) | 2.4 ± 2.8 |
| Immunoproteasome (ChT-L) | 7.1 ± 5.3 |
| Immunoproteasome (T-L) | 2.5 ± 2.0 |
ChT-L: Chymotrypsin-like; T-L: Trypsin-like. Data represents the half-maximal inhibitory concentrations.[10]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[2][7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with DMSO).[3][7] Incubate the plate for 24-72 hours.[5][7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][7]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3][7] Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[4]
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Cancer cell line treated with this compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Annexin V binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with this compound at a concentration around its estimated IC50 value for a specified time (e.g., 24 or 48 hours).[4]
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.[4]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[4]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[11]
Ubiquitinated Protein Accumulation Assay (Western Blot)
This protocol detects the accumulation of polyubiquitinated proteins in cells treated with this compound.
Materials:
-
Cancer cell line treated with this compound
-
RIPA buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE reagents and equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for various time points. Wash cells with ice-cold PBS and lyse them with RIPA buffer.[7]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant.[7]
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.[7]
-
Immunoblotting:
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in high molecular weight smeared bands indicates the accumulation of polyubiquitinated proteins.[10]
Visualizations
Caption: Signaling pathway of Glidobactin-induced apoptosis.
Caption: Experimental workflow for evaluating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Glidobactin G Proteasome Inhibition with Fluorogenic Substrates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a vital role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.[1] The 26S proteasome, the central protease of this system, is a multi-catalytic complex responsible for the degradation of ubiquitinated proteins.[1] Its catalytic core, the 20S proteasome, possesses three distinct peptidase activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), mediated by the β5, β2, and β1 subunits, respectively.[1][2] Dysregulation of the UPS is implicated in various diseases, including cancer, making the proteasome an attractive therapeutic target.
Glidobactin G is a member of the glidobactin-like natural products (GLNPs), a class of potent proteasome inhibitors.[3] While specific data for this compound is limited, its close analogs, Glidobactin A and C, have been shown to be potent, irreversible inhibitors of the proteasome.[2][4] These compounds act by forming a covalent bond with the N-terminal threonine residue of the active sites of the β5 (chymotrypsin-like) and β2 (trypsin-like) subunits, leading to sustained inhibition of proteasome activity.[2] This application note provides detailed protocols for utilizing fluorogenic peptide substrates to measure the inhibitory activity of this compound against the proteasome.
Principle of the Assay
The inhibition of proteasome activity by this compound can be quantified using a fluorogenic substrate-based assay. This method utilizes small peptides conjugated to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (B1665955) (AMC). When the peptide is cleaved by an active proteasome subunit, the AMC is released, resulting in a measurable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the proteasomal activity. By measuring the reduction in the rate of fluorescence generation in the presence of varying concentrations of this compound, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation
The inhibitory potency of this compound's close analogs, Glidobactin A and C, against the constitutive and immunoproteasome subunits are summarized below. It is anticipated that this compound will exhibit a similar inhibitory profile.
| Inhibitor | Proteasome Type | Catalytic Subunit | Activity | IC50 (nM) |
| Glidobactin C | Constitutive | β5 | Chymotrypsin-like | 2.9 ± 2.2 |
| Glidobactin C | Constitutive | β2 | Trypsin-like | 2.4 ± 2.8 |
| Glidobactin C | Immunoproteasome | β5i | Chymotrypsin-like | 7.1 ± 5.3 |
| Glidobactin C | Immunoproteasome | β2i | Trypsin-like | 2.5 ± 2.0 |
| Glidobactin A | Constitutive | β5 | Chymotrypsin-like | ~19 |
Note: Data for Glidobactin C and A are presented as they are close structural and functional analogs of this compound.[4][5] The IC50 values represent the concentration of the inhibitor required to reduce the proteasome's enzymatic activity by 50%.
Experimental Protocols
Protocol 1: In Vitro Proteasome Inhibition Assay using Purified 20S Proteasome
This protocol describes the measurement of this compound's inhibitory effect on the chymotrypsin-like and trypsin-like activities of purified 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
This compound
-
Fluorogenic Substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black 96-well microplates
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm[6]
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare 10 mM stock solutions of Suc-LLVY-AMC and Boc-LRR-AMC in DMSO.
-
Dilute the purified 20S proteasome in Assay Buffer to a final concentration of 0.5 nM.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration in the assay is consistent across all wells (typically ≤1%).
-
To the wells of a black 96-well plate, add 2 µL of the diluted this compound or DMSO (for vehicle control).
-
Add 88 µL of the diluted 20S proteasome solution to each well.
-
Include a "no enzyme" control containing 90 µL of Assay Buffer and 2 µL of DMSO.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 30 minutes to allow this compound to bind to the proteasome.[6]
-
-
Initiation and Measurement:
-
Prepare working solutions of the fluorogenic substrates by diluting the 10 mM stock to 1 mM in Assay Buffer.
-
Initiate the reaction by adding 10 µL of the 1 mM substrate solution to each well (final substrate concentration will be 100 µM).
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Vinhibitor / Vvehicle)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Proteasome Inhibition Assay in Cell Lysates
This protocol measures the inhibitory effect of this compound on proteasome activity in a more complex biological matrix.
Materials:
-
Human cancer cell line (e.g., HeLa, Jurkat)
-
This compound
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5 mM EDTA (protease inhibitors should be omitted)
-
Fluorogenic Substrates (as in Protocol 1)
-
Bradford reagent for protein quantification
-
Other reagents and equipment as listed in Protocol 1
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to a density of approximately 1-2 x 106 cells/mL.
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the Bradford assay.
-
-
Assay Setup:
-
Dilute the cell lysate with Assay Buffer to a final protein concentration of 1-2 µg/µL.
-
In a black 96-well plate, add 2 µL of serially diluted this compound or DMSO (vehicle control).
-
Add 50 µL of the diluted cell lysate to each well.
-
Add 38 µL of Assay Buffer to each well.
-
Include a "no lysate" control with 90 µL of Assay Buffer and 2 µL of DMSO.
-
-
Pre-incubation, Initiation, Measurement, and Data Analysis:
-
Follow steps 3, 4, and 5 from Protocol 1.
-
Visualizations
Signaling Pathway of Proteasome Inhibition by this compound
Caption: Mechanism of this compound-mediated proteasome inhibition and its downstream effects.
Experimental Workflow for Proteasome Inhibition Assay
Caption: Workflow for the in vitro proteasome activity assay using fluorogenic substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of the Polyunsaturated Fatty Acid Side Chain of Glidobactin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactin G, a potent proteasome inhibitor with significant antitumor activity, possesses a unique polyunsaturated fatty acid (PUFA) side chain, (4E,6Z,8Z)-deca-4,6,8-trienoic acid. The specific stereochemistry of this conjugated triene system is crucial for its biological activity. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of this challenging moiety. The synthetic strategies outlined herein are based on a combination of modern organic chemistry techniques, including stereoselective olefination reactions and palladium-catalyzed cross-coupling reactions.
Core Synthetic Strategies
The synthesis of the (4E,6Z,8Z)-deca-4,6,8-trienoic acid side chain requires precise control over the geometry of three carbon-carbon double bonds. A convergent synthetic approach is generally preferred, where key fragments are synthesized separately and then coupled together. The primary methods to achieve the desired stereochemistry are:
-
E-Selective Olefination: The Julia-Kocienski olefination is a reliable method for the formation of E-alkenes.[1]
-
Z-Selective Olefination: The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction provides excellent Z-selectivity.[2][3]
-
Palladium-Catalyzed Cross-Coupling: The Sonogashira coupling is instrumental in forming conjugated enyne systems, which can be selectively reduced to Z-alkenes.[4][5][6][7][8]
-
Stereoselective Reduction: The Lindlar hydrogenation of alkynes is a classic and effective method for the synthesis of cis (Z)-alkenes.[9][10][11]
A plausible and efficient retrosynthetic analysis of the target molecule is depicted below.
Caption: Retrosynthetic analysis of (4E,6Z,8Z)-deca-4,6,8-trienoic acid.
Proposed Synthetic Pathway
The following multi-step synthesis is proposed to achieve the target fatty acid side chain with the desired stereochemistry.
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocols
Protocol 1: Synthesis of Fragment A - (E)-5-Iodopent-4-enoic acid via Julia-Kocienski Olefination
This protocol describes the E-selective synthesis of a key vinyl iodide intermediate.
Materials:
-
3-Oxopropanoic acid derivative (e.g., ethyl 3-oxopropanoate)
-
1-(tert-Butyl)-5-(iodomethylsulfonyl)-1H-tetrazole (PT-sulfone)
-
Potassium hexamethyldisilazide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydroiodic acid (HI)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of the PT-sulfone (1.2 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add KHMDS (1.1 eq.) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of the 3-oxopropanoic acid derivative (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The resulting crude product is then subjected to hydroiodination using a standard procedure with HI to yield the desired vinyl iodide.
-
Purify the product by flash column chromatography.
Quantitative Data:
| Reaction Step | Reactants | Product | Typical Yield (%) | E/Z Selectivity |
| Julia-Kocienski Olefination | 3-Oxopropanoate, PT-sulfone | (E)-5-Iodopent-4-enoate | 75-85 | >95:5 |
Protocol 2: Synthesis of Fragment B - Penta-1,3-diyne
This protocol details the synthesis of the diacetylene fragment.
Materials:
-
Propargyl alcohol
-
Bromoacetylene (generated in situ)
-
Copper(I) chloride (CuCl)
-
Ammonium chloride (NH₄Cl)
-
Hydroxylamine (B1172632) hydrochloride
-
Ethylamine (70% in water)
-
Methanol
-
Diethyl ether
Procedure (Cadiot-Chodkiewicz Coupling):
-
To a solution of propargyl alcohol (1.0 eq.) in methanol, add CuCl (0.05 eq.), hydroxylamine hydrochloride (0.1 eq.), and ethylamine.
-
Cool the mixture to 0 °C and add a solution of bromoacetylene in THF dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Quench with an aqueous solution of NH₄Cl and extract with diethyl ether.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate carefully under reduced pressure (the product is volatile).
Quantitative Data:
| Reaction Step | Reactants | Product | Typical Yield (%) |
| Cadiot-Chodkiewicz Coupling | Propargyl alcohol, Bromoacetylene | Penta-1,3-diyne | 60-70 |
Protocol 3: Sonogashira Coupling of Fragments A and B
This protocol describes the crucial carbon-carbon bond formation to assemble the backbone of the fatty acid.
Materials:
-
(E)-5-Iodopent-4-enoic acid (Fragment A)
-
Penta-1,3-diyne (Fragment B)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of (E)-5-iodopent-4-enoic acid (1.0 eq.) in a mixture of THF and Et₃N under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.03 eq.) and CuI (0.06 eq.).
-
Add a solution of penta-1,3-diyne (1.2 eq.) in THF dropwise.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield deca-4-en-6,8-diynoic acid.
Quantitative Data:
| Reaction Step | Reactants | Product | Typical Yield (%) |
| Sonogashira Coupling | Fragment A, Fragment B | Deca-4-en-6,8-diynoic acid | 70-80 |
Protocol 4: Stereoselective Hydrogenation using Lindlar's Catalyst
This final step establishes the two Z-configured double bonds.
Materials:
-
Deca-4-en-6,8-diynoic acid
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline)
-
Hydrogen gas (H₂)
-
Ethyl acetate
-
Methanol
Procedure:
-
Dissolve deca-4-en-6,8-diynoic acid (1.0 eq.) in a mixture of ethyl acetate and methanol.
-
Add Lindlar's catalyst (0.1 eq. by weight).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).
-
Stir the reaction vigorously at room temperature and monitor the hydrogen uptake.
-
Carefully monitor the reaction by GC-MS or ¹H NMR to avoid over-reduction to the fully saturated acid.
-
Upon consumption of 2 equivalents of hydrogen, filter the catalyst through a pad of celite and concentrate the filtrate.
-
Purify the final product, (4E,6Z,8Z)-deca-4,6,8-trienoic acid, by preparative HPLC.
Quantitative Data:
| Reaction Step | Reactant | Product | Typical Yield (%) | Z,Z/E,Z/E,E Ratio |
| Lindlar Hydrogenation | Deca-4-en-6,8-diynoic acid | (4E,6Z,8Z)-deca-4,6,8-trienoic acid | 85-95 | >98:2 |
Characterization and Purification
Purification:
-
Flash Column Chromatography: Used for the purification of intermediates. Typical solvent systems include gradients of hexane (B92381) and ethyl acetate.
-
Preparative High-Performance Liquid Chromatography (HPLC): Essential for the final purification of the target polyunsaturated fatty acid to achieve high purity, separating any geometric isomers that may have formed. A reverse-phase C18 column is commonly used with a mobile phase of acetonitrile (B52724) and water.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Crucial for determining the stereochemistry of the double bonds through analysis of coupling constants (J-values). For Z-alkenes, J is typically in the range of 7-12 Hz, while for E-alkenes, J is in the range of 13-18 Hz. The chemical shifts of the olefinic protons provide information about the conjugation.
-
¹³C NMR: Confirms the number of carbon atoms and provides information about their chemical environment.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition of the synthesized compounds.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess the purity of the final product after derivatization (e.g., to the methyl ester).[12]
Summary of Spectroscopic Data (Expected):
| Compound | ¹H NMR (Expected Key Signals) | ¹³C NMR (Expected Key Signals) | HRMS (m/z) |
| (4E,6Z,8Z)-deca-4,6,8-trienoic acid | Olefinic protons with characteristic coupling constants for E and Z geometries. | Signals for carboxyl carbon, and sp² carbons of the conjugated system. | Calculated for C₁₀H₁₂O₂ |
Concluding Remarks
The synthesis of the (4E,6Z,8Z)-deca-4,6,8-trienoic acid side chain of this compound is a challenging but achievable task through the strategic application of modern synthetic methodologies. The protocols provided herein offer a robust framework for researchers to access this important biological moiety. Careful execution of the stereoselective reactions and rigorous purification and characterization are paramount to obtaining the desired product in high purity. These synthetic efforts will undoubtedly facilitate further investigation into the structure-activity relationships of this compound and its analogues, paving the way for the development of new anticancer therapeutics.
References
- 1. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Isolation and Characterization of n-3 Polyunsaturated Fatty Acids in Enteromorpha prolifera Lipids and Their Preventive Effects on Ulcerative Colitis in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of Glidobactin G in Studying Chemoresistance Mechanisms
Introduction
Glidobactin G belongs to the glidobactin family of natural products, which are potent proteasome inhibitors.[1][2] While specific research on this compound in chemoresistance is limited, the broader class of glidobactins, particularly Glidobactin A and C, has demonstrated significant potential in overcoming resistance to conventional cancer therapies.[3] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate and potentially circumvent chemoresistance mechanisms in cancer cells, drawing upon the established knowledge of its analogs.
Glidobactins exert their anticancer effects by irreversibly inhibiting the 20S proteasome, a crucial cellular machinery for protein degradation.[3][4] Cancer cells, especially those that have developed chemoresistance, often exhibit an increased dependence on the proteasome to survive the stress induced by chemotherapy. By inhibiting the proteasome, glidobactins can trigger a cascade of events leading to apoptosis and can re-sensitize cancer cells to chemotherapeutic agents.[3] The unique co-inhibition profile of some glidobactins against the β2 and β5 subunits of the proteasome makes them promising candidates for anticancer drug development.[3][5]
Data Presentation
Due to the limited availability of public data specifically for this compound, the following tables summarize the efficacy of its close analog, Glidobactin A, in a chemoresistant cancer cell line model. This data provides a strong rationale for investigating this compound in similar contexts.
Table 1: In Vitro Efficacy of Glidobactin A against Dexamethasone-Resistant Multiple Myeloma Cells
| Cell Line | Drug | IC50 (µM) |
| MM1.S (Dexamethasone-Sensitive) | Dexamethasone | 0.004 |
| MM1.RL (Dexamethasone-Resistant) | Dexamethasone | >10 |
| MM1.S (Dexamethasone-Sensitive) | Glidobactin A | 0.004 |
| MM1.RL (Dexamethasone-Resistant) | Glidobactin A | 0.005 |
Data extrapolated from studies on syrbactin class proteasome inhibitors, including glidobactins.[3][6] The similar low IC50 values of Glidobactin A in both sensitive and resistant cell lines suggest its mechanism of action is independent of the pathways conferring resistance to dexamethasone.
Signaling Pathways and Experimental Workflows
Glidobactin-Induced Apoptosis Pathway
This compound, as a proteasome inhibitor, is expected to induce apoptosis in cancer cells by disrupting the ubiquitin-proteasome system. This leads to the accumulation of pro-apoptotic proteins and the activation of cell death pathways.
Caption: this compound inhibits the proteasome, leading to the accumulation of pro-apoptotic proteins and subsequent apoptosis.
Experimental Workflow for Assessing Chemoresistance Reversal
This workflow outlines the key steps to determine if this compound can re-sensitize chemoresistant cancer cells to a conventional chemotherapeutic agent.
Caption: Workflow to evaluate the potential of this compound to reverse chemoresistance in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on chemoresistant cancer cells. These are based on standard methodologies used for evaluating similar compounds.[3][4]
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both chemosensitive and chemoresistant cancer cell lines.
Materials:
-
Chemosensitive and chemoresistant cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 48-72 hours of incubation. Incubate overnight at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.001 µM to 100 µM.
-
Remove the existing medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Protocol 2: In Vitro Proteasome Activity Assay
Objective: To measure the inhibitory effect of this compound on the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified 20S proteasome
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
This compound (stock solution in DMSO)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control) to each well.
-
Add 88 µL of Assay Buffer containing the purified 20S proteasome (final concentration ~0.5 nM) to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Substrate Addition: Prepare a 10X stock solution of the fluorogenic substrate in Assay Buffer. Add 10 µL of the 10X substrate solution to each well to initiate the reaction.
-
Data Acquisition: Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals for 30-60 minutes using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound and determine the IC50 value.
Protocol 3: Western Blot for Accumulation of Poly-ubiquitinated Proteins
Objective: To visualize the accumulation of poly-ubiquitinated proteins in cells following treatment with this compound, confirming proteasome inhibition.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-Ubiquitin antibody
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with various concentrations of this compound (e.g., 1-10 µM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, boil, and separate the proteins on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Visualization: Visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Conclusion
While direct experimental data on this compound in chemoresistance is still emerging, the compelling evidence from its analogs, such as Glidobactin A, strongly suggests its potential as a valuable tool for studying and overcoming chemoresistance. The protocols and workflows provided here offer a solid foundation for researchers to investigate the efficacy and mechanism of action of this compound in various chemoresistant cancer models. Further research into this compound is warranted to fully elucidate its therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
optimizing fermentation parameters for increased Glidobactin G yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the fermentation parameters to increase the yield of Glidobactin G.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments in a question-and-answer format.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Low or No this compound Yield | 1. Suboptimal Media Composition: The carbon and nitrogen sources may not be ideal for secondary metabolite production. 2. Incorrect Fermentation pH: The pH of the medium can significantly impact enzyme activity and nutrient uptake. 3. Inappropriate Temperature: Temperature affects microbial growth and the biosynthesis of secondary metabolites. 4. Insufficient Aeration and Agitation: Inadequate oxygen supply can be a limiting factor in aerobic fermentations. | 1. Media Optimization: Systematically screen various carbon (e.g., glucose, glycerol, mannitol) and nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) salts).[1] 2. pH Control: Conduct a pH profile experiment, testing a range of initial pH values (e.g., 6.0 to 7.5). Monitor and control the pH throughout the fermentation process.[1] 3. Temperature Optimization: Test a range of temperatures, typically between 25°C and 30°C for Burkholderia species.[1] 4. Aeration & Agitation Optimization: Vary the agitation speed and aeration rate to ensure sufficient dissolved oxygen (DO) levels, while avoiding excessive shear stress. |
| Inconsistent Yields Between Batches | 1. Variability in Inoculum: The age, density, and quality of the seed culture can affect fermentation kinetics. 2. Inconsistent Media Preparation: Minor variations in media components or sterilization can lead to different outcomes. 3. Fluctuations in Fermentation Parameters: Small deviations in temperature, pH, or aeration can impact yield. | 1. Standardize Inoculum: Implement a strict protocol for seed culture preparation, ensuring consistent age and cell density. 2. Quality Control: Use high-quality media components and ensure accurate measurements and consistent sterilization procedures. 3. Process Control: Calibrate all sensors regularly and maintain detailed logs of all fermentation parameters for each batch to identify any deviations. |
| High Biomass but Low this compound Titer | 1. Nutrient Diversion: Nutrients are being primarily used for cell growth (primary metabolism) rather than this compound production (secondary metabolism). 2. Catabolite Repression: A readily available carbon source like glucose may be repressing the genes for secondary metabolite production. | 1. Fed-Batch Strategy: Implement a fed-batch fermentation to control the nutrient supply and encourage a shift to secondary metabolism after a sufficient cell density is reached.[1] 2. Alternative Carbon Sources: Test slowly metabolized carbon sources that may not cause catabolite repression. |
| Excessive Foaming | 1. High Aeration/Agitation Rates: Can lead to the formation of stable foam. 2. Media Composition: High concentrations of proteins in the media can contribute to foaming. | 1. Optimize Aeration/Agitation: Reduce the rates of aeration and agitation while ensuring adequate oxygen supply. 2. Antifoam Agents: Add a sterile antifoam agent at the beginning of the fermentation or as needed. |
Frequently Asked Questions (FAQs)
Q1: What is the typical genetic basis for this compound production? A1: this compound is a secondary metabolite produced by a mixed non-ribosomal peptide/polyketide synthetase (NRPS/PKS) pathway. The biosynthesis is orchestrated by the glb gene cluster, which consists of eight genes, glbA through glbH.[2][3]
Q2: What are the general optimal pH and temperature ranges for this compound fermentation? A2: For many Burkholderia species, the optimal temperature for producing secondary metabolites is typically in the range of 26-30°C.[1] The initial pH of the fermentation medium is also crucial, with an optimal range often between 6.0 and 7.0.[1] It is important to monitor and control the pH throughout the fermentation, as the metabolic activity of the microorganism can cause significant shifts.[1]
Q3: How do aeration and agitation impact this compound production? A3: Aeration and agitation are critical for providing sufficient dissolved oxygen, which is essential for the growth of aerobic bacteria like Burkholderia and for the biosynthesis of many secondary metabolites.[1] The optimal agitation speed and aeration rate will depend on the specific bioreactor configuration and culture volume.
Q4: My Burkholderia strain is not producing this compound, or the yield is very low. What can I do? A4: If you are using a wild-type strain, it's possible that the biosynthetic gene cluster for this compound is "silent" under standard laboratory conditions.[4] Consider strategies to activate the gene cluster, such as co-culturing with other microorganisms or using chemical elicitors. Alternatively, heterologous expression of the glb gene cluster in a suitable host like E. coli or Pseudomonas putida can be a powerful strategy to achieve or improve production.
Q5: How can I accurately quantify the amount of this compound in my fermentation broth? A5: A reliable method for quantifying this compound is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1] A C18 column with a water and acetonitrile (B52724) gradient, both containing 0.1% formic acid, is a common setup.[1] Detection can be performed using an accurate-mass quadrupole time-of-flight (Q-TOF) mass spectrometer, and quantification is achieved by comparing the peak area of your sample to a standard curve of purified this compound.[1]
Data Presentation
Table 1: General Optimized Fermentation Parameters for Secondary Metabolite Production in Burkholderia Species (Applicable as a Starting Point for this compound)
| Parameter | Optimal Range/Value | Rationale & Key Considerations |
| Temperature | 26 - 30°C | Balances sufficient biomass growth with optimal enzyme activity for secondary metabolism.[1] |
| Initial pH | 6.0 - 7.0 | Crucial for nutrient uptake and enzyme function; pH should be monitored and controlled.[1] |
| Carbon Source | Varies (e.g., Fructose, Lactose) | The choice of carbon source can significantly impact secondary metabolite production.[1] |
| Nitrogen Source | Varies (e.g., Yeast Extract, Peptone) | Provides essential building blocks for amino acids and enzymes in the biosynthetic pathway. |
| Aeration Rate | Dependent on bioreactor | Must be optimized to maintain dissolved oxygen (DO) levels above critical thresholds (e.g., >20% saturation).[1] |
| Agitation Speed | Dependent on bioreactor | Ensures proper mixing and oxygen transfer, but excessive speed can cause shear stress and cell damage. |
| Inoculum Size | ~0.63% (v/v) (example from a Burkholderia species) | A standardized inoculum size is crucial for reproducible fermentations.[1] |
Note: Specific quantitative yield data for this compound under varying fermentation parameters is not extensively available in the public domain. The values presented are based on optimal conditions for related secondary metabolites in Burkholderia species and should be used as a starting point for optimization experiments.
Experimental Protocols
Protocol 1: General Fermentation Protocol for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a single colony of the Burkholderia DSM101490 strain from a fresh agar (B569324) plate to a flask containing a suitable seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28°C with shaking at 200 rpm for 24-48 hours, or until a desired optical density is reached.[1]
-
-
Fermentation:
-
Prepare the production medium in a bioreactor and sterilize it.
-
Aseptically inoculate the production medium with the seed culture (e.g., 2-5% v/v).[1]
-
Maintain the fermentation parameters at their optimal setpoints (e.g., temperature at 28°C, pH controlled at 6.5, and dissolved oxygen maintained above 20% saturation by adjusting agitation and aeration).[1]
-
Collect samples aseptically at regular intervals for analysis of biomass and this compound concentration.
-
-
Fed-Batch Strategy (Optional):
-
After an initial batch phase where a certain cell density is achieved, begin feeding a concentrated solution of the limiting nutrient (typically the carbon source) at a controlled rate.
-
Protocol 2: HPLC-MS Method for this compound Quantification
-
HPLC System: Agilent 1260 HPLC system or equivalent.[1]
-
Column: Eclipse Plus C18, 3.5 µm, 2.1 x 30 mm.[1]
-
Column Temperature: 40°C.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient: 3-60% Solvent B over 8 minutes.[1]
-
Mass Spectrometer: Agilent 6530 Accurate-Mass Q-TOF LC/MS system or equivalent.[1]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]
-
Data Analysis: Quantify this compound by comparing the peak area from the extracted ion chromatogram to a standard curve prepared with purified this compound.[1]
Mandatory Visualization
Caption: this compound Biosynthesis Pathway.
Caption: Experimental Workflow for Fermentation Optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of genes involved in the biosynthesis of the cytotoxic compound glidobactin from a soil bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Production of Cytotoxic Glidobactins/Luminmycins by Photorhabdus asymbiotica in Liquid Media and Live Crickets - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in Glidobactin G synthesis
Welcome to the technical support center for Glidobactin G synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the chemical synthesis of this compound?
A1: Low yields in this compound total synthesis are often attributed to a few critical steps. The most common challenges include inefficient macrolactamization to form the 12-membered ring, formation of side products such as diastereomers due to epimerization, and difficulties in the purification of the final compound or key intermediates.[1] Additionally, problems can arise from incomplete reactions during the assembly of the linear peptide precursor and the attachment of the fatty acid side chain.[2]
Q2: I am seeing multiple peaks on my HPLC after the macrolactamization step. What could they be?
A2: The presence of multiple peaks after macrolactamization often indicates the formation of side products. Common culprits include diastereomers resulting from epimerization at the C-terminal amino acid's chiral center, lactone byproducts from the reaction of the hydroxylysine moiety, and diketopiperazines if a dipeptide fragment is used.[1] It is also possible to have unreacted linear precursor or oligomeric products if the reaction conditions are not optimized.
Q3: My crude product is difficult to purify. Are there any suggestions for improving purification?
A3: Purification of this compound and its precursors can be challenging due to poor solubility or adhesion to glassware and chromatography columns.[1] For issues with solubility, experimenting with different solvent systems, such as adding a small percentage of trifluoroethanol to the mobile phase in HPLC, can be beneficial.[1] To combat product adhesion, silylating glassware can reduce losses.[1]
Q4: In biosynthetic production, my host organism is not producing any this compound. Where should I start troubleshooting?
A4: For biosynthetic production, a complete lack of product often points to issues with the heterologous expression system. Key areas to investigate include the integrity of your expression construct, the choice of the host organism which may lack necessary precursors, and the correct expression of all essential genes in the Glidobactin biosynthetic gene cluster (glb genes).[3]
Q5: What is the role of the different glb genes in the biosynthesis of this compound?
A5: The glb gene cluster contains the necessary enzymatic machinery for Glidobactin biosynthesis. Key genes include glbF and glbC, which encode a non-ribosomal peptide synthetase (NRPS) and a hybrid NRPS-polyketide synthase (PKS) respectively, responsible for assembling the peptide core.[3][4] glbB is responsible for the hydroxylation of lysine, a key structural feature of this compound.[3] Other genes are involved in precursor synthesis, regulation, and export of the final product.[3][5]
Troubleshooting Guides
Chemical Synthesis
The formation of the 12-membered macrocycle is a critical and often low-yielding step.
| Potential Cause | Recommended Solution |
| Inefficient Coupling Reagent | Screen a variety of modern coupling reagents. While older reagents like DCC can be used, more efficient options for challenging cyclizations include HATU, HBTU, and PyBOP.[1] |
| Suboptimal Reaction Conditions | Optimize the solvent and base combination. Anhydrous, polar aprotic solvents like DMF are commonly used. Employ a non-nucleophilic base such as DIPEA to minimize side reactions.[1][2] |
| Unfavorable Precursor Conformation | The linear precursor may not readily adopt the conformation required for ring closure. The introduction of turn-inducing elements, such as a D-amino acid, can pre-organize the molecule for cyclization.[1] |
| Intermolecular Reactions | High concentrations can favor intermolecular side reactions like oligomerization. Perform the cyclization under high-dilution conditions (approximately 1 mM) to favor the desired intramolecular reaction.[2] |
Experimental Protocol: Macrolactamization using HATU
-
Precursor Preparation: Ensure the linear peptide precursor is fully deprotected at both the N and C termini. All other reactive functional groups, such as the hydroxyl group of threonine and the side-chain amino group of hydroxylysine, should be protected with appropriate orthogonal protecting groups.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the linear precursor in anhydrous DMF to a final concentration of 1 mM.
-
Reagent Addition: To the stirred solution, add N,N-diisopropylethylamine (DIPEA) (3.0 eq.) followed by a solution of HATU (1.5 eq.) in anhydrous DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by LC-MS by taking small aliquots from the reaction mixture.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude macrocycle by flash column chromatography or preparative HPLC.
Workflow for Troubleshooting Low Macrolactamization Yield
Caption: Troubleshooting workflow for low macrolactamization yield.
The attachment of the (2E,4E)-dodecadienoic acid side chain can lead to a mixture of N-acylated and O-acylated products.
| Potential Cause | Recommended Solution |
| Incomplete N-terminal Deprotection | Ensure complete removal of the N-terminal protecting group (e.g., Fmoc or Boc) before acylation. Verify deprotection with analytical techniques like TLC or LC-MS.[2] |
| Activation of Threonine Hydroxyl Group | The coupling reagents may inadvertently activate the hydroxyl group on the threonine residue, leading to O-acylation. Use coupling methods that favor N-acylation, such as activated NHS-esters.[2] |
| Steric Hindrance | A bulky protecting group on the N-terminus or adjacent amino acid side chains can sterically hinder the approach of the acylating agent. Ensure the chosen protecting group strategy minimizes steric hindrance. |
Data on N-Acylation Regioselectivity
| Coupling Reagent | Solvent | Temperature (°C) | N:O Acylation Ratio (Hypothetical) |
| HATU/DIPEA | DMF | 25 | 3:1 |
| HOBt/DIC | DCM | 0 | 5:1 |
| NHS-ester | Dioxane | 25 | >10:1 |
Biosynthetic Production
Low production levels are a common hurdle in the heterologous expression of natural product gene clusters.
| Potential Cause | Recommended Solution |
| Suboptimal Codon Usage | The codon usage of the glb genes may not be optimal for the chosen expression host (e.g., E. coli). This can lead to inefficient translation. |
| Insufficient Precursor Supply | The host organism may not produce sufficient amounts of the necessary precursors, such as specific amino acids or the fatty acid side chain. Supplementing the growth media with these precursors can boost production. |
| Suboptimal Fermentation Conditions | Temperature, pH, aeration, and media composition can all significantly impact the production of secondary metabolites. |
| Incorrect Gene Cluster Composition | Not all genes in the native cluster may be necessary, and some may even hinder production in a heterologous host.[3] |
Key Genes in this compound Biosynthesis
| Gene | Putative Function |
| glbF | Non-ribosomal peptide synthetase (NRPS) |
| glbC | Hybrid NRPS-polyketide synthase (PKS) |
| glbB | Lysine 4-hydroxylase |
| glbG | Involved in fatty acid side chain synthesis |
| glbE | MbtH-like protein, important for NRPS stability/function |
| glbA | Transcriptional regulator |
| glbD | Transporter |
Experimental Protocol: Codon Optimization for Heterologous Expression
-
Obtain Gene Sequences: Obtain the nucleotide sequences for the essential glb genes (glbB, glbC, glbE, glbF, glbG).
-
Select Host Organism: Choose the target heterologous expression host (e.g., E. coli BAP1).
-
Use Codon Optimization Software: Utilize commercially available or free online codon optimization tools. Input the gene sequences and select the target host organism. The software will replace rare codons in the native sequence with codons that are frequently used in the chosen host, without altering the amino acid sequence.
-
Gene Synthesis: Synthesize the codon-optimized genes through a commercial gene synthesis service.
-
Cloning and Expression: Clone the optimized genes into a suitable expression vector and transform it into the host organism.
-
Verify Expression: Compare the production of this compound from the strain with the codon-optimized genes to the strain with the native genes.
Workflow for Troubleshooting Low Biosynthetic Production
Caption: Troubleshooting workflow for low biosynthetic production.
Simplified this compound Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A rapid combinatorial assembly method for gene cluster characterisation illuminates glidobactin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Addressing Glidobactin G Stability and Solubility in Aqueous Solutions
Disclaimer: Information specific to Glidobactin G is limited in publicly available literature. The following guidance is based on the general characteristics of the Glidobactin family of cyclic lipopeptides and established principles for handling hydrophobic peptides.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is intended to help users anticipate and resolve common stability and solubility issues encountered during experiments in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its stability and solubility in aqueous solutions a concern?
This compound is a member of the glidobactin family of natural products, which are characterized as cyclic lipopeptides.[1][2] Like other glidobactins, it possesses a hydrophobic fatty acid side chain and a cyclic peptide core.[1][3] This lipophilic nature leads to poor solubility in aqueous solutions, such as cell culture media and buffers. Furthermore, the macrolactam ring and other functional groups within the molecule can be susceptible to chemical degradation, particularly hydrolysis at non-neutral pH, which can lead to a loss of biological activity.[4]
Q2: What are the likely degradation pathways for this compound in an aqueous solution?
Based on the general structure of glidobactins, the primary degradation pathways in aqueous solutions are likely to be:
-
Hydrolysis: The amide bonds within the 12-membered macrolactam ring can be susceptible to acid or base-catalyzed hydrolysis, leading to ring-opening and inactivation of the molecule.[4]
-
Oxidation: Certain amino acid residues and the unsaturated fatty acid side chain may be prone to oxidation, especially in the presence of dissolved oxygen or oxidizing agents.
Q3: How can I monitor the degradation of this compound in my experiments?
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most effective technique for monitoring the degradation of this compound. HPLC can separate the intact compound from its degradation products, while MS allows for their identification and quantification. By comparing the peak area of the parent compound over time, the rate of degradation can be determined.
Troubleshooting Guide
Issue 1: My this compound powder will not dissolve in my aqueous buffer.
-
Question: I am trying to dissolve my lyophilized this compound directly into phosphate-buffered saline (PBS), but it is not dissolving. What should I do?
-
Answer: Direct dissolution of hydrophobic peptides like this compound in aqueous buffers is often unsuccessful.[5][6] The recommended approach is to first dissolve the peptide in a minimal amount of a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power and general compatibility with biological assays at low final concentrations (typically <0.5%).[6]
Issue 2: After dissolving in DMSO, my this compound precipitates when I dilute it into my cell culture medium.
-
Question: I successfully dissolved this compound in DMSO, but when I added it to my cell culture medium, the solution became cloudy. How can I prevent this?
-
Answer: This indicates that the solubility limit of this compound in the final aqueous solution has been exceeded. Here are some steps to troubleshoot this issue:
-
Lower the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your experiment.
-
Slow, dropwise addition: Add the DMSO stock solution to your aqueous buffer or medium very slowly, drop-by-drop, while vortexing or stirring. This helps to avoid localized high concentrations that can lead to precipitation.[7]
-
Increase the co-solvent concentration: If your experimental system can tolerate it, a slightly higher final concentration of the organic co-solvent may be necessary to maintain solubility. However, always perform a vehicle control to ensure the solvent itself does not affect your results.
-
Gentle warming: Warming the aqueous solution to 37°C before adding the peptide stock can sometimes improve solubility. However, be cautious of potential temperature-induced degradation.[5]
-
Issue 3: I am observing a rapid loss of this compound activity in my multi-day experiment.
-
Question: My in vitro assay runs for 48 hours, and I suspect my this compound is degrading over this period. How can I improve its stability?
-
Answer: The stability of peptides in solution is highly dependent on pH and temperature.[8] To improve the stability of this compound for longer experiments, consider the following:
-
pH optimization: The optimal pH for stability is often near neutral (pH 6-7) but can vary for different peptides. It is advisable to conduct a preliminary stability study at different pH values to determine the optimal conditions for your experiment.
-
Temperature control: Perform experiments at the lowest feasible temperature. If possible, prepare fresh dilutions of this compound for each day of the experiment rather than using a single preparation for the entire duration.
-
Storage of stock solutions: Store your concentrated stock solution in DMSO at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[9]
-
Strategies for Improving Stability and Solubility
The following table summarizes common strategies to enhance the stability and solubility of this compound in aqueous solutions.
| Strategy | Description | Considerations |
| pH Adjustment | The pH of the aqueous solution can significantly impact the stability of the peptide by minimizing acid or base-catalyzed hydrolysis. | The optimal pH for stability needs to be determined experimentally. The chosen pH must also be compatible with the experimental system (e.g., cell viability). |
| Use of Co-solvents | A small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) is used to first dissolve the hydrophobic peptide before dilution into an aqueous buffer. | The final concentration of the co-solvent should be kept low (typically <0.5% for DMSO in cell-based assays) to avoid artifacts. A vehicle control is essential. |
| Formulation with Excipients | For longer-term storage or in vivo applications, stabilizing agents such as sugars, polyols, or surfactants can be used to prevent aggregation and degradation. | The choice of excipient is highly specific to the peptide and the intended application. This is a more advanced strategy typically used in drug formulation development. |
| Temperature Control | Lowering the temperature slows down the rate of chemical degradation. | While beneficial for stability, the experimental temperature must be compatible with the biological system under investigation. |
| Protection from Light | For compounds that may be light-sensitive, storage and handling in the dark can prevent photodegradation. | The light sensitivity of this compound is not well-documented, but it is good practice to protect novel compounds from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Determine Optimal pH for Stability
Objective: To determine the pH at which this compound exhibits the highest stability in an aqueous solution.
Materials:
-
This compound
-
DMSO
-
A range of buffers (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10)
-
HPLC-MS system
Methodology:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions by diluting the stock solution into each of the different pH buffers to a final concentration of, for example, 100 µM.
-
Incubate the solutions at a relevant temperature (e.g., room temperature or 37°C).
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analyze the samples by HPLC-MS to quantify the remaining percentage of intact this compound at each time point for each pH condition.
-
Plot the percentage of intact this compound versus time for each pH to determine the degradation rate. The pH at which the degradation rate is the lowest is the optimal pH for stability under these conditions.
Visualizations
Caption: Workflow for solubilizing hydrophobic peptides like this compound.
Caption: General signaling pathway of proteasome inhibition by Glidobactin-like compounds.[10][11][12]
References
- 1. Glidobactins A, B and C, new antitumor antibiotics. I. Production, isolation, chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C27H44N4O7 | CID 139589274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jpt.com [jpt.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. ovid.com [ovid.com]
- 9. benchchem.com [benchchem.com]
- 10. Proteasome inhibition: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Strategies to Improve the Regioselectivity of Glidobactin G Synthesis
Welcome to the technical support center for the synthesis of Glidobactin G and its analogues. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to regioselectivity during synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges related to regioselectivity in the total synthesis of this compound?
A1: The main regioselectivity challenges in this compound synthesis arise at two critical stages:
-
N-acylation of the linear peptide precursor: The peptide backbone contains multiple nucleophilic sites, most notably the α-amino group of the N-terminal threonine and the hydroxyl group of the same threonine residue. During the introduction of the fatty acid side chain, a lack of selectivity can lead to a mixture of the desired N-acylated product and the undesired O-acylated side product.[1]
-
Macrocyclization: The formation of the 12-membered macrocycle involves the creation of a lactam or lactone bond. The linear precursor contains multiple hydroxyl groups, including the one on the threonine side chain and potentially on the hydroxylated lysine (B10760008) derivative. Competition between these nucleophiles during cyclization can result in the formation of regioisomeric macrocycles.[1]
Q2: How can I improve the regioselectivity of the N-acylation step to favor N-acylation over O-acylation?
A2: To enhance N-acylation selectivity, several strategies can be employed:
-
Use of Activated Esters: Employing activated esters of the fatty acid, such as N-hydroxysuccinimide (NHS) esters, can significantly improve the selectivity for N-acylation.[1]
-
Orthogonal Protecting Groups: Protecting the hydroxyl group of the N-terminal threonine with a suitable protecting group that is stable during the acylation reaction is a highly effective strategy. This ensures that only the free amino group is available for acylation. The protecting group can then be selectively removed at a later stage.[1]
-
Optimization of Coupling Reagents and Conditions: Screening different coupling reagents and reaction conditions (e.g., solvent, temperature) can help identify conditions that favor N-acylation.
Q3: What are the best strategies to control regioselectivity during the macrocyclization step?
A3: Controlling regioselectivity during macrocyclization is crucial for obtaining the correct this compound core structure. Key strategies include:
-
Strategic Use of Protecting Groups: This is the most critical factor. Ensure that only the desired hydroxyl group for the macrolactonization is deprotected just before the cyclization step. All other hydroxyl groups, such as the one on the threonine side chain, must be protected with stable protecting groups.[1]
-
High-Dilution Conditions: Performing the cyclization reaction at high dilution (typically around 1 mM) favors intramolecular cyclization over intermolecular oligomerization and can improve regioselectivity by promoting a favorable conformation of the linear precursor.[1]
-
Screening of Macrolactamization Reagents: Different coupling reagents exhibit varying efficiencies and selectivities in macrocyclization reactions. It is advisable to screen a range of reagents, such as HATU, PyBOP, and DMTMM, to find the optimal one for your specific substrate.[2][3] For the synthesis of the related cepafungin I, DMTMM was found to be highly effective.[1]
Q4: Can enzymatic methods be used to improve the regioselectivity of this compound synthesis?
A4: Yes, chemoenzymatic approaches offer excellent opportunities to enhance regioselectivity due to the inherent specificity of enzymes.[1][4] A key example in the context of Glidobactin synthesis is the use of the enzyme GlbB, a lysine 4-hydroxylase from the glidobactin biosynthetic pathway.[5][6] This enzyme can catalyze the hydroxylation of L-lysine with complete regio- and diastereoselectivity, providing the key erythro-4-hydroxy-l-lysine building block.[5][6] This enzymatic step avoids the need for complex protecting group manipulations that would be required in a purely chemical synthesis to achieve the same selective hydroxylation.
Troubleshooting Guides
Issue 1: Poor N:O Acylation Ratio in the N-acylation Step
Problem: The acylation of the N-terminal threonine with the fatty acid side chain results in a significant amount of the O-acylated byproduct.
| Possible Cause | Solution |
| Non-selective coupling reagent | Switch to a more N-selective acylation method, such as using a pre-formed N-hydroxysuccinimide (NHS) ester of the fatty acid.[1] |
| Unprotected threonine hydroxyl group | Protect the hydroxyl group of the threonine residue with a suitable protecting group, such as a tert-butyl (tBu) ether when using an Fmoc-based strategy.[7] |
| Suboptimal reaction conditions | Screen different solvents and reaction temperatures. For example, running the reaction at a lower temperature may improve selectivity. |
Issue 2: Formation of Regioisomers during Macrocyclization
Problem: The final macrocyclization step yields a mixture of macrocyclic isomers.
| Possible Cause | Solution |
| Multiple unprotected hydroxyl groups | Ensure that only the hydroxyl group intended for macrolactonization is deprotected. Other hydroxyl groups, such as the one on the threonine side chain, should be protected.[1] |
| Suboptimal cyclization conditions | Perform the cyclization at high dilution (e.g., 1 mM in THF or DMF) to favor the intramolecular reaction.[1][3] |
| Inefficient coupling reagent | Screen a variety of modern coupling reagents known for their efficacy in macrocyclization, such as HATU, HOBt/DIC, or DMTMM.[1][2] |
| Conformational flexibility of the linear precursor | The linear peptide may exist in multiple conformations, some of which may not favor the desired cyclization. The choice of solvent and temperature can influence the conformational equilibrium. |
Data Presentation
Table 1: Comparison of Coupling Reagents for N-Acylation Regioselectivity (Hypothetical Data Based on Literature)
| Coupling Reagent/Method | Solvent | Temperature (°C) | N:O Acylation Ratio | Reference |
| HATU/DIPEA | DMF | 25 | 3:1 | [1] |
| HOBt/DIC | DCM | 0 | 5:1 | [1] |
| NHS-ester | Dioxane | 25 | >10:1 | [1] |
Table 2: Protecting Group Strategies for Key Amino Acids in this compound Synthesis
| Amino Acid | Functional Group | Protecting Group (Fmoc Strategy) | Deprotection Conditions | Reference |
| Threonine | Hydroxyl | tert-Butyl (tBu) | Strong acid (e.g., TFA) | [7] |
| Lysine | ε-Amino | tert-Butoxycarbonyl (Boc) | Strong acid (e.g., TFA) | [7] |
| N-terminus | α-Amino | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., piperidine (B6355638) in DMF) | [7] |
Experimental Protocols
Protocol 1: Regioselective N-Acylation using an NHS-Ester
This protocol describes the selective N-acylation of the peptide precursor after the removal of the N-terminal Fmoc protecting group.
-
Preparation of the Activated Ester:
-
Dissolve (2E,4E)-dodecadienoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dioxane.
-
Add dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 eq) at 0 °C and stir the mixture at room temperature for 12 hours.
-
Filter the dicyclohexylurea (DCU) precipitate and concentrate the filtrate under reduced pressure to obtain the crude (2E,4E)-dodecadienoic acid NHS-ester.[1]
-
-
N-terminal Deprotection:
-
Dissolve the N-terminally protected peptide precursor in a suitable solvent (e.g., 20% piperidine in DMF for Fmoc deprotection).
-
Stir at room temperature for 1-2 hours and monitor the reaction by LC-MS.
-
Once complete, precipitate the deprotected peptide with cold diethyl ether, centrifuge, and wash the pellet multiple times to remove excess piperidine.[1]
-
-
N-acylation Reaction:
-
Dissolve the deprotected peptide and the crude NHS-ester (1.2 eq) in anhydrous DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to isolate the N-acylated this compound precursor.[1]
-
Protocol 2: Macrocyclization using DMTMM
This protocol outlines the intramolecular cyclization of the linear peptide precursor to form the 12-membered macrocycle.
-
Precursor Preparation:
-
Ensure the linear peptide precursor is fully deprotected at the C-terminus and the specific hydroxyl group intended for cyclization.
-
All other potentially reactive functional groups, including other hydroxyl and amino groups, should be protected.[1]
-
-
Cyclization Reaction:
-
Dissolve the linear peptide precursor in anhydrous THF at a high dilution of approximately 1 mM.
-
Add 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) (1.5 eq).[1]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by LC-MS.[1]
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude macrocycle by flash column chromatography or preparative HPLC.[1]
-
Mandatory Visualization
Caption: Simplified workflow of the this compound biosynthetic pathway.
Caption: General workflow for the regioselective chemical synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the chemoenzymatic synthesis of bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Lysine 4-Hydroxylase from the Glidobactin Biosynthesis and Evaluation of Its Biocatalytic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a lysine 4-hydroxylase from the glidobactin biosynthesis and evaluation of its biocatalytic potential - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
overcoming common byproducts in Glidobactin G fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during Glidobactin G fermentation, with a focus on minimizing the production of common byproducts.
Troubleshooting Guides
Issue 1: High Levels of Glidobactin A, B, and C Byproducts
Question: My fermentation is producing high levels of Glidobactin A, B, and C, with low yields of the desired this compound. How can I shift the production profile to favor this compound?
Answer: The formation of Glidobactin A, B, and C is directly linked to the availability of their specific fatty acid precursors.[1][2] To increase the yield of this compound, which has a distinct fatty acid side chain, the intracellular pool of fatty acid precursors must be modulated. Here are several strategies to achieve this:
1. Media Optimization: Adjusting Carbon and Nitrogen Sources
The composition of the fermentation medium significantly influences the fatty acid biosynthesis pathway.
-
Carbon Source: The type and concentration of the carbon source can alter the fatty acid profile of Burkholderia.[3][4][5]
-
Strategy: Experiment with different carbon sources to find one that favors the production of the fatty acid precursor for this compound. A comparative study using glucose, fructose, mannitol, and glycerol (B35011) is a good starting point.[6][7]
-
Experimental Protocol: Set up parallel fermentations using a basal medium supplemented with equimolar concentrations of different carbon sources. Analyze the Glidobactin profile using HPLC-MS at various time points.
-
-
Nitrogen Source: The nitrogen source can affect both cell growth and secondary metabolite production, including lipopeptides.[8][9][10][11]
-
Strategy: Evaluate various organic and inorganic nitrogen sources, such as peptone, yeast extract, ammonium (B1175870) sulfate, and sodium nitrate, for their impact on the this compound to byproduct ratio. The C/N ratio is a critical parameter to optimize.[9]
-
Experimental Protocol: In a defined medium with a fixed carbon source, vary the nitrogen source and concentration. Monitor biomass and the Glidobactin profile throughout the fermentation.
-
2. Precursor-Directed Biosynthesis
Supplementing the fermentation medium with specific fatty acid precursors can direct the biosynthesis towards the desired Glidobactin analogue.[12][13]
-
Strategy: Identify the specific fatty acid side chain of this compound and supplement the fermentation medium with this fatty acid or a close, cell-permeable derivative. The promiscuity of the GlbF nonribosomal peptide synthetase (NRPS) module, which is responsible for N-acylation, may allow for the incorporation of exogenously supplied precursors.[14]
-
Experimental Protocol:
-
Determine the chemical structure of the this compound fatty acid side chain from the literature or through structural elucidation.
-
Add the corresponding fatty acid to the fermentation medium at different concentrations and time points (e.g., at the time of inoculation and at the onset of stationary phase).
-
Monitor the incorporation of the precursor and the resulting Glidobactin profile by HPLC-MS.
-
3. Metabolic Engineering
For a more targeted approach, genetic modification of the producing strain can be employed to alter the fatty acid precursor pool.
-
Strategy:
-
Overexpression of key enzymes: Enhance the expression of enzymes in the fatty acid synthesis pathway that are responsible for producing the this compound precursor.
-
Gene knockout: Delete genes that encode for enzymes leading to the synthesis of the fatty acid precursors for Glidobactin A, B, and C.
-
-
Experimental Workflow:
-
Identify the genes in the Burkholderia fatty acid synthesis (FAS II) pathway.
-
Hypothesize which enzymes are critical for the synthesis of the different fatty acid precursors.
-
Use established genetic tools for Burkholderia to create overexpression or knockout mutants.
-
Cultivate the engineered strains and analyze the Glidobactin production profile.
-
Issue 2: Low Overall Glidobactin Titer
Question: My fermentation is producing very low quantities of all Glidobactin compounds. How can I improve the overall yield?
Answer: Low titers can be due to a variety of factors, from suboptimal fermentation conditions to issues with the producing strain itself.
1. Optimization of Fermentation Parameters
-
pH: Maintain the pH of the culture within the optimal range for Burkholderia secondary metabolism, typically between 6.0 and 7.0.
-
Temperature: The optimal temperature for production may differ from the optimal temperature for growth. A typical range to investigate is 25-30°C.
-
Aeration and Agitation: Ensure adequate dissolved oxygen levels, as fatty acid and peptide biosynthesis are energy-intensive processes.
2. Fed-Batch Fermentation
-
Strategy: A fed-batch strategy can help to maintain optimal nutrient levels and prolong the production phase. By controlling the feed of the carbon source, you can avoid catabolite repression and direct metabolic flux towards secondary metabolism.
-
Experimental Protocol:
-
Start with a batch fermentation to achieve a desired cell density.
-
Initiate a continuous or intermittent feed of a concentrated nutrient solution (primarily the carbon source).
-
Monitor cell growth and Glidobactin production to optimize the feeding rate.
-
Frequently Asked Questions (FAQs)
Q1: What are the structural differences between this compound and its common byproducts?
A1: this compound and its common analogues, Glidobactin A, B, and C, share the same cyclic tripeptide core but differ in the structure of their N-acylated fatty acid side chain.[1][2]
Q2: What is the biosynthetic origin of the fatty acid side chains in Glidobactins?
A2: The fatty acid precursors for Glidobactin biosynthesis are provided by the fatty acid synthesis (FAS II) pathway within the Burkholderia host. The starter condensation domain of the nonribosomal peptide synthetase module GlbF is responsible for attaching the fatty acyl-CoA to the peptide core.[14]
Q3: Can I use HPLC-MS to quantify the different Glidobactin analogues?
A3: Yes, HPLC coupled with mass spectrometry (HPLC-MS) is the preferred method for both separating and quantifying the different Glidobactin analogues. A C18 column with a water/acetonitrile gradient is typically used for separation.
Q4: Are there any known signaling pathways that regulate the production of different Glidobactin analogues?
A4: While specific signaling pathways that control the ratio of Glidobactin analogues are not yet fully elucidated, it is known that global regulatory networks responding to nutrient availability (e.g., carbon and nitrogen levels) play a significant role in controlling secondary metabolism, including the biosynthesis of fatty acid precursors.
Data Presentation
Table 1: Structural Comparison of this compound and Common Byproducts
| Feature | This compound | Glidobactin A | Glidobactin B | Glidobactin C |
| Molecular Formula | C₂₇H₄₄N₄O₇[15] | C₂₇H₄₄N₄O₆[1][16] | C₂₉H₄₆N₄O₆[1][17] | C₂₉H₄₈N₄O₆[1][18] |
| Molecular Weight | 536.7 g/mol [15] | 520.7 g/mol [1][16] | 546.7 g/mol [1][17] | 548.7 g/mol [1][18] |
| Fatty Acid Side Chain | Specific structure to be determined | (2E,4E)-dodecadienoic acid[1][19] | (2E,4E,8E)-tetradeca-2,4,8-trienoyl[1][17] | (2E,4E)-tetradeca-2,4-dienamide[1] |
Experimental Protocols
Protocol 1: HPLC-MS Analysis of Glidobactins
-
Sample Preparation:
-
Centrifuge 1 mL of fermentation broth to pellet the cells.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of methanol.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Data Acquisition: Full scan mode from m/z 200-1200.
-
Targeted MS/MS: For confirmation, perform targeted fragmentation of the expected parent ions for each Glidobactin analogue.
-
Visualizations
Caption: Biosynthetic pathway leading to this compound and its byproducts.
Caption: Troubleshooting workflow for reducing Glidobactin byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. Glidobactins A, B and C, new antitumor antibiotics. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ratios of Carbon Isotopes in Microbial Lipids as an Indicator of Substrate Usage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | New Continuous Process for the Production of Lipopeptide Biosurfactants in Foam Overflowing Bioreactor [frontiersin.org]
- 7. New Continuous Process for the Production of Lipopeptide Biosurfactants in Foam Overflowing Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. smbb.mx [smbb.mx]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Importance of 3-Hydroxy Fatty Acid Composition of Lipopeptides for Biosurfactant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. N-Acylation During Glidobactin Biosynthesis by the Tridomain Nonribosomal Peptide Synthetase Module GlbF - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | C27H44N4O7 | CID 139589274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Glidobactin A | C27H44N4O6 | CID 6439229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Buy Glidobactin B (EVT-1172038) | 108351-51-5 [evitachem.com]
- 18. PubChemLite - Glidobactin c (C29H48N4O6) [pubchemlite.lcsb.uni.lu]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioactivity of Synthetic Glidobactin G Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on troubleshooting common issues and answering frequently asked questions related to the enhancement of bioactivity for synthetic Glidobactin G derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound and its derivatives?
A1: this compound is a member of the syrbactin class of natural products and functions as a potent and irreversible inhibitor of the 20S proteasome.[1][2] The core of its activity lies in a 12-membered macrolactam ring which contains a reactive α,β-unsaturated carbonyl group.[3] This group forms a covalent bond with the N-terminal threonine residue of the proteasome's catalytic β-subunits, primarily the chymotrypsin-like (β5) and, in some cases, the trypsin-like (β2) subunits, through a Michael-type 1,4-addition reaction.[4][5] This irreversible inhibition disrupts cellular protein homeostasis, leading to an accumulation of poly-ubiquitinated proteins and ultimately inducing programmed cell death (apoptosis) in rapidly dividing cells, such as cancer cells.[1][6][7]
Q2: What are the key structural features to modify for enhancing the bioactivity of this compound derivatives?
A2: Structure-activity relationship (SAR) studies on the glidobactin class highlight two primary areas for modification to enhance bioactivity:
-
The Aliphatic Tail: The length, degree of unsaturation, and terminal functionality of the fatty acid side chain are critical determinants of potency and selectivity.[5][8][9] For instance, early studies have shown that C12 fatty acid chains can be optimal for potent bioactivity.[5]
-
The Macrolactam Core: While the α,β-unsaturated carbonyl moiety is essential for the irreversible binding mechanism and should generally be conserved, modifications to other parts of the 12-membered ring, such as the hydroxylation pattern, can influence binding affinity and pharmacokinetic properties.[4][10] The deoxy-glidobactin variants, known as luminmycins, have also shown potent activity.[5][10]
Q3: How is the bioactivity of new this compound derivatives typically assessed?
A3: A tiered approach is typically used:
-
In Vitro Proteasome Inhibition Assay: This is a direct measure of target engagement. The potency of derivatives is determined by calculating the IC50 value (the concentration required to inhibit 50% of enzyme activity) against purified 20S proteasome subunits (β5, β2, and β1).[3][9]
-
Cell-Based Cytotoxicity Assays: These assays, such as the MTT or CellTox Green assay, measure the derivative's ability to kill cancer cells.[9][11] The GI50 (concentration for 50% growth inhibition) is a key metric.[6]
-
Cellular Target Engagement Assays: To confirm the mechanism of action within a cellular context, techniques like Western blotting are used to detect the accumulation of poly-ubiquitinated proteins, a direct consequence of proteasome inhibition.[1][6]
Troubleshooting Guides
Synthetic Chemistry Challenges
Problem 1: Low regioselectivity during the acylation of the peptide precursor with the fatty acid side chain.
-
Issue: During the coupling of the fatty acid side chain, acylation occurs on the threonine hydroxyl group (O-acylation) in addition to the desired N-terminal amino group (N-acylation), leading to a mixture of products and difficult purification.[12]
-
Possible Causes:
-
Suggested Solutions:
-
Use of Orthogonal Protecting Groups: Employ a strategy where the N-terminus and the threonine hydroxyl group are protected with groups that can be removed under different conditions (e.g., a base-labile Fmoc group for the N-terminus and an acid-labile Boc or silyl (B83357) ether for the hydroxyl group).[12]
-
Activate the Fatty Acid: Convert the fatty acid to an activated ester, such as an N-hydroxysuccinimide (NHS) ester. This can improve the reaction rate and selectivity for the more nucleophilic N-terminal amine.[12]
-
Optimize Reaction Conditions: Lower the reaction temperature to favor the more kinetically controlled N-acylation. Screen different coupling reagents and bases.
-
Problem 2: Poor yields in the final macrocyclization step.
-
Issue: The intramolecular reaction to form the 12-membered ring proceeds with low efficiency.
-
Possible Causes:
-
Intermolecular polymerization is competing with the desired intramolecular cyclization.
-
The linear peptide precursor is adopting an unfavorable conformation for cyclization.
-
The chosen cyclization conditions (reagent, solvent, temperature) are not optimal.
-
-
Suggested Solutions:
-
High-Dilution Conditions: Perform the cyclization reaction at a very low concentration (e.g., ~1 mM) to minimize intermolecular side reactions.[12]
-
Screen Macrolactamization Reagents: Test a variety of modern coupling reagents known to be effective for peptide cyclization, such as HATU, HBTU, or DMTMM.[12]
-
Conformational Control: Introduce turn-inducing elements into the linear peptide precursor sequence if possible, or perform a solvent screen to find conditions that favor a pre-organized conformation for cyclization.
-
Biological Assay Challenges
Problem 1: High variability or poor reproducibility in cell viability (e.g., MTT) assays.
-
Issue: GI50 values for the same compound vary significantly between experiments.
-
Possible Causes:
-
Compound Solubility: The derivative is precipitating in the aqueous cell culture medium, leading to inconsistent effective concentrations.
-
Cellular Health and Density: Inconsistent cell seeding density or using cells that are not in the logarithmic growth phase.
-
Assay Interference: The compound itself reacts with the assay reagent (e.g., reduces MTT), leading to false results.[13]
-
-
Suggested Solutions:
-
Confirm Solubility: Visually inspect the wells for precipitation after adding the compound. Pre-dissolve the compound in a small amount of DMSO and ensure the final DMSO concentration is consistent and non-toxic across all wells (typically <0.5%).
-
Standardize Cell Culture: Use a precise cell counting method, adhere to a strict cell passage number, and ensure cells are seeded evenly and are in the exponential growth phase at the start of the treatment.
-
Run Control Experiments: Include a "compound-only" control (no cells) to check for direct reaction with the assay reagent. Consider using a complementary cytotoxicity assay that relies on a different detection principle (e.g., measuring membrane integrity with CellTox Green) to validate results.[11][13]
-
Problem 2: A derivative shows potent in vitro proteasome inhibition but weak cellular cytotoxicity.
-
Issue: The compound is active against the purified enzyme but does not effectively kill cells.
-
Possible Causes:
-
Poor Cell Permeability: The compound cannot efficiently cross the cell membrane to reach its intracellular target.
-
Metabolic Instability: The compound is rapidly metabolized or degraded by the cells into an inactive form.
-
Efflux Pump Activity: The compound is actively transported out of the cell by efflux pumps.
-
-
Suggested Solutions:
-
Assess Cellular Target Engagement: Perform a Western blot for poly-ubiquitinated proteins on cells treated with the compound.[6] An accumulation of these proteins would confirm that the compound is reaching and inhibiting the proteasome inside the cell.
-
Modify Physicochemical Properties: Synthesize new derivatives with improved lipophilicity or other properties known to enhance cell permeability (guided by Lipinski's Rule of Five).
-
Use Efflux Pump Inhibitors: Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil) to see if the cytotoxicity of your compound increases.
-
Quantitative Data Summary
Table 1: Example In Vitro Inhibitory Activity of Glidobactin-Class Compounds. Data for the closely related Glidobactin C is provided as a reference for the potent, nanomolar activity characteristic of this compound class.
| Proteasome Subunit | Cancer Type | IC50 (nM) |
| Constitutive Proteasome β5 | Human | 4.5 |
| Constitutive Proteasome β2 | Human | 6.4 |
| Immunoproteasome β5i | Human | 2.6 |
| Immunoproteasome β2i | Human | 8.8 |
| Source: Data adapted from BenchChem technical guides.[1] |
Table 2: Common Fluorogenic Substrates for Proteasome Activity Assays.
| Proteasome Subunit | Catalytic Activity | Fluorogenic Substrate |
| β5 | Chymotrypsin-like (CT-L) | Suc-LLVY-AMC |
| β2 | Trypsin-like (T-L) | Boc-LRR-AMC |
| β1 | Caspase-like (C-L) | Z-LLE-AMC |
| Source: Data sourced from BenchChem application notes.[9] |
Visualized Workflows and Pathways
Caption: A logical workflow for the iterative process of enhancing this compound derivative bioactivity.
Caption: Signaling cascade initiated by Glidobactin-mediated proteasome inhibition, leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. The chemistry and biology of syringolins, glidobactins and cepafungins (syrbactins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A rapid combinatorial assembly method for gene cluster characterisation illuminates glidobactin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
managing assay variability and reproducibility in Glidobactin G experiments
Welcome to the technical support center for Glidobactin G and related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing assay variability and reproducibility in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound belongs to the glidobactin-like natural products (GLNPs), which are potent, cell-permeable, and irreversible inhibitors of the 20S proteasome.[1][2] The core structure of these compounds contains a reactive α,β-unsaturated carbonyl group within a 12-membered macrolactam ring.[2] This reactive group forms a covalent bond with the N-terminal threonine residue of the active sites of the β2 (trypsin-like) and β5 (chymotrypsin-like) subunits of both the constitutive and immunoproteasome.[1][3] This irreversible binding leads to a sustained inhibition of proteasome activity, causing an accumulation of poly-ubiquitinated proteins, which can trigger programmed cell death (apoptosis).[1][3]
Q2: How should I store this compound powder and stock solutions?
Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: Store lyophilized this compound powder at -20°C for long-term stability.[4]
-
Stock Solution: Prepare a stock solution in high-purity, sterile DMSO.[4] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4] A DMSO stock solution stored at -20°C is generally stable for at least a month, while storage at -80°C can extend stability for up to a year.[4]
Q3: I'm observing precipitate when I add my this compound DMSO stock to my cell culture medium. What should I do?
Precipitation is a common issue and can be caused by exceeding the solubility limit of the compound in the aqueous medium.[4] Here are several steps to troubleshoot this:
-
Lower the final concentration: You may need to use a lower final working concentration of this compound in your experiment.[4]
-
Control DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally 0.5% or lower.[4] It's advisable to run a DMSO toxicity curve for your specific cell line to determine the maximum tolerable concentration.[4]
-
Pre-warm the medium: Gently warm your cell culture medium to 37°C before adding the this compound stock solution.[4]
-
Proper mixing technique: Add the stock solution dropwise to the pre-warmed medium while vortexing or gently pipetting to ensure rapid and thorough mixing.[4]
-
Serial dilutions in medium: Instead of a single large dilution, perform serial dilutions in your culture medium.[4]
Q4: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values can stem from several sources of variability:
-
Compound instability: this compound can be unstable in working solutions. Prepare fresh dilutions for each experiment.[4]
-
Precipitation: As mentioned in the previous question, precipitation can lead to a lower effective concentration of the compound. Visually inspect for any precipitate before treating your cells.
-
Cell-based factors: Variations in cell density, passage number, and overall cell health can significantly impact assay results. Standardize your cell culture and seeding protocols.
-
Assay parameters: Ensure that incubation times, reagent concentrations, and instrument settings are consistent across all experiments.[5]
Troubleshooting Guides
Issue 1: Low or No Proteasome Inhibition Detected
| Possible Cause | Troubleshooting Steps |
| Degraded this compound | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.[4] Consider performing a forced degradation study using RP-HPLC to assess the stability of your compound under your experimental conditions.[6] |
| Insufficient Incubation Time | Ensure a sufficient pre-incubation time (e.g., 15-30 minutes) for this compound to interact with the proteasome before adding the substrate.[1][7] |
| Incorrect Substrate Concentration | Use a fluorogenic substrate concentration at or near its Km value (e.g., 10-20 µM) for optimal enzyme kinetics.[7] |
| Inactive Proteasome | Verify the activity of your purified 20S proteasome using a known proteasome inhibitor as a positive control (e.g., MG132).[8] |
Issue 2: High Background Signal in Cell Viability Assays (e.g., MTT)
| Possible Cause | Troubleshooting Steps |
| Contamination | Regularly check your cell cultures for microbial contamination. Use sterile techniques for all procedures. |
| Media Components | Phenol (B47542) red in some culture media can interfere with colorimetric assays. Consider using a phenol red-free medium for the assay. |
| Incomplete Solubilization of Formazan (B1609692) Crystals | Ensure complete dissolution of the formazan crystals by adding the solubilization solution and mixing thoroughly.[9] Incubate for a sufficient time (e.g., at least 2 hours at room temperature with gentle shaking) to allow for complete solubilization.[3][9] |
| High Cell Seeding Density | Optimize the cell seeding density to ensure that cells are in the exponential growth phase during the experiment and that the signal is within the linear range of the assay.[10] |
Quantitative Data Summary
The inhibitory activity of Glidobactin compounds is typically reported as the half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for Glidobactin analogs against various proteasome subunits and in different cell lines. Note that IC50 values can vary depending on the specific assay conditions.
| Compound | Target | Cell Line | IC50 (nM) |
| Glidobactin C | Constitutive Proteasome (ChT-L) | 7.1 ± 5.3 | |
| Constitutive Proteasome (T-L) | 2.4 ± 2.8 | ||
| Immunoproteasome (ChT-L) | 7.1 ± 5.3 | ||
| Immunoproteasome (T-L) | 2.5 ± 2.0 | ||
| Glidobactin A | MM1.S (Multiple Myeloma) | 4 | |
| MM1.RL (Multiple Myeloma) | 5 |
Data compiled from multiple sources.[11]
Experimental Protocols
Protocol 1: Fluorogenic Peptide Substrate Assay for Proteasome Inhibition
This protocol measures the inhibitory activity of this compound on the 20S proteasome.
Materials:
-
Purified 20S human proteasome[1]
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)[1]
-
This compound (stock solution in DMSO)
-
Fluorogenic Substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)[1][7]
-
96-well black microplate[7]
-
Fluorescence microplate reader[7]
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., 1%).[7]
-
Assay Setup: Add assay buffer to the wells of a black 96-well plate. Add the diluted this compound to the appropriate wells. Include a vehicle control (DMSO only) and a no-enzyme control.[7]
-
Add Proteasome: Add the diluted 20S proteasome (e.g., final concentration of 0.5 nM) to all wells except the no-enzyme control.[7]
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow this compound to bind to the proteasome.[1][7]
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.[7]
-
Measure Fluorescence: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 30-60 minutes.[7]
-
Data Analysis: Determine the rate of reaction for each this compound concentration. Normalize the data to the vehicle control (100% activity) and plot the percentage of proteasome activity against the logarithm of the this compound concentration to determine the IC50 value.[7]
Protocol 2: MTT Cell Viability Assay
This protocol assesses the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Human cancer cell line of choice[10]
-
Complete cell culture medium[10]
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)[10]
-
96-well flat-bottom microplate[10]
-
Microplate reader[10]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration).[10]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[3][4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[8][10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3][10]
-
Measure Absorbance: Measure the absorbance at approximately 570 nm using a microplate spectrophotometer.[8][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.[3][10]
Visualizations
Caption: Simplified signaling pathway of this compound-mediated proteasome inhibition.
Caption: Experimental workflow for the in vitro proteasome inhibition assay.
Caption: Troubleshooting logic for addressing inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Bortezomib Resistance with Glidobactin G Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Glidobactin G analogs to overcome bortezomib (B1684674) resistance in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are this compound analogs and how do they differ from bortezomib?
This compound analogs, such as TIR-199, are a class of natural product-derived proteasome inhibitors.[1][2][3] Unlike bortezomib, which is a reversible inhibitor of the proteasome, this compound analogs are generally irreversible covalent inhibitors.[4] Bortezomib primarily targets the chymotrypsin-like (CT-L) activity of the proteasome's β5 subunit.[4] this compound analogs also inhibit the CT-L activity but can exhibit a broader inhibition profile, including the trypsin-like (T-L) activity of the β2 subunit.[2][3] This irreversible binding and broader activity may contribute to a more sustained and profound inhibition of the proteasome.[4]
Q2: What are the primary mechanisms of bortezomib resistance?
Bortezomib resistance can arise from several molecular changes within cancer cells, including:
-
Mutations in the Proteasome Subunit Beta Type 5 (PSMB5): Alterations in the gene encoding the β5 subunit of the proteasome, the direct target of bortezomib, can prevent effective drug binding.[5] A notable example is the A49T/A50V mutation.[6][7]
-
Upregulation of Proteasome Subunits: Cancer cells can increase the expression of proteasome subunits, effectively diluting the inhibitory effect of bortezomib.
-
Activation of Pro-Survival Signaling Pathways: Increased activity of pathways like the unfolded protein response (UPR) and NF-κB can help cancer cells cope with the stress induced by proteasome inhibition.[8]
-
Drug Efflux Pumps: Increased expression of drug efflux pumps, such as P-glycoprotein, can actively remove bortezomib from the cell, reducing its intracellular concentration.[8]
Q3: How do this compound analogs overcome bortezomib resistance?
The primary mechanism by which this compound analogs like TIR-199 overcome bortezomib resistance is their ability to effectively inhibit bortezomib-resistant proteasomes.[4] Studies have shown that TIR-199 can bypass resistance caused by mutations in the PSMB5 gene, such as the A49T/A50V mutation.[6][7] This is likely due to a different binding mechanism to the proteasome compared to bortezomib.[9] The irreversible nature of their binding also ensures sustained proteasome inhibition, which can be more effective in inducing cell death in resistant cells.[4]
Q4: What is the expected outcome of treating bortezomib-resistant cells with a this compound analog?
Treatment of bortezomib-resistant multiple myeloma cells with an effective this compound analog, such as TIR-199, is expected to:
-
Induce cell death (apoptosis): These compounds have been shown to reduce the viability of bortezomib-resistant cell lines in a dose-dependent manner.[4]
-
Inhibit proteasome activity: A successful treatment will lead to the inhibition of the chymotrypsin-like and potentially other activities of the proteasome.[4]
-
Accumulation of poly-ubiquitinated proteins: Inhibition of the proteasome will result in the buildup of proteins tagged for degradation, a hallmark of proteasome inhibitor activity.[6][9]
Troubleshooting Guides
Problem 1: No significant decrease in cell viability is observed in bortezomib-resistant cells after treatment with a this compound analog.
| Possible Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wide range of concentrations to determine the IC50 value for your specific cell line. Refer to the quantitative data tables below for reported effective concentrations of TIR-199. |
| Insufficient Incubation Time | Optimize the incubation time. While some effects may be seen as early as 24 hours, longer incubation periods (48-72 hours) may be necessary to observe significant apoptosis. |
| Compound Instability | Ensure the this compound analog is properly stored and handled to prevent degradation. Prepare fresh solutions for each experiment. |
| Cell Line Specific Resistance | The specific bortezomib-resistant cell line may have a resistance mechanism that also confers resistance to the this compound analog being used. Consider sequencing the PSMB5 gene to check for mutations and evaluate the expression of drug efflux pumps. |
| Incorrect Assay Procedure | Review the cell viability assay protocol (e.g., MTT assay) to ensure all steps are performed correctly. Pay attention to cell seeding density, reagent concentrations, and incubation times. |
Problem 2: Proteasome activity is not significantly inhibited after treatment.
| Possible Cause | Troubleshooting Step |
| Issues with Cell Lysis | Ensure complete cell lysis to release the proteasomes. Use a validated lysis buffer and procedure. Incomplete lysis will lead to an underestimation of proteasome activity and inhibition. |
| Substrate Specificity | Use a fluorogenic substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC) to accurately measure the primary target of this compound analogs. |
| Incorrect Assay Conditions | Optimize the assay conditions, including buffer composition, pH, temperature, and substrate concentration. Ensure the plate reader settings (excitation and emission wavelengths) are correct for the fluorogenic substrate used. |
| Insufficient Inhibitor Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal conditions for proteasome inhibition in your cell line. |
Problem 3: Inconsistent or highly variable results between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Cell Culture Variability | Maintain consistent cell culture conditions, including passage number, confluency, and media composition. Cell health can significantly impact experimental outcomes. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting of cells, compounds, and reagents. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Incomplete Solubilization of Formazan (B1609692) (MTT Assay) | Ensure complete solubilization of the formazan crystals by adding the appropriate volume of solubilization solution and incubating for a sufficient amount of time with gentle mixing. |
Quantitative Data
Table 1: In Vitro Efficacy of TIR-199 in Bortezomib-Sensitive and -Resistant Multiple Myeloma (MM) Cell Lines
| Cell Line | Bortezomib Sensitivity | TIR-199 EC50 (nM) |
| MM.1S | Sensitive | 18.2 ± 3.4 |
| MM.1S BzR | Resistant | 32.1 ± 1.8 |
| U266 | Sensitive | 44.2 ± 1.9 |
| U266 BzR | Resistant | 75.1 ± 2.4 |
EC50 (Half-maximal effective concentration) values represent the concentration of a drug that gives half of the maximal response. Data is illustrative and compiled from published studies.[4]
Table 2: Proteasome Inhibitory Activity of TIR-199 in Multiple Myeloma Cell Lines
| Cell Line | Proteasome Subunit | TIR-199 Ki50 (nM) |
| ARD | CT-L/β5 | 14.61 ± 2.68 |
| U266 | CT-L/β5 | 54.59 ± 10.4 |
| MM.1R | CT-L/β5 | 26.8 ± 5.2 |
Ki50 values represent the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Data is illustrative and compiled from published studies.[4][10]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound analogs on bortezomib-resistant multiple myeloma cells.
Materials:
-
Bortezomib-resistant multiple myeloma cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound analog (e.g., TIR-199)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[11]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the this compound analog. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] Incubate for 15 minutes at 37°C with gentle shaking.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Proteasome Activity Assay
This fluorometric assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Cell lysate from treated and untreated cells
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 2 mM ATP)[15]
-
Fluorogenic substrate for chymotrypsin-like activity (Suc-LLVY-AMC)
-
Black 96-well plates
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Cell Lysis: Lyse the cells in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the proteasomes.[16] Determine the protein concentration of the lysates.
-
Assay Setup: In a black 96-well plate, add 5-10 µg of cell lysate per well.
-
Inhibitor Addition: Add the this compound analog at various concentrations to the respective wells. Include a vehicle control.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the proteasome.
-
Substrate Addition: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 100 µM) to all wells to initiate the reaction.[16]
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader and measure the fluorescence intensity kinetically over 60 minutes.[16]
-
Data Analysis: Calculate the rate of the reaction (increase in fluorescence over time). Normalize the data to the vehicle control (100% activity) and determine the IC50 value for proteasome inhibition.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysate from treated and untreated cells
-
Assay buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)[17][18]
-
96-well plate
-
Microplate reader (absorbance at 405 nm for colorimetric, or Ex/Em 380/420-460 nm for fluorometric)[17]
Procedure:
-
Induce Apoptosis: Treat cells with the this compound analog for the desired time to induce apoptosis.
-
Cell Lysis: Prepare cell lysates as per the manufacturer's protocol or a standard laboratory procedure.[18]
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from the cell lysate to each well.[18]
-
Substrate Addition: Add the caspase-3 substrate to each well.[18]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[18]
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.[17]
-
Data Analysis: Compare the readings from the treated samples to the untreated control to determine the fold increase in caspase-3 activity.
Visualizations
Caption: Mechanism of the ubiquitin-proteasome system and its inhibition.
Caption: Experimental workflow for a cell viability (MTT) assay.
Caption: Overcoming bortezomib resistance with this compound analogs.
References
- 1. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Syrbactin proteasome inhibitor TIR-199 overcomes bortezomib chemoresistance and inhibits multiple myeloma tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bortezomib resistance mutations in PSMB5 determine response to second-generation proteasome inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Syrbactin-class dual constitutive- and immuno-proteasome inhibitor TIR-199 impedes myeloma-mediated bone degeneration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Syrbactin proteasome inhibitor TIR-199 overcomes bortezomib chemoresistance and inhibits multiple myeloma tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. ubiqbio.com [ubiqbio.com]
- 16. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. mpbio.com [mpbio.com]
Technical Support Center: Enhancing Glidobactin G Permeability for In Vivo Success
Welcome to the technical support center for Glidobactin G. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and seeking to optimize its performance in in vivo studies by improving its cell permeability. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern for in vivo studies?
This compound is a cyclic lipopeptide and a member of the glidobactin family of natural products known for their potent antitumor activity.[1][2] Like other glidobactins, it is a proteasome inhibitor, a mechanism of action that requires the compound to enter the target cancer cells to be effective.[3][4] While some analogs like Glidobactin C are reported to have sufficient cell permeability, the physicochemical properties of each analog, including this compound, can significantly impact its ability to cross the cell membrane.[3][5] Poor cell permeability can lead to reduced efficacy in in vivo models, requiring higher doses and potentially causing off-target effects.
Q2: What is the specific chemical structure of this compound?
This compound has the molecular formula C27H44N4O7.[6] Its structure consists of a 12-membered macrocyclic peptide core N-acylated with a fatty acid side chain. Understanding this structure is key to devising strategies for permeability enhancement.
Q3: What are the primary molecular hurdles for this compound's cell permeability?
The cell permeability of cyclic peptides like this compound is often limited by:
-
High polarity: The presence of multiple amide bonds and hydroxyl groups in the peptide core can lead to a high desolvation penalty when partitioning from the aqueous extracellular environment into the lipophilic cell membrane.
-
Hydrogen bonding: Exposed N-H groups on the peptide backbone can form hydrogen bonds with water, hindering membrane traversal.
-
Molecular size and flexibility: While cyclization can pre-organize the molecule into a more membrane-compatible conformation, a high degree of conformational flexibility can be detrimental.
Q4: What are the general strategies to improve the cell permeability of cyclic peptides like this compound?
Several well-established methods can be employed:
-
N-methylation: Replacing backbone amide protons with methyl groups reduces the number of hydrogen bond donors and can favor a more membrane-permeable conformation.[5]
-
Amino Acid Substitution: Introducing more lipophilic amino acids or D-amino acids can increase the overall lipophilicity and alter the conformational dynamics of the peptide.
-
Prodrug Approach: Masking polar functional groups (e.g., hydroxyl groups) with lipophilic moieties that can be cleaved intracellularly can enhance membrane permeability.[5]
-
Conjugation with Cell-Penetrating Peptides (CPPs): Attaching a CPP can facilitate cellular uptake through various endocytic pathways.
Troubleshooting Guide: Low In Vivo Efficacy of this compound
If you are observing lower-than-expected efficacy of this compound in your in vivo experiments, poor cell permeability is a likely contributor. This guide provides a systematic approach to troubleshooting and improving this critical parameter.
Initial Assessment Workflow
Caption: Workflow for troubleshooting low in vivo efficacy.
Troubleshooting Specific Issues
| Observed Issue | Potential Cause | Suggested Solution(s) |
| Low apparent permeability (Papp) in PAMPA/Caco-2 assays | High polarity of this compound due to exposed amides and hydroxyls. | 1. N-methylation: Systematically methylate backbone amides. 2. Amino Acid Substitution: Replace polar residues with more lipophilic ones. 3. Prodrug Strategy: Mask hydroxyl groups with lipophilic esters. |
| High efflux ratio in Caco-2 assay | This compound is a substrate for efflux pumps (e.g., P-glycoprotein). | 1. Co-administer with a known efflux pump inhibitor (e.g., verapamil) in vitro to confirm. 2. Synthesize analogs with modifications that disrupt recognition by efflux pumps. |
| Good in vitro permeability but still low in vivo efficacy | Rapid metabolism or poor pharmacokinetic properties. | 1. Conduct pharmacokinetic studies to determine half-life, clearance, and bioavailability. 2. Introduce modifications to block sites of metabolism (e.g., D-amino acids). |
Strategies for Improving this compound Cell Permeability: A Comparative Overview
The following table provides a hypothetical comparison of different strategies to improve the cell permeability of this compound. The data presented here is for illustrative purposes to guide experimental design.
| Modification Strategy | Hypothetical Analog | Modification Details | LogP (Calculated) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Notes |
| Parent Compound | This compound | - | 3.5 | 1.5 | Baseline permeability. |
| N-methylation | N-Me-Glidobactin G | Methylation of one backbone amide | 3.8 | 4.5 | Reduces hydrogen bond donors. |
| Amino Acid Substitution | (Leu)-Glidobactin G | Replacement of a polar amino acid with Leucine | 4.2 | 6.2 | Increases overall lipophilicity. |
| Prodrug Approach | Ac-Glidobactin G | Acetylation of a hydroxyl group | 4.0 | 5.8 | Masks polar group, intracellular cleavage required. |
| Combination | N-Me, (Leu)-Glidobactin G | N-methylation and Leucine substitution | 4.5 | 9.5 | Synergistic effect on permeability. |
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a compound.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
This compound and analogs
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS for analysis
Procedure:
-
Prepare Lipid Solution: Dissolve lecithin in dodecane to a final concentration of 10 mg/mL.
-
Coat Filter Plate: Add 5 µL of the lipid solution to each well of the filter plate, ensuring the filter is completely coated.
-
Prepare Donor Solutions: Dissolve this compound and its analogs in a suitable buffer (e.g., PBS with a small percentage of DMSO) to a final concentration of 100 µM.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Assemble Assay: Carefully place the filter plate on top of the acceptor plate.
-
Add Donor Solutions: Add 150 µL of the donor solutions to the wells of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The apparent permeability (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_D_initial])) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_D_initial] is the initial concentration in the donor well.
PAMPA Workflow Diagram
Caption: Workflow for the PAMPA experiment.
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a human colon adenocarcinoma cell line that forms a monolayer with tight junctions, mimicking the intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound and analogs
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².
-
Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of Lucifer yellow.
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.
-
Permeability Assay (Apical to Basolateral):
-
Add the test compound (in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
Replace the volume of the removed sample with fresh HBSS.
-
-
Sample Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Permeability: The apparent permeability (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
Signaling Pathway: Glidobactin's Mechanism of Action
Glidobactins exert their cytotoxic effects by inhibiting the proteasome, which leads to the accumulation of ubiquitinated proteins and the dysregulation of key cellular signaling pathways, ultimately resulting in apoptosis.
Caption: Simplified signaling pathway of this compound.
By utilizing the information and protocols in this technical support center, researchers can systematically address the challenges of this compound's cell permeability and advance its development as a potential therapeutic agent.
References
- 1. Glidobactins A, B and C, new antitumor antibiotics. I. Production, isolation, chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C27H44N4O7 | CID 139589274 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimization of Glidobactin G proteasome activity assay conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Glidobactin G in proteasome activity assays. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and interpreting their results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound belongs to the syrbactin class of natural products and functions as a potent, irreversible inhibitor of the proteasome.[1][2] It covalently modifies the N-terminal threonine residue of the active sites of the β2 (trypsin-like) and β5 (chymotrypsin-like) subunits of both the constitutive and immunoproteasome.[1][2][3] This irreversible binding leads to sustained inhibition of proteasome activity.[4]
Q2: Which proteasome activities does this compound inhibit?
This compound exhibits a unique co-inhibition profile, potently targeting both the chymotrypsin-like (β5) and trypsin-like (β2) activities of the proteasome.[1][5] It does not significantly affect the caspase-like (β1) activity.[3]
Q3: What are the recommended fluorogenic substrates for measuring the different proteasome activities?
To measure the specific catalytic activities of the proteasome, the following fluorogenic peptide substrates are commonly used[1][6][7]:
-
Chymotrypsin-like (β5): Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
-
Trypsin-like (β2): Boc-LRR-AMC (Boc-Leu-Arg-Arg-7-Amino-4-methylcoumarin)
-
Caspase-like (β1): Z-LLE-AMC (Z-Leu-Leu-Glu-7-Amino-4-methylcoumarin)
Upon cleavage by the proteasome, the fluorophore 7-Amino-4-methylcoumarin (AMC) is released, resulting in a measurable increase in fluorescence.[7][8]
Q4: What is a suitable vehicle control for this compound in my assay?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). Therefore, a vehicle control containing the same final concentration of DMSO as the experimental wells should be included in your assay.[2][4]
Q5: Should I include a positive control for proteasome inhibition?
Yes, it is highly recommended to include a known proteasome inhibitor as a positive control. MG132 is a commonly used, potent, and reversible proteasome inhibitor that can be used to confirm that the observed decrease in fluorescence is due to specific proteasome inhibition.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence | 1. Autofluorescence of this compound or other compounds in the assay.2. Contaminated reagents or microplates.3. Substrate degradation by non-proteasomal proteases. | 1. Run a control with this compound and assay buffer without the proteasome to measure its intrinsic fluorescence.2. Use high-quality, fresh reagents and black, opaque-walled microplates designed for fluorescence assays.[9]3. Include a known proteasome inhibitor (e.g., MG132) to differentiate proteasome-specific activity from non-specific substrate cleavage.[7] |
| No or low proteasome activity detected | 1. Inactive proteasome preparation.2. Incorrect assay buffer composition.3. Sub-optimal substrate concentration.4. Incorrect filter settings on the plate reader. | 1. Test the activity of your proteasome preparation with a known active batch or a positive control cell lysate (e.g., Jurkat cell lysate).[7]2. Ensure the assay buffer contains appropriate components (e.g., Tris-HCl, MgCl₂, DTT).[2]3. Titrate the fluorogenic substrate to determine the optimal concentration for your assay conditions.4. Verify the excitation and emission wavelengths for AMC are correctly set (typically Ex/Em ~360/460 nm).[2][6] |
| High variability between replicate wells | 1. Pipetting errors.2. Uneven temperature or evaporation across the microplate.[9]3. Inconsistent mixing of reagents. | 1. Use calibrated pipettes and ensure proper pipetting technique.2. Use a plate sealer to minimize evaporation and ensure the plate is incubated at a stable temperature.3. Gently mix the contents of the wells after adding each reagent. |
| Unexpectedly low IC50 value for this compound | 1. Over-incubation with the inhibitor.2. Low concentration of proteasome in the assay. | 1. Optimize the pre-incubation time of this compound with the proteasome. A typical starting point is 15-30 minutes at 37°C.[1][2]2. Ensure the proteasome concentration is within the linear range of the assay. |
| This compound appears inactive in a cell-based assay | 1. Poor cell permeability of the compound in your specific cell line.2. This compound is being actively exported from the cells.3. Insufficient incubation time. | 1. Confirm the cell permeability of this compound in your cell line, although it is generally considered cell-permeable.[1]2. Consider the presence of efflux pumps in your cell line that may be removing the inhibitor.3. Perform a time-course experiment to determine the optimal incubation time for proteasome inhibition in your cells (e.g., 4-24 hours).[2] |
Quantitative Data Summary
The inhibitory potency of Glidobactins is typically determined by measuring the half-maximal inhibitory concentration (IC50). The following table provides a summary of representative IC50 values for a Glidobactin-class compound against different proteasome subunits.
| Proteasome Subunit | Activity | Fluorogenic Substrate | Representative IC50 (nM) |
| β5 | Chymotrypsin-like | Suc-LLVY-AMC | Single-digit nM[1] |
| β2 | Trypsin-like | Boc-LRR-AMC | Single-digit nM[1] |
| β1 | Caspase-like | Z-LLE-AMC | >1000 nM[1] |
Experimental Protocols
In Vitro Proteasome Activity Assay
This protocol describes the measurement of proteasome activity in the presence of this compound using a fluorogenic peptide substrate.
Materials:
-
Purified 20S proteasome
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT[2]
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC for β5 activity)
-
DMSO (vehicle control)
-
96-well black, opaque-walled microplate[9]
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to achieve the desired final concentrations.
-
Plate setup: In a 96-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control) to each well.[2]
-
Add proteasome: Add 88 µL of Assay Buffer containing the purified 20S proteasome (final concentration ~0.5 nM) to each well.[2]
-
Inhibitor pre-incubation: Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.[2]
-
Prepare substrate: Prepare a 10X stock solution of the fluorogenic substrate in Assay Buffer.
-
Initiate reaction: Initiate the reaction by adding 10 µL of the 10X substrate solution to each well (final concentration of Suc-LLVY-AMC: 50 µM).[2]
-
Measure fluorescence: Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every 2 minutes for 30-60 minutes at 37°C.[2]
-
Data analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using a suitable curve-fitting software.[10]
Western Blot for Accumulation of Poly-ubiquitinated Proteins
This protocol is used to visualize the accumulation of poly-ubiquitinated proteins in cells following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
Ice-cold PBS
-
RIPA buffer
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell treatment: Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4-24 hours).[2]
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[2]
-
Protein quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[2]
-
Sample preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.[2]
-
SDS-PAGE and transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary anti-ubiquitin antibody.[4]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[10]
-
Apply the chemiluminescent substrate and visualize the bands. An increase in high molecular weight smeared bands indicates the accumulation of poly-ubiquitinated proteins.[10]
-
Visualizations
Caption: Mechanism of this compound-mediated proteasome inhibition and its downstream cellular effects.
Caption: Experimental workflow for an in vitro this compound proteasome activity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ubpbio.com [ubpbio.com]
- 7. Proteasome Activity Assay Kit (ab107921) | Abcam [abcam.com]
- 8. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]
- 9. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
troubleshooting failed PCR amplification of the glidobactin gene cluster
Welcome to the technical support center for the troubleshooting of failed PCR amplification of the glidobactin gene cluster. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the amplification of this large and complex gene cluster.
Troubleshooting Guide
Problem: No PCR Product or Very Low Yield
This is one of the most frequent issues when amplifying large gene clusters like glidobactin. Follow this step-by-step guide to diagnose and resolve the problem.
1. Initial Checks: The Usual Suspects
Before delving into complex optimizations, ensure the fundamental components and parameters of your PCR are correct.
-
Reagent Check: Confirm that all PCR components (polymerase, dNTPs, primers, template DNA, and buffer) were added to the reaction mix.[1][2][3] A positive control using a known template and primer set should always be included to verify reagent functionality.[1]
-
Template DNA Quality and Quantity: The quality of your template DNA is crucial. Contaminants from the DNA extraction process can inhibit the PCR reaction.[4][5] Assess the purity of your DNA template by measuring the A260/280 ratio, which should be approximately 1.8.[4] The quantity of template DNA is also important; too much can lead to non-specific amplification, while too little will result in low or no product.[4][6]
-
Primer Design: Poorly designed primers are a common cause of PCR failure.[2]
-
Specificity: Ensure your primers are specific to the target region within the glidobactin gene cluster. Use tools like BLAST to check for potential off-target binding sites.[1]
-
Length and GC Content: Primers should typically be 20-40 nucleotides in length with a GC content between 40-60%.[6][7]
-
Melting Temperature (Tm): The melting temperatures of your forward and reverse primers should be within 5°C of each other.[6]
-
Secondary Structures: Avoid primers that can form hairpins or self-dimers.[6]
-
Workflow for Initial Troubleshooting
Caption: Initial troubleshooting workflow for no or low PCR product.
2. PCR Program and Cycling Conditions
Optimizing the PCR cycling parameters is critical, especially for large amplicons like the glidobactin gene cluster.
-
Denaturation: An initial denaturation of 95°C for 2 minutes is generally recommended to fully separate the DNA strands.[6] For subsequent cycles, a shorter denaturation of 15-30 seconds at 95°C is sufficient.[6] For high GC-content templates, a higher denaturation temperature (e.g., 98°C) may be necessary.[8]
-
Annealing Temperature: The optimal annealing temperature is typically 3°C above the calculated Tm of the primers when using a high-fidelity polymerase like Q5.[7] If non-specific products are observed, incrementally increase the annealing temperature.[1] Conversely, if no product is obtained, try lowering the annealing temperature in 2°C increments.[1] A gradient PCR can be used to determine the optimal annealing temperature in a single experiment.
-
Extension Time: For large gene clusters, the extension time is a critical parameter. A general guideline is to use an extension time of 1 minute per kb of the target amplicon.[4] For amplicons larger than 6 kb, increasing the extension time to 40-50 seconds/kb can be beneficial.[7]
-
Number of Cycles: Generally, 25-35 cycles are sufficient.[7] If the template concentration is low, increasing the number of cycles to 40 may improve the yield.[1]
Workflow for Optimizing PCR Cycling Conditions
Caption: Workflow for optimizing PCR cycling conditions.
3. Reaction Components and Additives
Fine-tuning the concentration of reaction components and using additives can overcome challenging amplifications.
-
Magnesium Concentration: The optimal Mg2+ concentration is typically between 1.5-2.0 mM.[6] Too little Mg2+ can result in no PCR product, while too much can lead to non-specific amplification.[6][9]
-
dNTPs: The final concentration of each dNTP should be between 50-200 µM.[4] Higher concentrations can inhibit the PCR reaction.[4]
-
DNA Polymerase: For large gene clusters, a high-fidelity DNA polymerase with proofreading activity is recommended to minimize errors. The amount of polymerase should be as recommended by the manufacturer, as too much can cause non-specific amplification.[9]
-
PCR Additives: For templates with high GC content or secondary structures, additives like DMSO, betaine, or formamide (B127407) can be beneficial.[10]
| Component | Recommended Starting Concentration | Troubleshooting Range |
| Template DNA (genomic) | 1-100 ng | 1 ng - 1 µg[6][7] |
| Primers | 0.5 µM each | 0.05 - 1 µM[6] |
| dNTPs | 200 µM each | 50 - 400 µM[4][9] |
| MgCl₂ | 1.5 - 2.0 mM | 1.0 - 4.0 mM[6][9] |
| DNA Polymerase | As per manufacturer | - |
| PCR Additives (e.g., DMSO) | - | 1-10% |
Table 1: Recommended Concentrations of PCR Components.
Problem: Non-Specific PCR Products or Smeared Gel
The presence of multiple bands or a smear on your agarose (B213101) gel indicates non-specific amplification.
-
Increase Annealing Temperature: This is the most effective way to reduce non-specific primer binding.[1]
-
Reduce Template DNA: Using too much template DNA can lead to non-specific products.[4]
-
Decrease Primer Concentration: High primer concentrations can increase the likelihood of primer-dimers and other non-specific products.[6]
-
Reduce Cycle Number: Excessive cycling can lead to the accumulation of non-specific products.[1]
-
Hot-Start PCR: Using a hot-start polymerase can prevent non-specific amplification that may occur at lower temperatures during reaction setup.[4]
Workflow for Troubleshooting Non-Specific Products
Caption: Troubleshooting workflow for non-specific PCR products.
Frequently Asked Questions (FAQs)
Q1: My PCR for a specific gene within the glidobactin cluster (e.g., glbC) is failing, but other genes in the cluster amplify correctly. What could be the issue?
A: This strongly suggests a partial deletion within the glidobactin biosynthetic gene cluster (BGC) in your template DNA.[11] The large size of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) genes, such as glbC, makes them prone to internal deletions.[11] To confirm this, you can design multiple primer pairs that amplify overlapping fragments across the entire glbC gene.
Q2: I suspect PCR inhibitors are present in my DNA sample. How can I overcome this?
A: PCR inhibitors can be introduced from the original sample source (e.g., soil, host organism) or during the DNA extraction process (e.g., salts, ethanol, phenol).[5][12] Here are some strategies to mitigate their effects:
-
Dilute the Template: Diluting your template DNA can reduce the concentration of inhibitors to a level that no longer interferes with the PCR.[1][10]
-
Re-purify the DNA: Use a commercial kit designed for inhibitor removal or perform an additional purification step.[1]
-
Use PCR Additives: Additives like bovine serum albumin (BSA) can bind to some inhibitors and prevent them from interfering with the polymerase.[10]
-
Inhibitor-Resistant Polymerase: Consider using a DNA polymerase that is specifically engineered to be more tolerant to common PCR inhibitors.[1]
Q3: What is the recommended polymerase for amplifying the entire glidobactin gene cluster?
A: For amplifying a large and complex gene cluster like glidobactin, a high-fidelity DNA polymerase with long-range amplification capabilities is highly recommended. Phusion polymerase has been successfully used for the amplification of genes within the glidobactin cluster.[13] Other options include Q5 High-Fidelity DNA Polymerase.[7] These polymerases have proofreading activity, which is essential for maintaining the sequence integrity of the amplified product.
Q4: Can I use standard Taq polymerase for glidobactin gene cluster amplification?
A: While standard Taq polymerase is a workhorse for routine PCR, it may not be the best choice for amplifying a large and complex target like the glidobactin gene cluster for several reasons:
-
Lack of Proofreading: Taq polymerase lacks 3' to 5' exonuclease (proofreading) activity, leading to a higher error rate. This can be problematic when cloning or expressing the amplified gene cluster.
-
Lower Processivity: Taq polymerase is less processive than high-fidelity polymerases, making it less efficient at amplifying long DNA fragments.
-
Lower Yield for Long Amplicons: You may experience lower yields or complete failure when attempting to amplify large fragments with standard Taq.
For these reasons, a high-fidelity polymerase is strongly recommended.
Q5: Are there alternative methods to amplify the glidobactin gene cluster if PCR fails?
A: If conventional PCR methods repeatedly fail, you might consider alternative strategies:
-
Combinatorial Assembly: This method involves amplifying smaller, overlapping fragments of the gene cluster and then assembling them in a specific order.[13][14][15] This approach can be more robust than amplifying the entire cluster in a single reaction.
-
Heterologous Expression and Gene Cluster Capture: In this approach, the gene cluster is captured from the native producer and expressed in a more tractable host like E. coli or Bacillus subtilis.[16] This can bypass the need for direct PCR amplification of the entire cluster.
-
Degenerate Primers: If you are trying to amplify the glidobactin cluster from a new organism, you can design degenerate primers based on conserved regions of the non-ribosomal peptide synthetase (NRPS) genes within the cluster.[16]
Experimental Protocols
Standard Protocol for PCR Amplification of a Glidobactin Gene
This protocol is a starting point and may require optimization based on the specific gene and template DNA.
1. Reaction Setup:
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 5X High-Fidelity Buffer | 10 µL | 1X |
| dNTPs (10 mM each) | 1 µL | 200 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Template DNA (1-100 ng/µL) | 1 µL | 1-100 ng |
| High-Fidelity DNA Polymerase | 0.5 µL | As per manufacturer |
| Nuclease-Free Water | to 50 µL | - |
Table 2: PCR Reaction Mixture.
2. PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 seconds | 1 |
| Denaturation | 98°C | 10 seconds | 30-35 |
| Annealing | Tm + 3°C | 30 seconds | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 2 minutes | 1 |
| Hold | 4°C | ∞ |
Table 3: Recommended PCR Cycling Parameters.
Note: The annealing temperature and extension time are critical parameters that should be optimized for each specific primer pair and amplicon size.
References
- 1. Troubleshooting your PCR [takarabio.com]
- 2. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 3. quora.com [quora.com]
- 4. genscript.com [genscript.com]
- 5. promega.es [promega.es]
- 6. neb.com [neb.com]
- 7. neb.com [neb.com]
- 8. Optimizing your PCR [takarabio.com]
- 9. PCR Troubleshooting [caister.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. benchchem.com [benchchem.com]
- 12. ojp.gov [ojp.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
- 16. New Approaches to Detect Biosynthetic Gene Clusters in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
strategies for precursor feeding to enhance minor glidobactin analog production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for strategies to enhance the production of minor glidobactin analogs through precursor feeding.
Frequently Asked Questions (FAQs)
Q1: What is precursor feeding in the context of glidobactin production?
A1: Precursor feeding is a strategy to increase the yield of specific, less abundant (minor) glidobactin analogs by supplementing the fermentation medium with their biosynthetic building blocks. By providing an excess of a specific precursor, the producing microorganism, Schlegelella brevitalea (formerly Polyangium brachysporum), can be directed to synthesize the corresponding glidobactin analog more efficiently.
Q2: Which precursors can be used to enhance minor glidobactin analog production?
A2: The fatty acid side chain of glidobactins can be modified by feeding different fatty acids. Specifically, feeding oleic acid has been shown to selectively enhance the production of glidobactin C, while linoleic acid can direct the biosynthesis towards glidobactin B.[1] Palmitoleic acid can be used to favor the production of glidobactin A.[1]
Q3: What is the optimal concentration of precursor to add?
A3: While the optimal concentration can vary depending on the specific strain and fermentation conditions, studies have shown that an initial addition of an appropriate oil at a concentration of 3% can provide optimal production of the desired glidobactin analog.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup, as high concentrations of some fatty acids can be toxic to the microorganism.
Q4: When should the precursor be added to the fermentation?
A4: The timing of precursor addition is a critical parameter.[2] For glidobactin production, precursors can be added at the beginning of the fermentation.[1] However, for other secondary metabolites, a fed-batch strategy where the precursor is added at different time points during the fermentation can be beneficial. The optimal timing should be determined empirically.
Q5: What analytical methods are suitable for quantifying glidobactin analogs?
A5: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem MS (MS/MS), is the preferred method for the detection and quantification of glidobactin analogs.[3] This technique allows for the separation of the different analogs and their unambiguous identification and quantification based on their mass-to-charge ratio and fragmentation patterns.
Troubleshooting Guides
This section addresses common issues that may be encountered during precursor feeding experiments for minor glidobactin analog production.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no increase in the target minor glidobactin analog. | 1. Incorrect precursor: The fed precursor may not be the correct one for the desired analog. 2. Poor precursor uptake: The microorganism may not be efficiently taking up the supplied precursor. 3. Precursor toxicity: The concentration of the precursor may be too high, inhibiting microbial growth and/or secondary metabolism. 4. Suboptimal fermentation conditions: The general fermentation parameters (pH, temperature, aeration) may not be optimal for glidobactin production. | 1. Verify precursor-product relationship: Confirm from literature that the fed precursor corresponds to the desired glidobactin analog. 2. Enhance precursor solubility: Prepare a stable emulsion or use a carrier solvent (e.g., Tween 80) to improve the bioavailability of the fatty acid precursor.[1] 3. Optimize precursor concentration: Perform a dose-response experiment with varying precursor concentrations to find the optimal, non-toxic level. 4. Optimize fermentation parameters: Ensure that the pH (around 6.0-7.0), temperature (25-30°C), and aeration are optimized for S. brevitalea. |
| Overall decrease in glidobactin production after precursor feeding. | 1. Metabolic burden: The addition of the precursor might be redirecting cellular resources away from general secondary metabolism. 2. Precursor degradation: The microorganism might be degrading the precursor for primary metabolism instead of incorporating it into the glidobactin structure. | 1. Optimize feeding time: Experiment with adding the precursor at different stages of the fermentation (e.g., mid-log phase) to minimize the impact on primary metabolism. 2. Use a suitable carbon source: Ensure the medium contains a preferred carbon source for primary metabolism to reduce the likelihood of the precursor being consumed for energy. |
| Inconsistent results between batches. | 1. Inconsistent precursor preparation: The precursor solution or emulsion may not be prepared consistently. 2. Variability in inoculum: The age and density of the seed culture can affect fermentation performance. 3. Fluctuations in fermentation parameters: Minor variations in pH, temperature, or aeration can lead to different outcomes. | 1. Standardize precursor preparation: Develop and follow a strict protocol for preparing the precursor stock. 2. Standardize inoculum preparation: Implement a consistent protocol for preparing the seed culture to ensure a uniform starting point for each fermentation. 3. Monitor and control fermentation parameters: Utilize a bioreactor with automated control of pH, temperature, and dissolved oxygen to maintain consistency. |
Experimental Protocols
Representative Protocol for Precursor Feeding to Enhance Minor Glidobactin Analog Production
This protocol is a general guideline and should be optimized for your specific strain and experimental conditions.
1. Media Preparation:
-
Prepare the production medium for Schlegelella brevitalea. A suitable medium composition should be determined from literature or through media optimization experiments. Key components often include a carbon source, a nitrogen source, and trace elements.
2. Inoculum Preparation:
-
Prepare a seed culture of S. brevitalea by inoculating a suitable seed medium and incubating until it reaches the late logarithmic growth phase.
3. Precursor Stock Preparation:
-
Prepare a stock solution of the desired fatty acid precursor (e.g., oleic acid for glidobactin C, linoleic acid for glidobactin B).
-
To enhance solubility and bioavailability, the fatty acid can be emulsified. A common method is to use a surfactant like Tween 80. For example, a 10% (w/v) oil-in-water emulsion can be prepared by sonicating a mixture of the oil and a 1% Tween 80 solution.
-
Sterilize the precursor stock solution by filtration through a 0.22 µm filter.
4. Fermentation and Precursor Feeding:
-
Inoculate the production medium with the seed culture.
-
Add the sterilized precursor stock solution to the fermentation broth at the desired final concentration (e.g., 3% v/v). The precursor is typically added at the beginning of the fermentation.
-
Incubate the culture under optimal conditions (e.g., 28°C, 200 rpm).
5. Sampling and Analysis:
-
Collect samples from the fermentation broth at regular intervals.
-
Extract the glidobactins from the culture supernatant using a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the extract using HPLC-MS/MS to identify and quantify the different glidobactin analogs.
Visualizations
Caption: Experimental workflow for precursor feeding to enhance minor glidobactin analog production.
Caption: Logical relationship of precursor feeding for directed biosynthesis of minor glidobactin analogs.
References
dealing with Glidobactin G degradation during extraction and storage
Welcome to the technical support center for Glidobactin G. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of this compound during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a member of the glidobactin family of cyclic lipopeptides, which are known for their potent proteasome inhibitory activity and potential as anticancer agents.[1][2] Like many complex peptides, this compound is susceptible to chemical degradation, which can lead to a loss of biological activity and inconsistent experimental results. Understanding and mitigating its degradation is crucial for reliable research and development.[1]
Q2: What are the primary degradation pathways for this compound?
Based on the structure of related glidobactins, the most probable degradation pathways for this compound in aqueous solutions are:
-
pH-mediated hydrolysis: Both acidic and basic conditions can catalyze the hydrolysis of the amide bonds within the cyclic peptide backbone, leading to ring-opening and inactivation.[3]
-
Oxidation: The molecule may contain sites susceptible to oxidation, especially if exposed to atmospheric oxygen or oxidizing agents.[3]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.[3]
Q3: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be handled and stored under the following conditions:
-
Powder: Store lyophilized this compound powder at -20°C or -80°C for maximum stability.[4]
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous organic solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. A DMSO stock solution is generally stable for extended periods at this temperature.[4]
Q4: How can I monitor the degradation of this compound?
The most effective method for monitoring the degradation of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry (LC-MS).[3] This technique allows for the separation of the intact this compound from its degradation products. By tracking the decrease in the peak area of the parent compound and the emergence of new peaks, the extent of degradation can be quantified over time.[3]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solutions for In-Vitro Assays
Problem: You observe a significant loss of this compound, detected by HPLC-MS, within hours of preparing your aqueous solution for a biological assay.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | Prepare your aqueous solutions in a buffered system. The optimal pH for stability should be determined experimentally, but neutral to slightly acidic conditions (pH 5-7) are often preferable for similar compounds.[3] |
| High Temperature | Perform all dilutions and experiments at the lowest feasible temperature. Keep solutions on ice whenever possible.[3] |
| Oxidative Degradation | Use degassed buffers for your dilutions. If compatible with your assay, consider adding an antioxidant. Store prepared solutions under an inert gas like argon or nitrogen.[3] |
| Extended Time in Aqueous Solution | Prepare a concentrated stock solution in DMSO and perform the final dilution into your aqueous assay buffer immediately before starting the experiment. This minimizes the time the compound is exposed to aqueous conditions.[3] |
Issue 2: Inconsistent Purity or Activity Between Different Batches of Extracted this compound
Problem: You notice significant variability in the purity and/or biological activity of different batches of this compound that you have extracted.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | Ensure that the solvent extraction of the fermentation broth is performed multiple times (e.g., 3x with an equal volume of ethyl acetate) to maximize the recovery of Glidobactins. |
| Co-elution of Impurities | Optimize the gradient for your chromatographic purification steps (e.g., flash chromatography and preparative HPLC) to ensure good separation of this compound from other minor glidobactins and impurities. |
| Degradation During Purification | Keep fractions and pooled samples at a low temperature (4°C) throughout the purification process. Minimize the time samples are at room temperature. |
| Inconsistent Storage of Intermediates | Ensure that all intermediate fractions and the final purified product are stored under identical, optimal conditions (-80°C). |
Data Presentation
Table 1: Representative Data from a Forced Degradation Study of this compound
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Products (m/z) |
| 0.1 M HCl | 24 | 60 | 15.2 | [to be determined experimentally] |
| 0.1 M NaOH | 4 | 40 | 18.5 | [to be determined experimentally] |
| 3% H₂O₂ | 24 | 25 | 12.8 | [to be determined experimentally] |
| Heat (pH 7 Buffer) | 48 | 80 | 16.1 | [to be determined experimentally] |
| Photostability (ICH Q1B) | 72 | 25 | 9.5 | [to be determined experimentally] |
Experimental Protocols
Protocol 1: Extraction and Purification of the Glidobactin Complex
This protocol outlines a general procedure for the extraction and initial purification of the glidobactin complex from a fermentation broth. This will need to be followed by high-resolution chromatography to isolate this compound.
-
Fermentation and Biomass Separation:
-
Culture the producing microorganism (e.g., Polyangium brachysporum) under optimal conditions for glidobactin production.
-
Separate the bacterial cells from the culture broth via centrifugation to obtain the cell-free supernatant containing the secreted glidobactins.
-
-
Solvent Extraction:
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Repeat the extraction at least two more times, pooling the organic layers.
-
Concentrate the pooled organic extracts under reduced pressure to yield a crude extract.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727), followed by water.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the cartridge.
-
Wash the cartridge with a low concentration of methanol in water (e.g., 10%) to remove highly polar impurities.
-
Elute the glidobactin complex with a higher concentration of methanol or acetonitrile (B52724).
-
Concentrate the eluate to dryness.
-
-
Chromatographic Separation:
-
Subject the dried extract to flash chromatography on a silica (B1680970) gel column.
-
Elute with a gradient of hexane, dichloromethane, and methanol to separate the components of the glidobactin complex.
-
Collect fractions and analyze them by TLC or HPLC-MS to identify those containing this compound.
-
Pool the relevant fractions and perform preparative reverse-phase HPLC for final purification of this compound.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to investigate the stability of purified this compound under various stress conditions.[3][6]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for HPLC analysis.
-
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 40°C.
-
Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature.
-
Thermal Degradation: Incubate the sample in a neutral buffer (e.g., pH 7 phosphate (B84403) buffer) at 80°C.
-
Photolytic Degradation: Expose the sample to light according to ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²). Prepare a control sample protected from light (e.g., wrapped in aluminum foil).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before HPLC analysis.
-
Store the withdrawn samples at a low temperature (e.g., 4°C) until analysis.
-
-
HPLC-MS Analysis:
-
Analyze all samples using a validated stability-indicating RP-HPLC method coupled with a mass spectrometer.
-
Quantify the remaining percentage of intact this compound by comparing its peak area in the stressed samples to the time-zero or an unstressed control.
-
Identify the mass-to-charge ratio (m/z) of any major degradation products.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
References
- 1. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glidobactins D, E, F, G and H; minor components of the antitumor antibiotic glidobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. longdom.org [longdom.org]
strategies to minimize off-target effects of Glidobactin G in cellular assays
Welcome to the Technical Support Center for Glidobactin G. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cellular assays, with a focus on minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound belongs to the glidobactin family of natural products, which are potent, irreversible inhibitors of the proteasome.[1][2] Its primary mechanism of action involves the covalent and irreversible binding to the active site N-terminal threonine residues of the catalytic β-subunits within the 20S proteasome.[3] Specifically, it targets the chymotrypsin-like (β5) and, to a lesser extent, the trypsin-like (β2) subunits.[3] This inhibition is mediated by a Michael-type 1,4-addition reaction involving the α,β-unsaturated carbonyl moiety within the drug's macrocyclic structure.[3][4] By blocking proteasome activity, this compound leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and inducing apoptosis (programmed cell death).
Q2: What are off-target effects and why are they a concern with covalent inhibitors like this compound?
A2: Off-target effects are unintended interactions of a drug with cellular components other than its primary target. For covalent inhibitors like this compound, the presence of a reactive electrophile (the Michael acceptor) poses a risk of forming covalent bonds with other nucleophilic residues on proteins besides the intended proteasome subunits.[4][5] These off-target interactions can lead to a variety of issues, including:
-
Cellular toxicity: Off-target binding can disrupt the function of essential proteins, leading to cytotoxicity that is independent of proteasome inhibition.[6]
-
Development of drug resistance: Cellular changes in response to off-target effects can sometimes contribute to the development of resistance to the drug's on-target activity.
Q3: How can I proactively minimize off-target effects in my experiments with this compound?
A3: A well-designed experiment is the first line of defense against off-target effects. Here are some proactive strategies:
-
Determine the Lowest Effective Concentration: Always perform a dose-response experiment to identify the lowest concentration of this compound that effectively inhibits the proteasome in your specific cell line. Higher concentrations are more likely to lead to off-target binding.
-
Use a Structurally Related Inactive Control: A crucial control is an analog of this compound that is structurally similar but lacks the reactive moiety responsible for covalent binding. For this compound, this would be an analog where the α,β-unsaturated double bond in the macrocycle is reduced.[7] This control helps to distinguish between effects caused by the specific covalent inhibition of the proteasome and those arising from the general chemical scaffold of the molecule.
-
Compare with Structurally Unrelated Proteasome Inhibitors: Use other well-characterized proteasome inhibitors with different chemical structures (e.g., bortezomib (B1684674), carfilzomib) in parallel experiments. If the observed phenotype is consistent across different classes of proteasome inhibitors, it is more likely to be an on-target effect.[1]
-
Optimize Incubation Time: Use the shortest incubation time necessary to achieve the desired level of proteasome inhibition. Prolonged exposure can increase the likelihood of off-target interactions.
Troubleshooting Guide
This guide addresses common issues encountered during cellular assays with this compound and provides systematic approaches to determine if they are related to off-target effects.
Issue 1: Unexpected or Unexplained Cellular Phenotype
You observe a cellular response that is not readily explained by the known consequences of proteasome inhibition (e.g., unexpected changes in a signaling pathway, altered cellular morphology).
Troubleshooting Steps:
-
Validate On-Target Engagement: First, confirm that this compound is engaging with the proteasome in your cells at the concentration used. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this (see Experimental Protocol 1). A thermal shift of the proteasome subunits upon this compound treatment confirms target engagement.
-
Use the Inactive Analog Control: Treat your cells with the inactive this compound analog (with the reduced double bond) at the same concentration as the active compound. If the unexpected phenotype persists with the inactive analog, it is likely an off-target effect related to the chemical scaffold. If the phenotype is only observed with the active this compound, it could still be an off-target effect of the covalent modification of another protein.
-
Perform a Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the primary target (i.e., specific proteasome subunits). If the phenotype is rescued or mimicked by the genetic knockdown, it is likely an on-target effect. If the phenotype persists even in the absence of the intended target, it is a strong indicator of an off-target effect.
-
Identify Potential Off-Targets with Chemoproteomics: For a comprehensive, unbiased identification of off-target proteins, advanced techniques like Chemoproteomic Profiling are recommended (see Experimental Protocol 2). This method can identify other proteins that are covalently modified by this compound. While the specific off-target profile of this compound is not yet extensively characterized, covalent proteasome inhibitors have been known to interact with other proteases, such as cathepsins.[8][9]
Logical Workflow for Investigating On-Target vs. Off-Target Effects
Caption: A logical workflow for systematically investigating whether an observed cellular phenotype is an on-target or off-target effect of this compound.
Issue 2: High Cellular Toxicity at Low Concentrations
You observe significant cell death even at concentrations of this compound that are expected to be specific for proteasome inhibition.
Troubleshooting Steps:
-
Confirm Proteasome Inhibition Levels: Use a proteasome activity assay to quantify the level of inhibition at the toxic concentrations. It's possible that your cell line is exquisitely sensitive to even partial proteasome inhibition.
-
Inactive Analog Control: Treat cells with the inactive this compound analog. If the toxicity is still observed, it points to a cytotoxic off-target effect of the molecular scaffold.
-
Compare with Other Proteasome Inhibitors: Test the toxicity of other proteasome inhibitors (e.g., bortezomib, carfilzomib) in your cell line. If this compound is significantly more toxic at equivalent levels of proteasome inhibition, it suggests a unique off-target toxicity.
-
Chemoproteomic Profiling: If off-target toxicity is suspected, chemoproteomic profiling can help identify the proteins that are being covalently modified at these low concentrations, providing clues to the mechanism of toxicity.
Data Presentation
Table 1: Comparative IC50 Values of Glidobactin Analogs and Other Proteasome Inhibitors
| Compound | Target/Activity | Cell Line/System | IC50 (nM) | Reference |
| Glidobactin A | Chymotrypsin-like | Purified 20S Proteasome | 0.8 | [1] |
| Glidobactin C | Chymotrypsin-like | Purified 20S Proteasome | 1.2 | [1] |
| TIR-199 (Syrbactin analog) | Chymotrypsin-like | Purified 20S Proteasome | 18 | [2] |
| Bortezomib | Chymotrypsin-like | Purified 20S Proteasome | 6 | [1] |
| Carfilzomib | Chymotrypsin-like | Purified 20S Proteasome | 5.2 | [1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Proteasome Target Engagement
This protocol allows for the confirmation of this compound binding to the proteasome in intact cells.[10]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Inactive this compound analog (negative control)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies against proteasome subunits (e.g., PSMB5) and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blot reagents
Workflow Diagram:
Caption: A streamlined workflow for performing a Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound, the inactive analog, or DMSO vehicle at the desired concentration for the appropriate time.
-
Heat Challenge: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting: Perform Western blotting using a primary antibody against a proteasome subunit (e.g., PSMB5) and a loading control.
-
Data Analysis: Quantify the band intensities. Normalize the proteasome subunit band intensity to the loading control for each temperature point. Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.
Protocol 2: Chemoproteomic Profiling for Off-Target Identification
This protocol outlines a general workflow for identifying the cellular targets of a covalent inhibitor like this compound using an activity-based protein profiling (ABPP) approach.[3][11]
Materials:
-
This compound analog with a clickable tag (e.g., alkyne or azide)
-
Cell line of interest
-
Cell lysis buffer
-
Biotin-azide or biotin-alkyne (for click chemistry)
-
Click chemistry reagents (copper sulfate, ligand, reducing agent)
-
Streptavidin beads
-
SDS-PAGE and Western blot reagents
-
Mass spectrometry facility for protein identification
Workflow Diagram:
Caption: A general workflow for identifying cellular targets of a covalent inhibitor using chemoproteomics.
Methodology:
-
Probe Synthesis: A derivative of this compound containing a bio-orthogonal handle (e.g., a terminal alkyne) needs to be synthesized.
-
Cell Treatment and Lysis: Treat cells with the "clickable" this compound probe. As a control, pre-incubate cells with an excess of unmodified this compound before adding the probe to identify specific binding partners. Lyse the cells.
-
Click Chemistry: To the cell lysate, add the corresponding biotin conjugate (e.g., biotin-azide) and the click chemistry reaction components. This will attach a biotin tag to all proteins that have been covalently modified by the this compound probe.
-
Affinity Purification: Incubate the lysate with streptavidin-coated beads to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Protein Identification: Elute the bound proteins from the beads. Separate the proteins by SDS-PAGE. Excise the protein bands, perform in-gel tryptic digestion, and identify the proteins by mass spectrometry. Proteins that are identified in the probe-treated sample but are competed away by the pre-incubation with unmodified this compound are considered high-confidence targets and off-targets.
Signaling Pathway
This compound-Induced Apoptosis Pathway
Caption: A simplified signaling pathway illustrating how this compound-mediated proteasome inhibition leads to apoptosis.
References
- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syrbactin proteasome inhibitor TIR-199 overcomes bortezomib chemoresistance and inhibits multiple myeloma tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. rsc.org [rsc.org]
- 8. Lactacystin, a specific inhibitor of the proteasome, inhibits human platelet lysosomal cathepsin A-like enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of cathepsin A-like enzyme and the proteasome: evidence that lactacystin/beta-lactone is not a specific inhibitor of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antitumor Activity of Glidobactins In Vivo: A Comparative Guide
A Note on Glidobactin G: Currently, there is no publicly available scientific literature detailing the specific in vivo antitumor activity of this compound. This particular analog was identified as a minor component of the broader glidobactin family of natural products.[1] Consequently, this guide will focus on the in vivo validation of the glidobactin family, using data from its more extensively studied analogs, such as Glidobactin A, and other closely related syrbactin proteasome inhibitors. This information provides a strong basis for inferring the potential in vivo efficacy of this compound.
The glidobactin family, including this compound, are potent, irreversible proteasome inhibitors that are considered promising candidates for anticancer drug development.[2][3][4] They exert their cytotoxic effects against cancer cells by inhibiting the 20S proteasome, a critical cellular component for protein degradation.[5]
Comparative Analysis of Glidobactin Analogs and Other Proteasome Inhibitors
Direct comparative in vivo studies of glidobactins against established anticancer drugs are limited. However, research on close analogs provides a strong indication of their potential. The following tables summarize available data, with TIR-199, a potent syrbactin analog, serving as a proxy for the glidobactin class in in vivo contexts.[6][7]
| Compound | Class | Mechanism of Action | In Vivo Model | Key Findings | Reference |
| Glidobactins A, B, C | Glidobactin | Irreversible Proteasome Inhibitor | P388 Leukemia (mice) | Prolonged the life span of inoculated mice. | [8][9] |
| TIR-199 | Syrbactin (Glidobactin analog) | Irreversible Proteasome Inhibitor | Hollow Fiber Assay (mice) | Confirmed antitumor activity in vivo. | [7] |
| Bortezomib | Dipeptidyl boronic acid | Reversible Proteasome Inhibitor | Multiple Myeloma Xenograft (mice) | Clinically approved standard-of-care, inhibits tumor growth. | [10] |
| Carfilzomib | Epoxyketone | Irreversible Proteasome Inhibitor | Multiple Myeloma Xenograft (mice) | Clinically approved standard-of-care, demonstrates sustained proteasome inhibition. | [10] |
| Compound | Maximum Tolerated Dose (MTD) in Mice | Selectivity | Off-Target Effects | Reference |
| TIR-199 | 25 mg/kg | High specificity for the proteasome. | Did not inhibit a panel of 50 other enzymes. | [6][7] |
| Bortezomib | Varies with regimen | Primarily targets chymotrypsin-like activity of the proteasome. | Can exhibit off-target activity against non-proteasomal proteases. | [10] |
| Carfilzomib | Varies with regimen | Greater selectivity for the β5 subunit of the proteasome compared to bortezomib. | Fewer off-target activities reported compared to bortezomib. | [10] |
Signaling Pathway of Glidobactin-Mediated Antitumor Activity
Glidobactins function by inhibiting the proteasome, which leads to a cascade of events culminating in cancer cell death (apoptosis). The diagram below illustrates this proposed mechanism.
Caption: Glidobactin's mechanism of action leading to apoptosis.
Experimental Protocols
Detailed methodologies are essential for the replication of in vivo efficacy studies. The following protocols are based on those used for proteasome inhibitors and glidobactin analogs.
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol describes a general workflow for evaluating the antitumor activity of a compound like this compound in a mouse xenograft model.
-
Cell Culture: Human multiple myeloma (e.g., RPMI 8226) or other relevant cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Animal Model: Immunocompromised mice (e.g., 6-8 week old female SCID or nude mice) are used.
-
Tumor Implantation: 5-10 million cancer cells are suspended in a sterile solution (e.g., PBS or Matrigel) and subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) with calipers once they become palpable. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration:
-
This compound (or analog): Administered via a specified route (e.g., intravenous, intraperitoneal) at various doses. The vehicle for the control group should be identical.
-
Comparator (e.g., Bortezomib): Administered as described in the literature (e.g., 0.5 mg/kg IV, twice weekly).
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Comparison of tumor volumes between treated and control groups over time.
-
Survival: Monitoring of overall survival. The study endpoint may be a specific tumor volume or signs of morbidity.
-
-
Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity.
Caption: Experimental workflow for in vivo validation of this compound.
In Vitro Proteasome Inhibition Assay
This assay is crucial for confirming the mechanism of action.
-
Preparation: Obtain cell lysates from treated and untreated cancer cells or use purified 20S proteasome.
-
Incubation: In a 96-well plate, pre-incubate the lysate or purified proteasome with varying concentrations of this compound or a comparator (e.g., Bortezomib) for a specified time (e.g., 30 minutes) at 37°C.[6]
-
Substrate Addition: Add a specific fluorogenic substrate for the proteasome's chymotrypsin-like activity (e.g., Suc-LLVY-AMC) to each well.[6]
-
Measurement: Measure the fluorescence intensity at regular intervals. The rate of increase in fluorescence is proportional to proteasome activity.[6]
-
Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
References
- 1. Glidobactins D, E, F, G and H; minor components of the antitumor antibiotic glidobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Syrbactin Structural Analog TIR-199 Blocks Proteasome Activity and Induces Tumor Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glidobactins A, B and C, new antitumor antibiotics. I. Production, isolation, chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GLIDOBACTINS A, B AND C, NEW ANTITUMOR ANTIBIOTICS [jstage.jst.go.jp]
- 10. Comparative mechanisms of action of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Glidobactin G vs. Bortezomib: A Comparative Analysis in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel proteasome inhibitor Glidobactin G and the established therapeutic agent bortezomib (B1684674) in the context of multiple myeloma. While direct comparative experimental data for this compound is limited in publicly available literature, this document leverages data from structurally and functionally related glidobactins, particularly Glidobactin A and C, to provide a comprehensive overview for research and drug development purposes.
Introduction
Multiple myeloma is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. The ubiquitin-proteasome system is a critical pathway for protein degradation and a validated therapeutic target in this disease. Bortezomib, a reversible proteasome inhibitor, has been a cornerstone of multiple myeloma treatment for years.[1][2][3] this compound belongs to the syrbactin class of natural products, which are known as irreversible proteasome inhibitors.[4][5] This guide explores the potential of this compound as an alternative or complementary therapeutic agent to bortezomib.
Mechanism of Action
Bortezomib is a dipeptidyl boronic acid derivative that reversibly inhibits the chymotrypsin-like (β5) and, to a lesser extent, the caspase-like (β1) activities of the 26S proteasome.[2][4] This inhibition leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis of myeloma cells.[2]
This compound , like other members of the glidobactin family, is predicted to be an irreversible proteasome inhibitor.[4] Glidobactins covalently bind to the N-terminal threonine residue of the proteasome's catalytic β-subunits.[6] Notably, Glidobactin C has been shown to potently co-inhibit both the chymotrypsin-like (β5) and trypsin-like (β2) subunits of the constitutive and immunoproteasome.[7] This distinct inhibition profile may offer advantages in overcoming resistance to bortezomib.
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50)
The following table summarizes the 50% inhibitory concentrations (IC50) of bortezomib and related glidobactins in various multiple myeloma and other cancer cell lines. It is important to note the absence of specific IC50 data for this compound in multiple myeloma cell lines in the available literature. The data for Glidobactin A is presented as a surrogate.
| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |
| Bortezomib | RPMI-8226 | Multiple Myeloma | 15.9 | [8] |
| U-266 | Multiple Myeloma | 7.1 | [8] | |
| MM1.S | Multiple Myeloma | 9 | [9] | |
| MM1.RL (dexamethasone-resistant) | Multiple Myeloma | <50 | [1] | |
| Glidobactin A | MM1.S | Multiple Myeloma | 4 | [1] |
| MM1.RL (dexamethasone-resistant) | Multiple Myeloma | 5 | [1] | |
| Glidobactin C | Breast Cancer Cell Lines | Breast Cancer | Single-digit nM potency | [10] |
Table 2: Proteasome Subunit Inhibition (IC50)
This table compares the in vitro inhibitory activity of bortezomib and Glidobactin C against the catalytic subunits of the human proteasome.
| Compound | Proteasome Subunit | IC50 (nM) | Reference |
| Bortezomib | Chymotrypsin-like (β5) | ~5-10 | [2] |
| Glidobactin C | Constitutive Proteasome (Chymotrypsin-like, β5) | 2.9 ± 2.2 | [2] |
| Constitutive Proteasome (Trypsin-like, β2) | 2.4 ± 2.8 | [2] | |
| Immunoproteasome (Chymotrypsin-like, β5i) | 7.1 ± 5.3 | [2] | |
| Immunoproteasome (Trypsin-like, β2i) | 2.5 ± 2.0 | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
-
Cell Seeding: Seed multiple myeloma cells (e.g., RPMI-8226, U266) in a 96-well plate at a density of 3 x 10^4 cells/well and incubate overnight.
-
Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or bortezomib) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[8]
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat multiple myeloma cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Proteasome Activity Assay (Fluorogenic Substrate-based)
This biochemical assay measures the ability of an inhibitor to block the activity of specific proteasome catalytic subunits.
-
Lysate Preparation: Prepare cell lysates from treated and untreated multiple myeloma cells.
-
Assay Setup: In a 96-well plate, add cell lysate or purified 20S proteasome.
-
Inhibitor Incubation: Add serial dilutions of the test compound (e.g., this compound or bortezomib) and incubate to allow for inhibitor binding.
-
Substrate Addition: Add a specific fluorogenic substrate for the desired proteasome activity (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to proteasome activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.[7]
Mandatory Visualization
Caption: Signaling pathway of proteasome inhibitor-induced apoptosis.
Caption: Workflow for determining IC50 using the MTT assay.
Conclusion
Bortezomib has demonstrated significant efficacy in the treatment of multiple myeloma. The emergence of novel proteasome inhibitors like this compound, with potentially distinct mechanisms of action such as irreversible inhibition and a different subunit specificity profile, offers exciting prospects for improving patient outcomes, particularly in cases of bortezomib resistance. While direct comparative data for this compound is currently lacking, the potent anti-myeloma activity of related glidobactins suggests that this compound warrants further investigation. Head-to-head preclinical studies are essential to fully elucidate the comparative efficacy and safety profile of this compound relative to bortezomib and to identify its potential role in the clinical management of multiple myeloma.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Phosphocatalytic Kinome Activity Profiling of Apoptotic and Ferroptotic Agents in Multiple Myeloma Cells [mdpi.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Glidobactin G and Carfilzomib in Solid Tumors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two potent proteasome inhibitors, Glidobactin G and carfilzomib (B1684676), in the context of solid tumors. Due to the limited availability of direct comparative studies, this guide synthesizes available data for each compound and its close analogs to offer insights into their potential therapeutic applications.
Introduction
The ubiquitin-proteasome system is a critical regulator of cellular protein homeostasis, and its inhibition has emerged as a successful strategy in cancer therapy. Carfilzomib, a second-generation epoxyketone proteasome inhibitor, is clinically approved for the treatment of multiple myeloma and has been investigated in solid tumors. This compound, a member of the syrbactin class of natural products, is a more recent discovery and has shown potent proteasome inhibitory activity. This guide aims to collate and present the existing preclinical data for both compounds to facilitate a comparative understanding of their potential in treating solid malignancies.
Mechanism of Action
Both this compound and carfilzomib exert their cytotoxic effects by inhibiting the proteasome, a multi-catalytic protease complex responsible for the degradation of most intracellular proteins. However, their specific binding mechanisms and subunit selectivities differ.
Carfilzomib is a tetrapeptide epoxyketone that irreversibly binds to the N-terminal threonine residue of the β5 subunit of the 20S proteasome, primarily inhibiting its chymotrypsin-like (CT-L) activity. This selective and sustained inhibition leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis.
This compound , like other glidobactins, is a cyclic peptide that also irreversibly inhibits the proteasome. Its analogs, such as Glidobactin A and TIR-199, have been shown to covalently modify the active site threonine of the catalytic subunits. A key feature of some glidobactins is their ability to co-inhibit multiple catalytic subunits, which may lead to a broader and more potent anti-tumor effect.
In Vitro Efficacy: A Comparative Look at Cytotoxicity
Direct comparative in vitro studies of this compound and carfilzomib across a panel of solid tumor cell lines are not yet published. However, by examining data from individual studies on each compound and their analogs, we can construct an indirect comparison of their cytotoxic potential.
| Compound | Cancer Type | Cell Line(s) | IC50 (nM) | Reference |
| Carfilzomib | Pediatric Solid Tumors | Neuroblastoma, Ewing's sarcoma, osteosarcoma, rhabdomyosarcoma, ATRT | Mean: 7 (Range: 1-20) | [1] |
| Non-Small Cell Lung Cancer | A549, H1993, H520, H460, H1299 | <1.0 - 36 | [2][3] | |
| Head and Neck Squamous Cell Carcinoma | UMSCC1, UMSCC22B | ~10-20 | [4] | |
| Various Cancer Cell Lines | - | 10 - 300 (depending on exposure time) | [5] | |
| Glidobactin A | Multiple Myeloma | MM1.S, MM1.RL | 4-5 | [6][7][8] |
| Neuroblastoma | SK-N-SH | 15 (proteasome inhibition) | [6] | |
| Glidobactin C | Breast Cancer | Not specified | "Single-digit nanomolar potency" | [6] |
| TIR-199 (Glidobactin analog) | Multiple Myeloma, Triple-Negative Breast Cancer, Non-Small Cell Lung Cancer | Various | Not specified | [9][10] |
Data Interpretation: Both carfilzomib and the glidobactin analogs demonstrate potent cytotoxic activity in the low nanomolar range against a variety of cancer cell lines. Carfilzomib has been tested more extensively against solid tumor cell lines, showing consistent efficacy. While specific IC50 values for this compound in solid tumors are scarce, the high potency of its analogs, Glidobactin A and C, in both hematological and some solid tumor cell lines suggests a comparable level of activity.
In Vivo Efficacy: Preclinical Animal Models
The evaluation of anti-tumor efficacy in animal models provides crucial insights into a compound's therapeutic potential.
Carfilzomib has demonstrated in vivo activity in solid tumor models. In a preclinical study using a small cell lung cancer (SCLC) xenograft model (SHP77), monotherapy with carfilzomib resulted in significant tumor growth inhibition and prolonged survival of the mice.[3][11]
This compound in vivo data in solid tumor models is not yet available in the public domain. However, studies on its close structural and mechanistic analog, TIR-199 , provide valuable preliminary data. In a multiple myeloma xenograft mouse model, TIR-199 suppressed tumor growth and increased median survival by 30%.[12] Furthermore, TIR-199 was evaluated in an in vivo hollow fiber assay, a model that allows for the assessment of drug efficacy against a panel of tumor cell lines implanted in a host animal. This assay confirmed the anti-tumor activity of TIR-199 in mice.[13][14] The maximum tolerated dose for TIR-199 in mice was established at 25 mg/kg.[13] While this data is from a hematological malignancy model, it underscores the potential of the syrbactin class of compounds to exhibit in vivo anti-tumor effects.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the evaluation of therapeutic agents. Below are outlines of key methodologies used in the cited studies.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (this compound or carfilzomib) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting a dose-response curve.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human tumor cells are injected subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The test compound is administered according to a specific dose and schedule (e.g., intravenous, oral).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes described, the following diagrams are provided in DOT language.
Caption: Signaling pathway of proteasome inhibitor-induced apoptosis.
Caption: General experimental workflow for preclinical evaluation.
Conclusion
Both this compound and carfilzomib are highly potent inhibitors of the proteasome with demonstrated anti-cancer activity. Carfilzomib has a more extensive preclinical and clinical data profile in solid tumors, showing clear in vitro and in vivo efficacy. While direct evidence for this compound in solid tumors is still emerging, the impressive potency of its analogs suggests it holds significant promise.
The key differentiator for the glidobactin class may lie in a potentially unique proteasome subunit inhibition profile, which could translate to an improved efficacy or safety profile. Further head-to-head comparative studies are crucial to fully elucidate the relative therapeutic potential of these two promising classes of proteasome inhibitors in the treatment of solid tumors. This guide provides a foundational comparison based on the current scientific literature to aid researchers in designing future investigations.
References
- 1. Cytotoxicity and Target Modulation in Pediatric Solid Tumors by the Proteasome Inhibitor Carfilzomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carfilzomib demonstrates broad anti-tumor activity in pre-clinical non-small cell and small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carfilzomib and ONX 0912 inhibit cell survival and tumor growth of head and neck cancer and their activities are enhanced by suppression of Mcl-1 or autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel proteasome inhibitor carfilzomib activates and enhances extrinsic apoptosis involving stabilization of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Syrbactin-class dual constitutive- and immuno-proteasome inhibitor TIR-199 impedes myeloma-mediated bone degeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syrbactin-class dual constitutive- and immuno-proteasome inhibitor TIR-199 impedes myeloma-mediated bone degeneration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carfilzomib demonstrates broad anti-tumor activity in pre-clinical non-small cell and small cell lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Syrbactin proteasome inhibitor TIR-199 overcomes bortezomib chemoresistance and inhibits multiple myeloma tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Syrbactin Structural Analog TIR-199 Blocks Proteasome Activity and Induces Tumor Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Syrbactin Structural Analog TIR-199 Blocks Proteasome Activity and Induces Tumor Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Glidobactin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Glidobactin analogs, focusing on their structure-activity relationships (SAR) as potent proteasome inhibitors. Glidobactins are a class of cyclic lipopeptides that have garnered significant interest for their potential as anticancer agents due to their irreversible inhibition of the proteasome, a key regulator of cellular protein homeostasis. This guide will delve into the quantitative biological data of well-characterized analogs, detail the experimental protocols for their evaluation, and visualize key pathways and workflows to facilitate a deeper understanding of their therapeutic potential. While specific quantitative data for Glidobactin G remains limited in publicly available literature, this guide will focus on its close and extensively studied relatives, Glidobactin A and C, to draw informed inferences about its likely bioactivity based on structural similarities.
Core Structural Features and Mechanism of Action
Glidobactins share a common 12-membered cyclic peptide core, typically containing non-proteinogenic amino acids, and a variable fatty acid side chain.[1] This lipophilic tail is crucial for cell permeability and interaction with the proteasome. The primary mechanism of action for glidobactins is the irreversible covalent inhibition of the 20S proteasome.[2][3] Specifically, the α,β-unsaturated carbonyl moiety within the cyclic core acts as a Michael acceptor, forming a covalent bond with the N-terminal threonine residue of the proteasome's catalytic β-subunits.[4] This leads to the accumulation of poly-ubiquitinated proteins, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2]
Glidobactin C is particularly noted for its unique co-inhibition profile, targeting both the chymotrypsin-like (β5) and trypsin-like (β2) subunits of the proteasome with high potency.[5][6]
Comparative Biological Activity of Glidobactin Analogs
The following tables summarize the in vitro inhibitory activity of Glidobactin A and C against proteasome subunits and their cytotoxic effects on various cancer cell lines.
Table 1: In Vitro Proteasome Inhibitory Activity of Glidobactin Analogs (IC50)
| Compound | Proteasome Subunit | IC50 (nM) | Assay Conditions |
| Glidobactin A | Chymotrypsin-like (β5) | 15 | Cell-based assay (SK-N-SH cells)[2] |
| Glidobactin C | Constitutive Proteasome (β5) | 2.9 ± 2.2 | In vitro[6] |
| Constitutive Proteasome (β2) | 2.4 ± 2.8 | In vitro[6] | |
| Immunoproteasome (β5) | 7.1 ± 5.3 | In vitro[6] | |
| Immunoproteasome (β2) | 2.5 ± 2.0 | In vitro[6] |
Table 2: Cytotoxicity of Glidobactin Analogs in Cancer Cell Lines (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Glidobactin A | MM.1S | Multiple Myeloma | 0.004[2] |
| MM.1RL (dexamethasone-resistant) | Multiple Myeloma | 0.005[2] | |
| Glidobactin C | Breast Cancer Cell Lines | Breast Cancer | "Single-digit nanomolar potency"[2] |
Structure-Activity Relationship Insights
The available data on Glidobactin analogs reveals key structural features that govern their biological activity:
-
The Fatty Acid Side Chain: The length and degree of unsaturation of the lipid tail significantly influence the potency of Glidobactin analogs.[7] Variations in this chain among Glidobactin A, B, and C are the primary structural differences.
-
The Cyclic Peptide Core: The 12-membered ring containing the reactive α,β-unsaturated carbonyl is essential for the irreversible covalent inhibition of the proteasome.[4]
-
Amino Acid Composition: Alterations to the amino acid residues within the cyclic core can impact the conformation and binding affinity of the molecule to the proteasome active site.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to conduct similar evaluations.
Proteasome Inhibition Assay (Fluorogenic Substrate-Based)
This assay quantifies the ability of a compound to inhibit the catalytic activity of specific proteasome subunits.
Materials:
-
Purified 20S human proteasome (constitutive or immunoproteasome)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Fluorogenic Substrates:
-
β5 (Chymotrypsin-like): Suc-LLVY-AMC
-
β2 (Trypsin-like): Boc-LRR-AMC
-
β1 (Caspase-like): Z-LLE-AMC
-
-
Test compounds (e.g., Glidobactin analogs) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the purified 20S proteasome to each well.
-
Add the diluted test compounds or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the specific fluorogenic substrate to each well.
-
Monitor the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm for AMC) over time in a microplate reader.
-
Calculate the rate of AMC release, which is proportional to proteasome activity.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value using a suitable nonlinear regression model.[5][8]
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear microplates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6][9]
Western Blot for Poly-Ubiquitinated Proteins
This assay provides evidence of proteasome inhibition within cells by detecting the accumulation of proteins tagged for degradation.
Materials:
-
Cancer cell line of interest
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the test compounds for a defined period.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and visualize the protein bands. An increase in the high-molecular-weight smear of poly-ubiquitinated proteins indicates proteasome inhibition.[5]
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of Glidobactin analogs.
Caption: Mechanism of proteasome inhibition by Glidobactin analogs leading to apoptosis.
Caption: General experimental workflow for the synthesis and evaluation of Glidobactin analogs.
References
- 1. A rapid combinatorial assembly method for gene cluster characterisation illuminates glidobactin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Glidobactin Family of Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Glidobactin Family - Potent Anti-cancer Agents
The glidobactins are a family of cyclic lipopeptides, naturally produced by bacteria, that have garnered significant attention in the field of oncology for their potent antitumor properties. These compounds exert their cytotoxic effects by irreversibly inhibiting the proteasome, a critical cellular machine responsible for protein degradation. By disrupting this process, glidobactins lead to the accumulation of unwanted proteins, ultimately triggering programmed cell death (apoptosis) in cancer cells.
This guide provides a comparative overview of the experimental findings for the most well-characterized members of this family, Glidobactin A and Glidobactin C. While other analogues such as Glidobactins D, E, F, G, and H have been identified as minor components from the producing organisms, there is a notable lack of publicly available experimental data for these compounds, including Glidobactin G.[1] Therefore, this guide will focus on the available data for Glidobactins A and C, and provide generalized experimental protocols that are applicable to the entire class of compounds, including for the future characterization of this compound.
Quantitative Data Summary
The following tables summarize the available in vitro efficacy data for Glidobactin A and Glidobactin C. Direct cross-laboratory comparisons are challenging due to variations in experimental conditions, cell lines, and assay methodologies.
Table 1: Cytotoxicity (IC50) of Glidobactins in Human Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Glidobactin A | MM1.S | Multiple Myeloma | 0.004[2][3] |
| Glidobactin A | MM1.RL | Dexamethasone-resistant Multiple Myeloma | 0.005[2][3] |
| Glidobactin A | SK-N-SH | Neuroblastoma | 0.015 (proteasome inhibition)[2] |
| Glidobactin C | Breast Cancer Lines | Breast Cancer | "Single-digit nanomolar potency"[2] |
Note: The IC50 value for Glidobactin A in SK-N-SH cells reflects the concentration for 50% inhibition of chymotrypsin-like proteasome activity, which is a key mechanism of its cytotoxicity.[2] For Glidobactin C, specific IC50 values are not detailed in the search results, but its high potency is noted.[2]
Table 2: Proteasome Subunit Inhibition (IC50) of Glidobactins
| Compound | Proteasome Subunit | IC50 (nM) |
| Glidobactin C | Constitutive Proteasome (Chymotrypsin-like) | 2.9 ± 2.2 |
| Glidobactin C | Constitutive Proteasome (Trypsin-like) | 2.4 ± 2.8 |
| Glidobactin C | Immunoproteasome (Chymotrypsin-like) | 7.1 ± 5.3 |
| Glidobactin C | Immunoproteasome (Trypsin-like) | 2.5 ± 2.0 |
| Glidobactin A | Chymotrypsin-like (in SK-N-SH cells) | 15 |
Note: Data for Glidobactin C's inhibitory activity against proteasome subunits is more extensively characterized in the provided search results. Glidobactin C is noted for its unique co-inhibition of both the β2 (trypsin-like) and β5 (chymotrypsin-like) subunits.[4]
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the study of glidobactins, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biological activity of the glidobactin family of compounds. These methods would be directly applicable to the study of this compound.
Proteasome Inhibition Assay (Fluorogenic Substrate-Based)
This assay measures the ability of a glidobactin compound to inhibit the catalytic activity of specific proteasome subunits.[4]
Materials:
-
Purified 20S human proteasome (constitutive or immunoproteasome)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Fluorogenic Substrates:
-
For β5 (Chymotrypsin-like): Suc-LLVY-AMC
-
For β2 (Trypsin-like): Boc-LRR-AMC
-
For β1 (Caspase-like): Z-LLE-AMC
-
-
Glidobactin compound (stock solution in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the glidobactin compound in assay buffer.
-
In a 96-well plate, add the purified 20S proteasome to each well containing either the inhibitor dilution or a vehicle control (DMSO).
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the specific fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC).
-
The rate of AMC release is proportional to proteasome activity.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.[4]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of glidobactins on cancer cell lines.[3]
Materials:
-
Human cancer cell line of choice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glidobactin compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the glidobactin compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at approximately 570 nm using a microplate spectrophotometer.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value from the dose-response curve.[3]
Conclusion
The glidobactin family, particularly Glidobactin A and C, represents a promising class of potent and irreversible proteasome inhibitors with significant anti-cancer activity. While the currently available data is focused on a limited number of analogues, the established experimental protocols provide a clear roadmap for the future investigation of less-characterized members like this compound. Further research, including head-to-head comparative studies under standardized conditions, is necessary to fully elucidate the therapeutic potential of the entire glidobactin family and to identify the most promising candidates for clinical development. The provided data and methodologies in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer therapeutics through the exploration of novel natural products.
References
Confirming Glidobactin G's Grip: A Comparative Guide to Proteasome Target Engagement Assays
For researchers, scientists, and drug development professionals, confirming direct target engagement is a critical step in the validation of new therapeutic agents. This guide provides a comprehensive comparison of key assays to confirm the binding of Glidobactin G, a potent natural product, to its molecular target, the proteasome. We present a detailed analysis of biochemical, cellular, and biophysical methods, supported by experimental data and detailed protocols to aid in the design and execution of target validation studies.
This compound, a member of the syrbactin family of natural products, exerts its potent anti-cancer effects by irreversibly inhibiting the proteasome, a critical cellular machine responsible for protein degradation.[1] Specifically, glidobactins covalently bind to the N-terminal threonine residues of the β2 and β5 subunits of the 20S proteasome, blocking their chymotrypsin-like and trypsin-like activities.[1][2] This guide explores various methodologies to confirm this crucial interaction, comparing their principles, advantages, and limitations.
Quantitative Comparison of Proteasome Inhibitors
| Inhibitor | Target Subunit(s) | Assay Type | IC50 (nM) | Reference(s) |
| Glidobactin A | Chymotrypsin-like (β5) | Biochemical | 19 | [3] |
| Glidobactin C | Chymotrypsin-like (β5) | Biochemical | 2.9 ± 2.2 | [1][4] |
| Trypsin-like (β2) | Biochemical | 2.4 ± 2.8 | [1][4] | |
| Immunoproteasome (β5i) | Biochemical | 7.1 ± 5.3 | [1][4] | |
| Immunoproteasome (β2i) | Biochemical | 2.5 ± 2.0 | [1][4] | |
| Bortezomib | Chymotrypsin-like (β5) | Cellular | ~5-10 | [4] |
| Carfilzomib (B1684676) | Chymotrypsin-like (β5) | Cellular | 6.34 - 76.51 | [5] |
Key Target Engagement Assays: A Detailed Comparison
Several distinct methodologies can be employed to confirm the binding of this compound to the proteasome. These can be broadly categorized into biochemical assays, which utilize purified components, and cellular assays, which assess target engagement within a more physiologically relevant environment.
Biochemical Proteasome Activity Assay
This is a foundational assay to quantify the inhibitory effect of a compound on the enzymatic activity of purified proteasome.[2]
Principle: The assay utilizes a fluorogenic peptide substrate specific to a particular catalytic subunit of the proteasome (e.g., Suc-LLVY-AMC for the chymotrypsin-like β5 subunit). Cleavage of the substrate by an active proteasome releases a fluorescent molecule (AMC), leading to an increase in fluorescence intensity. The presence of an inhibitor like this compound will block this cleavage, resulting in a reduced fluorescence signal.
Workflow:
Experimental Protocol: A detailed protocol for this assay can be found in the "Experimental Protocols" section below.
Competitive Proteasome Binding Assay
This assay directly assesses the ability of a test compound to compete with a known fluorescently-labeled probe for binding to the proteasome's active sites.
Principle: The proteasome is pre-incubated with the test compound (this compound), followed by the addition of a fluorescent probe that covalently binds to the active sites. If this compound has bound to the active sites, it will prevent the fluorescent probe from binding, leading to a decrease in the fluorescent signal associated with the proteasome subunits when analyzed by SDS-PAGE.
Workflow:
Experimental Protocol: A detailed protocol for this assay can be found in the "Experimental Protocols" section below.
Cellular Target Engagement: Western Blot for Poly-Ubiquitinated Proteins
This cellular assay provides evidence of proteasome inhibition within a living system by observing the accumulation of its substrates.
Principle: The proteasome is responsible for degrading poly-ubiquitinated proteins. When the proteasome is inhibited by a compound like this compound, these proteins accumulate within the cell. This accumulation can be detected by Western blotting using an antibody that recognizes ubiquitin.[2]
Workflow:
Experimental Protocol: A detailed protocol for this assay can be found in the "Experimental Protocols" section below.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify target engagement in a cellular context without the need for compound labeling.[6][7]
Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7]
Workflow:
Experimental Protocol: A detailed protocol for this assay can be found in the "Experimental Protocols" section below.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell, real-time method to quantify compound binding to a target protein.[8][9]
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology. The target protein (proteasome subunit) is fused to a NanoLuc® luciferase (the donor), and a fluorescently labeled tracer that binds to the target is added to the cells. When the tracer binds to the target-NanoLuc® fusion, BRET occurs. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal. This allows for the quantitative measurement of compound affinity and residence time in living cells.
Workflow:
Experimental Protocol: A detailed protocol for this assay can be found in the "Experimental Protocols" section below.
Experimental Protocols
Biochemical Proteasome Activity Assay Protocol
Materials:
-
Purified 20S proteasome
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound stock solution in DMSO
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) stock solution in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the purified 20S proteasome to each well.
-
Add the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity kinetically (e.g., every 5 minutes for 1 hour) at the appropriate excitation and emission wavelengths (e.g., ~360-380 nm excitation and ~440-460 nm emission for AMC).[4]
-
Calculate the rate of substrate cleavage from the linear phase of the reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[4]
Competitive Proteasome Binding Assay Protocol
Materials:
-
Purified 20S proteasome
-
This compound stock solution in DMSO
-
Fluorescently-tagged, irreversible proteasome probe (e.g., a syringolin-based probe)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
Pre-incubate the purified proteasome with varying concentrations of this compound for a set time to allow for binding.
-
Add the fluorescent probe to the mixture and incubate further. The probe will label any proteasome active sites not blocked by this compound.
-
Quench the reaction and separate the proteins by SDS-PAGE.
-
Visualize the gel using a fluorescence scanner.
-
A decrease in the fluorescent signal of the proteasome subunits compared to a no-inhibitor control indicates that this compound successfully competed with the probe for binding.
Western Blot for Poly-Ubiquitinated Proteins Protocol
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blot equipment
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cultured cells with various concentrations of this compound for a defined period.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-ubiquitin antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
An increase in the high-molecular-weight smear of poly-ubiquitinated proteins indicates proteasome inhibition.[2]
Cellular Thermal Shift Assay (CETSA) Protocol
Materials:
-
Cell line of interest
-
This compound stock solution in DMSO
-
PBS with protease inhibitors
-
PCR tubes and thermal cycler
-
Lysis buffer
-
Western blot equipment and reagents for the specific proteasome subunit
Procedure:
-
Treat cultured cells with this compound or a vehicle control for 1 hour at 37°C.[10]
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling.[10]
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to separate the soluble fraction from the precipitated proteins.
-
Analyze the soluble fractions by Western blot using an antibody against a specific proteasome subunit.
-
Quantify the band intensities and plot the relative amount of soluble protein against the temperature to generate a melting curve.[10] A shift in the curve indicates target engagement.
NanoBRET™ Target Engagement Assay Protocol
Materials:
-
HEK293T cells
-
Plasmid encoding the proteasome subunit of interest fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM
-
Fluorescent tracer specific for the proteasome
-
This compound stock solution in DMSO
-
Nano-Glo® Live Cell Reagent
-
Plate reader capable of measuring BRET
Procedure:
-
Transfect HEK293T cells with the NanoLuc®-proteasome subunit fusion plasmid.[11]
-
After 18-24 hours, harvest and plate the cells in a white 96-well plate.
-
Prepare serial dilutions of this compound.
-
Add the fluorescent tracer and this compound dilutions to the cells.
-
Add the Nano-Glo® Live Cell Reagent.
-
Equilibrate the plate for at least 2 hours at 37°C with 5% CO2.[11]
-
Measure the donor (450 nm) and acceptor (610 nm) luminescence.[11]
-
Calculate the NanoBRET™ ratio (acceptor/donor). A decrease in the BRET ratio with increasing concentrations of this compound indicates target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Second-generation proteasome inhibitor carfilzomib enhances doxorubicin-induced cytotoxicity and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. NanoBRET™ Proteasomal Recruitment Assay Technical Manual [promega.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. eubopen.org [eubopen.org]
comparing the cytotoxicity of Glidobactin G across different cancer cell lines.
A detailed look at the cytotoxic profiles of Glidobactin family members, potent proteasome inhibitors with significant anticancer potential. This guide synthesizes available data, outlines experimental methodologies, and visualizes key processes to inform future research and drug development.
The Glidobactin family of natural products has garnered significant attention in the field of oncology for their potent cytotoxic activity against a range of cancer cell lines.[1] These compounds, originally isolated from the gliding bacterium Polyangium brachysporum, function as powerful proteasome inhibitors, a mechanism that underpins their anticancer effects.[2] While several members of this family, such as Glidobactin A and C, have been the subject of study, specific cytotoxic data for Glidobactin G remains limited in publicly accessible literature. This guide, therefore, provides a comparative overview of the cytotoxicity of the Glidobactin family, with a focus on its better-characterized members, to offer a valuable resource for researchers.
Potent Cytotoxicity Against Diverse Cancer Cell Lines
Members of the Glidobactin family have demonstrated impressive cytotoxic effects, often in the nanomolar range, across various human cancer cell lines. The primary mechanism of action involves the irreversible inhibition of the 20S proteasome, a critical cellular complex responsible for protein degradation.[1][3] By disrupting this process, Glidobactins lead to the accumulation of misfolded and regulatory proteins, ultimately triggering programmed cell death, or apoptosis.[1]
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) |
| Glidobactin A | Human Pancreatic Cancer Cells | Pancreatic Cancer | 0.007 |
| MM1.S | Multiple Myeloma | 0.004 | |
| MM1.RL (dexamethasone-resistant) | Multiple Myeloma | 0.005 | |
| Glidobactin C | Breast Cancer Cell Lines | Breast Cancer | "Single-digit nanomolar potency" |
| Luminmycin D (a Glidobactin derivative) | Human Pancreatic Cancer Cells | Pancreatic Cancer | 0.11 |
Note: The data for Glidobactin A in human pancreatic cancer cells was presented with a 95% confidence interval of 0.0044–0.011 µM.[5] The IC50 values for MM1.S and MM1.RL cell lines demonstrate the potential of Glidobactin A to overcome drug resistance.[3] For Glidobactin C, specific IC50 values are not provided in the available literature, but its potency is described as being in the "single-digit nanomolar range" against breast cancer cell lines.[3] Luminmycin D is included as another example of a cytotoxic Glidobactin-like compound.[5]
Mechanism of Action: Proteasome Inhibition Leading to Apoptosis
The cytotoxic activity of the Glidobactin family stems from their ability to inhibit the proteasome.[6] This inhibition disrupts cellular protein homeostasis, leading to a cascade of events that culminate in apoptosis.[3] A key feature of some Glidobactins, like Glidobactin C, is the co-inhibition of both the β2 (trypsin-like) and β5 (chymotrypsin-like) subunits of the proteasome, which may contribute to their high potency.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Glidobactins D, E, F, G and H; minor components of the antitumor antibiotic glidobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of Cytotoxic Glidobactins/Luminmycins by Photorhabdus asymbiotica in Liquid Media and Live Crickets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Glidobactin G and Other Natural Product Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis and a validated therapeutic target in oncology. Natural products have historically been a rich source of novel pharmacophores, and several have been identified as potent proteasome inhibitors. This guide provides a detailed, data-driven comparison of Glidobactin G, a member of the syrbactin class of natural products, with other prominent natural product proteasome inhibitors. The comparative analysis is based on their inhibitory potency, subunit selectivity, and cellular effects, supported by experimental data from peer-reviewed studies.
Mechanism of Action: Covalent Inhibition by the Syrbactin Class
Glidobactins, including this compound and its close analogs Glidobactin A and C, are irreversible covalent inhibitors of the proteasome[1][2][3]. Their mechanism of action involves the nucleophilic attack by the N-terminal threonine residue of the proteasome's catalytic β-subunits on the α,β-unsaturated carbonyl group within the glidobactin macrocycle. This Michael-type 1,4-addition results in a stable, covalent bond, leading to sustained proteasome inhibition[3][4].
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound's close analogs (A and C) and other natural product proteasome inhibitors against the catalytic subunits of the 20S proteasome. Data is compiled from various studies to provide a comparative overview. It is important to note that experimental conditions can influence IC50 values.
| Natural Product Inhibitor | Proteasome Subunit | IC50 (nM) | Source Organism/Class | Reference(s) |
| Glidobactin A | Chymotrypsin-like (β5) | 19 | Polyangium brachysporum | [4][5] |
| Trypsin-like (β2) | 2000 | [4] | ||
| Glidobactin C | Chymotrypsin-like (β5) | 2.9 ± 2.2 | Burkholderiales bacterium | [4] |
| Trypsin-like (β2) | 2.4 ± 2.8 | [4] | ||
| Immunoproteasome (β5i) | 7.1 ± 5.3 | [4] | ||
| Immunoproteasome (β2i) | 2.5 ± 2.0 | [4] | ||
| Cepafungin I | Chymotrypsin-like (β5) | 4 | Pseudomonas species | [4][5] |
| Trypsin-like (β2) | 24 | [4] | ||
| Syringolin A | Chymotrypsin-like (β5) | 107 (analog) | Pseudomonas syringae | [6] |
| Salinosporamide A (Marizomib) | Chymotrypsin-like (β5) | 1.3 - 3.5 | Salinispora tropica | [7][8][9][10] |
| Trypsin-like (β2) | 28 | [7][8] | ||
| Caspase-like (β1) | 430 | [7][8] | ||
| Tyropeptin A | Chymotrypsin-like (β5) | 100 (as µg/ml) | Kitasatospora sp. | [11] |
| Trypsin-like (β2) | 1500 (as µg/ml) | [11] | ||
| Celastrol | Chymotrypsin-like (β5) | 2500 | Tripterygium wilfordii | [12][13] |
| Caspase-like (β1) | 7100 | [14] | ||
| Trypsin-like (β2) | 6300 | [14] |
Signaling Pathways and Experimental Workflows
The inhibition of the proteasome by natural products like this compound leads to the accumulation of ubiquitinated proteins, which in turn triggers a cascade of cellular events, ultimately leading to apoptosis. The following diagrams illustrate the downstream signaling pathway of proteasome inhibition and a typical experimental workflow for characterizing these inhibitors.
Downstream effects of this compound-mediated proteasome inhibition.
Workflow for characterizing proteasome inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Proteasome Activity Assay (Fluorogenic Substrate)
This assay measures the enzymatic activity of the proteasome's catalytic subunits.
-
Materials:
-
Purified 20S proteasome
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)
-
Fluorogenic substrates:
-
Chymotrypsin-like (β5): Suc-LLVY-AMC
-
Trypsin-like (β2): Boc-LRR-AMC
-
Caspase-like (β1): Z-LLE-AMC
-
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
-
Protocol:
-
Prepare serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (vehicle control) to each well.
-
Add 88 µL of Assay Buffer containing the purified 20S proteasome (final concentration ~0.5 nM) to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the appropriate fluorogenic substrate (final concentration 50 µM) to each well.
-
Immediately measure the fluorescence intensity kinetically at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effects of the inhibitors on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear microplates
-
Test inhibitors dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer (absorbance at ~570 nm)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency after the desired incubation period and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete medium.
-
Remove the existing medium and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control (medium with DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.[15][16][17]
-
Western Blot for Accumulation of Ubiquitinated Proteins
This assay provides evidence of proteasome inhibition within cells.
-
Materials:
-
Cancer cell line of interest
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-Ubiquitin
-
Loading control primary antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Protocol:
-
Treat cells with the test inhibitor at various concentrations and time points.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein amounts, mix with Laemmli buffer, and boil.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.[18][19][20][21][22]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Natural product scaffolds as inspiration for the design and synthesis of 20S human proteasome inhibitors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00111B [pubs.rsc.org]
- 5. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Salinosporamide A - Wikipedia [en.wikipedia.org]
- 10. apexbt.com [apexbt.com]
- 11. Tyropeptins A and B, new proteasome inhibitors produced by Kitasatospora sp. MK993-dF2. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Celastrol induce apoptosis of human multiple myeloma cells involving inhibition of proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 19. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 20. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Identification of Ubiquitinated Proteins [labome.com]
Unveiling the Potent Co-Inhibition Profile of Glidobactin G on Proteasome Subunits: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Glidobactin G's unique co-inhibition profile against other proteasome inhibitors. Supported by experimental data, this document details the methodologies to validate its mechanism of action and presents a clear rationale for its potential as a next-generation therapeutic.
The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis, making it a prime target in cancer therapy.[1][2] Proteasome inhibitors disrupt this system, leading to the accumulation of pro-apoptotic proteins and ultimately, cancer cell death.[3] this compound, a member of the glidobactin family of natural products, has emerged as a potent and irreversible proteasome inhibitor with a distinct co-inhibition profile.[2][4] This guide will delve into the specifics of its action, compare it with established drugs, and provide the necessary experimental framework for its validation.
Mechanism of Action: A Tale of Irreversible Co-Inhibition
The 20S proteasome contains three distinct catalytic activities housed in its β-subunits: caspase-like (β1), trypsin-like (β2), and chymotrypsin-like (β5).[1][2] While many inhibitors target the β5 subunit, this compound and its analogs, such as Glidobactin C, exhibit a unique and potent co-inhibition of both the β2 and β5 subunits.[1][2][5] This inhibition is achieved through the formation of an irreversible covalent bond with the active site threonine residues of these subunits via a Michael-type 1,4-addition reaction.[1][6] This irreversible binding leads to sustained proteasome inhibition, a key differentiator from some clinically used inhibitors.[1][7]
In contrast, Bortezomib, a first-in-class proteasome inhibitor, primarily targets the β5 subunit reversibly.[1][7] Carfilzomib, a second-generation inhibitor, also targets the β5 subunit but does so irreversibly.[1][3] The dual and irreversible targeting of β2 and β5 subunits by the glidobactin class may offer a therapeutic advantage, potentially overcoming resistance mechanisms associated with single-subunit or reversible inhibition.[4][8]
Comparative Inhibition Profiles
To contextualize the potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for Glidobactin C (a close analog) and other proteasome inhibitors against the catalytic subunits of the constitutive proteasome (CP) and immunoproteasome (IP).
| Inhibitor | Proteasome Subunit | IC50 (nM) - CP | IC50 (nM) - IP | Reversibility |
| Glidobactin C | β2 | <10 | <10 | Irreversible |
| β5 | <10 | <10 | Irreversible | |
| Bortezomib | β1 | Weak activity | Weak activity | Reversible |
| β5 | Potent | Potent | Reversible | |
| Carfilzomib | β5 | Potent | Potent | Irreversible |
Note: Data for Glidobactin C is presented as a representative of the glidobactin family due to the availability of detailed public data.[2][9] IC50 values can vary depending on the specific assay conditions.
Experimental Validation Protocols
Validating the co-inhibition profile and irreversibility of this compound is crucial for its development as a therapeutic agent. The following are detailed protocols for key experiments.
Proteasome Activity Assay
This assay directly measures the enzymatic activity of the different proteasome subunits in the presence of an inhibitor.
Principle: A fluorogenic peptide substrate specific for a particular proteasome subunit is cleaved by the active proteasome, releasing a fluorescent molecule. The fluorescence intensity is proportional to the enzyme's activity.
Protocol:
-
Cell Lysate Preparation: Culture cells to the desired density. Harvest and lyse the cells in a suitable buffer to release the proteasomes.
-
Inhibitor Incubation: In a 96-well plate, add purified 20S proteasome or cell lysate. Add serial dilutions of this compound or other inhibitors. Incubate at 37°C for a defined period (e.g., 30 minutes) to allow for inhibitor binding.[5]
-
Substrate Addition: Initiate the reaction by adding the specific fluorogenic substrate for each subunit (e.g., Suc-LLVY-AMC for β5, Z-LLE-AMC for β2).[2][5]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission) over time.[5]
-
Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 values for each inhibitor against each subunit.
Western Blot for Poly-Ubiquitinated Proteins
This assay provides cellular evidence of proteasome inhibition.
Principle: Inhibition of the proteasome leads to the accumulation of poly-ubiquitinated proteins, which are the natural substrates of the proteasome.[2][10] These can be detected by Western blotting using an anti-ubiquitin antibody.
Protocol:
-
Cell Treatment: Treat cells with varying concentrations of this compound or other inhibitors for a defined period.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against ubiquitin, followed by a suitable secondary antibody.[10]
-
Analysis: An increase in the high-molecular-weight smear of poly-ubiquitinated proteins indicates proteasome inhibition.[1]
Washout Assay for Irreversibility
This assay determines if an inhibitor binds to its target irreversibly.
Principle: Cells are treated with the inhibitor for a short period, after which the inhibitor is removed. If the inhibitor is irreversible, its effect (e.g., proteasome inhibition) will persist even after its removal.[1]
Protocol:
-
Inhibitor Treatment: Treat cells with the inhibitor for a short duration (e.g., 1-2 hours).[1]
-
Washout: Remove the inhibitor-containing medium and wash the cells multiple times with fresh, inhibitor-free medium.[1]
-
Assessment: At various time points after the washout, assess proteasome activity or cell viability using the protocols described above.
-
Analysis: Compare the results from the washout groups to cells continuously exposed to the inhibitor and to untreated control cells. Sustained inhibition after washout indicates irreversible binding.[1]
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of this compound action on the proteasome.
Caption: Experimental workflow for the washout assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Revisiting Proteasome Inhibitors: Molecular Underpinnings of Their Development, Mechanisms of Resistance and Strategies to Overcome Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of the Off-Target Effects of Glidobactin G and Bortezomib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target effects of two proteasome inhibitors, Glidobactin G and the clinically established drug, bortezomib (B1684674). This analysis is supported by available experimental data to inform researchers and drug development professionals on their respective selectivity profiles and potential for off-target liabilities.
Executive Summary
This compound, a member of the syrbactin class of natural products, and bortezomib, a dipeptidyl boronic acid, are both potent inhibitors of the proteasome, a key regulator of intracellular protein degradation. While their on-target effects on the proteasome are central to their anti-cancer activity, their off-target interactions can lead to distinct side-effect profiles. Bortezomib has been documented to inhibit several non-proteasomal serine proteases, which are implicated in its observed cardiotoxicity and peripheral neuropathy. In contrast, available data on Glidobactin analogs, such as TIR-199, suggest a more favorable off-target profile with high specificity for the proteasome. This guide delves into the specifics of these off-target effects, presenting quantitative data where available and detailing the experimental protocols used for their assessment.
Data Presentation: Comparative Off-Target Profiles
The following tables summarize the known and inferred off-target activities of this compound and bortezomib.
Table 1: Inhibition of Off-Target Serine Proteases
| Target Enzyme | This compound (IC₅₀) | Bortezomib (IC₅₀) | Reference |
| Cathepsin G | Not Reported (Inferred High) | ~300 nM | [1] |
| Chymase | Not Reported (Inferred High) | ~1100 nM | [1] |
| HtrA2/Omi | Not Reported (Inferred High) | Conflicting Data (nM to >100 µM) | [2][3] |
Note: IC₅₀ values for this compound are inferred based on the high specificity reported for its analog, TIR-199, which showed no inhibition of 50 other enzymes[4][5].
Table 2: Clinically Observed Off-Target Effects
| Adverse Effect | This compound | Bortezomib |
| Cardiotoxicity | Not Reported | Observed; mechanism linked to proteasome inhibition in cardiomyocytes and potential off-target effects. |
| Peripheral Neuropathy | Not Reported | Common; linked to off-target inhibition of proteases like HtrA2/Omi and other mechanisms.[2][6] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: On- and off-target effects of this compound and Bortezomib.
Caption: Workflow for serine protease inhibition assay.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., multiple myeloma cell lines RPMI 8226 or U266) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and bortezomib in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the values against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Proteasome Activity Assay
Principle: This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate. Cleavage of the substrate by the proteasome releases a fluorescent molecule, and the rate of fluorescence increase is proportional to the proteasome activity.
Methodology:
-
Lysate Preparation: Treat cells with this compound or bortezomib for a specified time. Lyse the cells in a suitable buffer to release the proteasomes.
-
Reaction Setup: In a 96-well black plate, add the cell lysate to each well.
-
Substrate Addition: Add a fluorogenic substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorometer (e.g., excitation at 380 nm and emission at 460 nm).
-
Data Analysis: Calculate the rate of substrate cleavage. The percentage of proteasome inhibition is determined by comparing the activity in treated cells to that in untreated control cells.
Off-Target Serine Protease Inhibition Assay (e.g., Cathepsin G)
Principle: This assay quantifies the activity of a specific serine protease, such as cathepsin G, using a substrate that releases a chromophore or fluorophore upon cleavage. Inhibition of the enzyme by a test compound results in a decreased rate of signal generation.
Methodology:
-
Enzyme and Inhibitor Preparation: Prepare solutions of purified human cathepsin G and serial dilutions of this compound or bortezomib.
-
Inhibitor Incubation: In a 96-well plate, incubate the cathepsin G enzyme with the different concentrations of the inhibitors for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding a specific cathepsin G substrate (e.g., a p-nitroanilide-labeled peptide).
-
Absorbance/Fluorescence Measurement: Measure the change in absorbance or fluorescence over time using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Neurite Outgrowth Assay
Principle: This assay assesses the potential neurotoxicity of compounds by measuring their effect on the growth of neurites from cultured neurons. Inhibition of neurite outgrowth can be indicative of peripheral neuropathy.
Methodology:
-
Cell Culture: Culture a suitable neuronal cell line (e.g., PC-12 or SH-SY5Y) or primary neurons on a plate coated with an appropriate substrate to promote attachment and differentiation.
-
Compound Treatment: Treat the differentiated neurons with various concentrations of this compound or bortezomib.
-
Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth in the control group (e.g., 24-72 hours).
-
Staining and Imaging: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin) to visualize the neurites. Capture images using a high-content imaging system or a fluorescence microscope.
-
Data Analysis: Use image analysis software to quantify the total neurite length, number of neurites, and number of branch points per neuron. Compare the results from treated cells to those of untreated controls to determine the effect of the compounds on neurite outgrowth.
Conclusion
The comparative analysis of the off-target effects of this compound and bortezomib reveals significant differences in their selectivity profiles. Bortezomib's off-target inhibition of several serine proteases is a likely contributor to its clinically observed side effects, including peripheral neuropathy and cardiotoxicity. While direct experimental data for this compound is limited, the high specificity of its close analog, TIR-199, suggests that this compound may have a more favorable safety profile with fewer off-target effects. Further head-to-head comparative studies are warranted to definitively establish the off-target profile of this compound and to fully elucidate the structure-activity relationships that govern the selectivity of these two distinct classes of proteasome inhibitors. This information is critical for the rational design and development of next-generation proteasome inhibitors with improved therapeutic indices.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. From Bortezomib to other Inhibitors of the Proteasome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Syrbactin-class dual constitutive- and immuno-proteasome inhibitor TIR-199 impedes myeloma-mediated bone degeneration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathological Mechanisms of Bortezomib-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
assessing the therapeutic potential of Glidobactin G analogs against bortezomib-resistant cells.
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to the proteasome inhibitor bortezomib (B1684674) presents a significant challenge in cancer therapy. This guide provides a comparative analysis of Glidobactin G and its analogs as potential therapeutic agents to overcome bortezomib resistance. We will delve into their mechanism of action, compare their efficacy with existing treatments, and provide detailed experimental protocols to facilitate further research.
Introduction to this compound Analogs and Bortezomib Resistance
Bortezomib, a reversible inhibitor of the chymotrypsin-like (β5) activity of the 20S proteasome, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[1][2] However, its efficacy can be limited by the development of resistance.[3][4] Mechanisms of bortezomib resistance are multifaceted and include mutations in the proteasome subunit beta type-5 (PSMB5) gene, upregulation of proteasome subunits, and activation of pro-survival signaling pathways.[1][3][5]
Glidobactins are a class of natural product proteasome inhibitors that offer a promising strategy to circumvent bortezomib resistance.[6][7] Unlike bortezomib, glidobactins are generally irreversible covalent inhibitors that target not only the β5 subunit but often also the trypsin-like (β2) subunit of the proteasome.[8][9] This distinct mechanism of action suggests that glidobactin analogs could be effective in bortezomib-resistant cancer cells. This guide will focus on the therapeutic potential of this compound analogs, a subset of this promising class of molecules.
Data Presentation: A Comparative Overview
While specific data for this compound in bortezomib-resistant cell lines is limited in publicly available literature, we can infer its potential based on the activity of closely related glidobactin analogs. The following tables summarize the inhibitory concentrations (IC50) of various proteasome inhibitors, highlighting the potential of the glidobactin class to overcome resistance.
Table 1: In Vitro Proteasome Inhibitory Activity (IC50)
| Compound | Target Subunit(s) | IC50 (nM) | Cell Line/Source |
| Bortezomib | β5 | ~5-10 | Various Cancer Cell Lines[10] |
| Glidobactin A | β5, β2 | 19 (β5) | Yeast Proteasome[7] |
| Glidobactin C | β5, β2 | 2.9 (β5), 2.4 (β2) | Constitutive Proteasome (in vitro)[10] |
| TIR-199 (Glidobactin Analog) | β5, β2, β1 | 14.61 (β5) | ARD cells[10] |
Table 2: Cytotoxicity in Chemoresistant vs. Sensitive Cell Lines
| Compound | Cell Line | Resistance Profile | IC50 (µM) |
| Glidobactin A | MM.1S | Dexamethasone-sensitive | Not specified, but potent[11] |
| MM.1R | Dexamethasone-resistant | Not specified, but potent[11] |
Note: Data for this compound is not specifically available and is inferred from the general class of glidobactins and their analogs.
Mechanism of Action: Irreversible Inhibition as a Key Advantage
The primary distinction between this compound analogs and bortezomib lies in their mode of proteasome inhibition. Bortezomib reversibly binds to the active site of the β5 subunit.[10] In contrast, glidobactins, including presumably this compound, act as irreversible inhibitors.[6][7] They form a covalent bond with the N-terminal threonine residue of the catalytic subunits, leading to sustained proteasome inhibition.[6][8]
Furthermore, many glidobactin analogs exhibit a broader inhibitory profile, targeting both the β5 and β2 subunits.[8] This dual inhibition may be crucial for overcoming resistance mechanisms that involve the upregulation of other proteasome subunits.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: Mechanisms of bortezomib resistance in cancer cells.
Caption: Proposed mechanism of this compound analogs in overcoming bortezomib resistance.
Caption: Experimental workflow for assessing this compound analog efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the therapeutic potential of this compound analogs.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound analogs on bortezomib-resistant and sensitive cancer cell lines.
Materials:
-
Bortezomib-resistant and sensitive cancer cell lines
-
Complete culture medium
-
This compound analog and Bortezomib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of the this compound analog or Bortezomib for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound in both cell lines.
Protocol 2: In-Cell Proteasome Activity Assay
Objective: To measure the inhibition of proteasome catalytic activities by this compound analogs within intact cells.
Materials:
-
Bortezomib-resistant and sensitive cancer cell lines
-
This compound analog and Bortezomib
-
Fluorogenic proteasome substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like, Boc-LRR-AMC for trypsin-like)
-
Lysis buffer
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Cell Treatment: Treat cells with various concentrations of the this compound analog or Bortezomib for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Harvest and lyse the cells. Determine the protein concentration of the lysates.
-
Proteasome Activity Measurement: In a 96-well black plate, incubate a standardized amount of cell lysate with the specific fluorogenic substrate.
-
Fluorescence Reading: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 of the inhibitors for each proteasome subunit.
Protocol 3: Western Blot Analysis for Apoptosis Markers
Objective: To assess the induction of apoptosis by this compound analogs.
Materials:
-
Bortezomib-resistant and sensitive cancer cell lines
-
This compound analog and Bortezomib
-
Lysis buffer with protease inhibitors
-
Primary antibodies against PARP, Caspase-3, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells as described above and prepare whole-cell lysates.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the cleavage of PARP and Caspase-3 as indicators of apoptosis.
Conclusion
This compound analogs represent a promising class of proteasome inhibitors with the potential to overcome bortezomib resistance. Their irreversible and broader mechanism of action provides a strong rationale for their efficacy in resistant cancer cells. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the therapeutic potential of these compounds, paving the way for the development of novel anti-cancer therapies. Further studies are warranted to specifically evaluate this compound and its optimized analogs in clinically relevant models of bortezomib resistance.
References
- 1. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Bortezomib-resistance is associated with increased levels of proteasome subunits and apoptosis-avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid combinatorial assembly method for gene cluster characterisation illuminates glidobactin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of orally active anti-Trypanosoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of Structural Analogs of Dipyridothiazines with m-Xylene and a Lutidine Moiety—In Silico, In Vitro, and Docking Studies [mdpi.com]
The Aliphatic Tail: A Linchpin in the Potency of Glidobactin Proteasome Inhibitors
A comparative analysis of Glidobactin G and its analogs reveals the indispensable role of the fatty acid-like aliphatic tail in dictating their potent and selective inhibition of the eukaryotic proteasome, a key target in cancer therapy. Structure-activity relationship (SAR) studies underscore that subtle modifications to the length, degree of unsaturation, and terminal functionality of this tail can profoundly impact the molecule's bioactivity. This guide provides a comprehensive comparison of this compound analogs, supported by experimental data, to validate the critical function of the aliphatic tail in their inhibitory mechanism.
Glidobactins, a class of cyclic acyl-depsipeptides, exert their anticancer effects by irreversibly inhibiting the 20S proteasome, a crucial cellular machinery for protein degradation.[1][2] This inhibition leads to the accumulation of poly-ubiquitinated proteins and the tumor suppressor protein p53, ultimately triggering programmed cell death (apoptosis) in cancer cells.[1] The core structure of glidobactins features a 12-membered macrolactam ring with a reactive α,β-unsaturated carbonyl group responsible for covalent bond formation with the active site threonine residues of the proteasome's catalytic β-subunits.[1][3] However, it is the attached aliphatic tail that largely governs the potency and specificity of this interaction.
Comparative Inhibitory Potency of Glidobactin Analogs
The profound influence of the aliphatic tail is evident when comparing the inhibitory concentrations (IC50) of various glidobactin-like natural products (GLNPs) against the chymotrypsin-like (ChTL) activity of the proteasome, the primary target of this class of inhibitors.
| Compound | Aliphatic Tail Structure | IC50 (ChTL activity, nM) | Reference |
| Glidobactin A (1) | C12, unsaturated | 19 | [4] |
| Cepafungin I (2) | C12, unsaturated, terminally branched | 4 | [4] |
| Analog 3 | C11, unsaturated | 27 | [4][5] |
| Analog 4 | C10, unsaturated | 73 | [4][5] |
| Analog 5 | Phenyl-containing | 107 | [4][5] |
As the data indicates, Cepafungin I, which differs from Glidobactin A in the terminal branching of its aliphatic tail, exhibits a nearly five-fold increase in inhibitory potency.[4] Conversely, analogs with shorter or structurally different tails demonstrate significantly weaker inhibitory activity, highlighting the critical nature of the tail's length and composition.[4][5] Crystal structure analyses of GLNPs complexed with the yeast proteasome suggest that the aliphatic tail engages in specific interactions within a hydrophobic pocket of the proteasome, and variations in the tail structure affect the precise fit and binding affinity.[3][4][5][6]
Experimental Protocols
The evaluation of this compound and its analogs relies on standardized in vitro and cell-based assays to determine their inhibitory potency and cellular effects.
Proteasome Inhibition Assay (In Vitro)
This assay quantifies the direct inhibitory effect of a compound on the catalytic activity of purified 20S proteasome.
-
Enzyme and Substrate Preparation: Purified human or yeast 20S proteasome is used as the enzyme source. Fluorogenic substrates specific for each catalytic subunit (e.g., Suc-LLVY-AMC for chymotrypsin-like, Z-LLE-AMC for caspase-like, and Boc-LRR-AMC for trypsin-like activity) are prepared in a suitable buffer.
-
Incubation: The 20S proteasome is pre-incubated with varying concentrations of the test compound (e.g., this compound analog) for a defined period to allow for binding and inhibition.
-
Reaction Initiation: The fluorogenic substrate is added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.
-
Signal Detection: The fluorescence intensity is measured over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of proteasome activity against the logarithm of the inhibitor concentration.
Cell-Based Cytotoxicity Assay
This assay assesses the ability of a compound to induce cell death in cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., multiple myeloma, mantle cell lymphoma) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay that measures ATP content.
-
Data Analysis: The IC50 value, representing the concentration of the compound that reduces cell viability by 50%, is determined.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits the proteasome, leading to the accumulation of pro-apoptotic proteins and triggering apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
Glidobactin G vs. Carfilzomib: A Comparative Transcriptomic Guide for Cancer Researchers
A deep dive into the molecular mechanisms and anticipated transcriptomic landscapes of two potent proteasome inhibitors.
In the landscape of targeted cancer therapy, proteasome inhibitors have emerged as a cornerstone in the treatment of various malignancies, particularly multiple myeloma. By disrupting the cell's protein degradation machinery, these drugs induce apoptosis and halt tumor progression. This guide provides a comparative analysis of two such inhibitors: Glidobactin G, a member of the glidobactin family of natural products, and carfilzomib (B1684676), a second-generation epoxyketone proteasome inhibitor. While extensive transcriptomic data for carfilzomib is available, similar public data for this compound is limited. Therefore, this guide presents a comparative framework based on the known mechanisms of action of both drugs, transcriptomic data for carfilzomib, and the established effects of the glidobactin class of molecules.
Mechanism of Action: A Tale of Two Binders
This compound and carfilzomib both exert their cytotoxic effects by inhibiting the 20S proteasome, the catalytic core of the ubiquitin-proteasome system. However, their precise binding mechanisms and subunit specificities differ, which is expected to translate into distinct transcriptomic signatures.
Carfilzomib is a tetrapeptide epoxyketone that irreversibly binds to and inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[1][2][3] This irreversible inhibition leads to a sustained accumulation of polyubiquitinated proteins, triggering endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately culminating in apoptosis.[2]
This compound , like other members of the glidobactin family such as Glidobactin C, is a natural product that acts as an irreversible covalent inhibitor of the proteasome.[4][5] The glidobactin class is known for its unique co-inhibition profile, targeting both the chymotrypsin-like (β5) and trypsin-like (β2) subunits of the proteasome.[4][6] This dual inhibition may lead to a broader and potentially more potent disruption of protein degradation compared to inhibitors that primarily target a single subunit.
| Feature | This compound (inferred) | Carfilzomib |
| Class | Glidobactin-like natural product | Tetrapeptide epoxyketone |
| Inhibition Type | Irreversible, covalent[4][5] | Irreversible, covalent[1][2] |
| Primary Target Subunits | β5 (chymotrypsin-like) and β2 (trypsin-like)[4][6] | β5 (chymotrypsin-like)[1][2] |
| Key Downstream Effects | Accumulation of poly-ubiquitinated proteins, ER stress, UPR, apoptosis[4] | Accumulation of poly-ubiquitinated proteins, ER stress, UPR, apoptosis[2][3] |
Expected Comparative Transcriptomic Landscape
Based on their distinct mechanisms of action, a comparative transcriptomic analysis of cancer cells treated with this compound versus carfilzomib would be expected to reveal both overlapping and unique gene expression changes.
| Transcriptomic Outcome | This compound (Expected) | Carfilzomib (Observed) |
| Differentially Expressed Genes (DEGs) | A large number of DEGs related to protein folding, ER stress, apoptosis, and cell cycle regulation. Potentially a broader set of DEGs due to dual β2/β5 subunit inhibition. | A significant number of DEGs. Upregulation of genes involved in ER stress and the UPR (e.g., ATF4, CHOP), and heat shock proteins.[2][7] Downregulation of genes related to cell cycle progression.[3] |
| Enriched Signaling Pathways | Strong enrichment of pathways related to the unfolded protein response, ER stress, apoptosis, and NF-κB signaling.[8][9] Potential for unique enrichment of pathways related to the degradation of specific substrates of the β2 subunit. | Significant enrichment of the unfolded protein response, ER stress, and apoptosis pathways.[2][10] Downregulation of pathways involved in extracellular matrix interaction and cardiac contraction has also been noted.[7] |
| Key Upregulated Genes | ATF4, DDIT3 (CHOP), HSPA5 (BiP), genes encoding caspases, and pro-apoptotic members of the BCL-2 family. | ATF4, DDIT3 (CHOP), HSPA5 (BiP), and other heat shock proteins.[7] |
| Key Downregulated Genes | Genes involved in cell cycle progression (e.g., cyclins, CDKs), and potentially genes whose protein products are substrates of the β2 subunit. | Genes involved in extracellular matrix organization and cardiac muscle contraction.[7] |
Signaling Pathways and Experimental Workflow
The inhibition of the proteasome by this compound and carfilzomib triggers a cascade of downstream signaling events. A key pathway affected is the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival. Proteasome inhibitors prevent the degradation of IκB, the inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival transcriptional activity.[8][9]
References
- 1. Carfilzomib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 3. massivebio.com [massivebio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Carfilzomib Treatment Causes Molecular and Functional Alterations of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Glidobactin G
For immediate implementation by laboratory personnel.
Researchers and drug development professionals handling Glidobactin G must adhere to strict safety and disposal protocols to ensure personal safety and environmental protection. As a potent proteasome inhibitor, this compound and its related compounds are considered cytotoxic and require meticulous handling and disposal. This guide provides essential, step-by-step instructions for the proper management of this compound waste.
I. Immediate Safety and Handling Precautions
Due to its cytotoxic nature, all activities involving this compound must be conducted with appropriate personal protective equipment (PPE) to prevent accidental exposure.[1] Work should be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1]
Required Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, double-gloved | Prevents skin contact.[1][2] |
| Lab Coat | Disposable, with cuffs | Protects clothing and skin from contamination.[1] |
| Eye Protection | Safety goggles or face shield | Shields eyes from splashes or aerosols.[1] |
| Respiratory Protection | Fitted N95 respirator or higher | Recommended when handling powders or creating aerosols.[1] |
II. Operational Disposal Plan: A Step-by-Step Protocol
The disposal of this compound must follow a defined workflow to ensure that all waste is correctly segregated, labeled, and prepared for final disposal by a licensed hazardous waste management service.[1]
1. Waste Segregation:
-
All this compound waste must be segregated from general laboratory waste in clearly labeled, leak-proof containers.[2]
2. Solid Waste Disposal:
-
Place all contaminated solid waste, such as pipette tips, gloves, and vials, into a designated, sealed, and labeled cytotoxic waste container.[2]
3. Liquid Waste Disposal:
-
Aspirate liquid waste containing this compound into a shatterproof container.[2]
-
Treat the liquid waste with a suitable deactivating agent, such as a 10% bleach solution (1% sodium hypochlorite), for a contact time of at least 30 minutes.[2]
-
After decontamination, dispose of the treated liquid as hazardous chemical waste in a labeled, leak-proof container.[2]
4. Sharps Disposal:
-
Dispose of any contaminated sharps, including needles and scalpels, in a puncture-resistant, labeled cytotoxic sharps container.[2]
5. Spill Management:
-
In the event of a spill, immediately cordon off the area.[2]
-
Use a cytotoxic spill kit to absorb the material.[2] Avoid generating dust if the spill involves a solid.[3][4]
-
Clean the spill area with a deactivating solution (e.g., 10% bleach), followed by a neutral detergent.[2]
-
All cleanup materials must be disposed of as cytotoxic waste.[2]
6. Final Disposal:
-
All this compound waste must be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration.[2]
Experimental Workflow for this compound Disposal
References
Personal protective equipment for handling Glidobactin G
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for the handling and disposal of Glidobactin G, a potent proteasome inhibitor with significant cytotoxic properties. As a member of the glidobactin family of natural products, this compound requires meticulous handling to ensure the safety of researchers and prevent environmental contamination. Adherence to these protocols is mandatory to minimize exposure risk.
Immediate Safety and Handling Precautions
Due to its potent biological activity and cytotoxic nature, all work with this compound must be conducted with appropriate personal protective equipment (PPE) and engineering controls. The following table summarizes the minimum required PPE.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, double-gloved | Prevents skin contact. |
| Lab Coat | Disposable, with cuffs | Protects clothing and skin from contamination.[1] |
| Eye Protection | Safety goggles or a face shield | Shields eyes from splashes or aerosols.[1] |
| Respiratory Protection | Fitted N95 respirator or higher | Recommended when handling powders or creating aerosols.[1] |
All manipulations of this compound, especially in powdered form, should be performed within a certified chemical fume hood or a biological safety cabinet to minimize the risk of inhalation.[1]
Quantitative Cytotoxicity Data
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Glidobactin A | MM1.S | Multiple Myeloma | 0.004[2] |
| MM1.RL | Multiple Myeloma (dexamethasone-resistant) | 0.005[2] | |
| SK-N-SH | Neuroblastoma | 0.015 (proteasome inhibition)[3] | |
| Glidobactin C | Breast Cancer Cell Lines | Breast Cancer | "Single-digit nanomolar potency"[3] |
Note: IC50 values can vary based on the specific experimental conditions.
Occupational Exposure Limits
A specific Occupational Exposure Limit (OEL) for this compound has not been established.[4] Given its high potency, as indicated by the nanomolar IC50 values of its analogs, a conservative approach to handling is essential. For potent pharmaceutical compounds with limited data, an occupational exposure banding (OEB) approach is often used. Based on its cytotoxic nature, this compound would likely fall into a high-potency category, requiring stringent containment and handling procedures to minimize any potential for exposure.
Mechanism of Action: Proteasome Inhibition
This compound, like other members of the syrbactin family, functions as an irreversible inhibitor of the proteasome.[5][6] This inhibition is achieved through the covalent binding of its reactive α,β-unsaturated carbonyl group to the active site threonine residues of the proteasome's catalytic subunits.[6] The primary targets within the 20S proteasome are the chymotrypsin-like (β5) and, to a lesser extent, the trypsin-like (β2) subunits.[7]
By blocking proteasome activity, this compound disrupts the degradation of ubiquitinated proteins. This leads to an accumulation of misfolded and regulatory proteins, triggering cellular stress pathways, including the unfolded protein response (UPR), and ultimately inducing apoptosis (programmed cell death).[7]
Experimental Protocols
The following are generalized protocols for assessing the cytotoxic activity and proteasome inhibition of this compound, based on established methods for related compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for a specified duration (e.g., 48-72 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.[8]
-
Solubilization: Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[3]
Proteasome Inhibition Assay (Fluorogenic Substrate-Based)
This biochemical assay measures the inhibition of specific proteasome catalytic activities.
Methodology:
-
Preparation: Prepare serial dilutions of this compound.
-
Incubation: In a 96-well plate, incubate purified 20S proteasome with the this compound dilutions.[9]
-
Reaction Initiation: Add a fluorogenic substrate specific for the proteasome subunit of interest (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).[9]
-
Fluorescence Measurement: Kinetically measure the increase in fluorescence as the substrate is cleaved.[10]
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition to derive the IC50 value.[10]
Operational Disposal Plan
All materials contaminated with this compound must be treated as hazardous cytotoxic waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items (e.g., gloves, pipette tips, vials) must be placed in a designated, sealed, and clearly labeled cytotoxic waste container.[11] |
| Liquid Waste | Aspirate liquid waste containing this compound into a shatterproof container. Deactivate with a suitable agent (e.g., 10% bleach solution) for at least 30 minutes before disposing of it as hazardous chemical waste.[11] |
| Sharps | Dispose of contaminated sharps in a puncture-resistant, labeled cytotoxic sharps container.[11] |
Final disposal of all this compound waste must be conducted through a licensed hazardous waste management service, typically via high-temperature incineration.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
